AM281
説明
radioligand for cannabinoid CB1 receptors; structure in first source
Structure
3D Structure
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-morpholin-4-ylpyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2IN4O2/c1-13-19(21(29)26-27-8-10-30-11-9-27)25-28(18-7-4-15(22)12-17(18)23)20(13)14-2-5-16(24)6-3-14/h2-7,12H,8-11H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFFBPZYXRNAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C(=O)NN2CCOCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2IN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601122269 | |
| Record name | 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601122269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202463-68-1 | |
| Record name | 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202463-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AM 281 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202463681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601122269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AM281 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AM-281 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBP4A4DYH2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AM281: A Technical Guide to a Selective CB1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM281, chemically identified as N-(morpholin-4-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide, is a potent and highly selective antagonist of the cannabinoid type 1 (CB1) receptor.[1][2] Its selectivity for the CB1 receptor over the cannabinoid type 2 (CB2) receptor makes it an invaluable tool in the study of the endocannabinoid system and a molecule of interest in therapeutic development. This document provides a comprehensive technical overview of this compound, including its binding characteristics, experimental protocols for its use in both in vitro and in vivo research, and its impact on downstream signaling pathways.
Core Properties of this compound
This compound is a synthetic, small-molecule antagonist of the CB1 receptor, acting as an inverse agonist in some systems.[3] It is structurally analogous to another well-known CB1 receptor antagonist, SR141716A (rimonabant). The key physicochemical and pharmacological properties of this compound are summarized below.
Quantitative Data: Binding Affinity and Selectivity
The defining characteristic of this compound is its high affinity and selectivity for the CB1 receptor. The following table summarizes its binding affinity (Ki) for both CB1 and CB2 receptors, demonstrating its significant selectivity.
| Receptor | Binding Affinity (Ki) | Source |
| CB1 | 12 nM | |
| CB2 | 4200 nM |
The approximately 350-fold selectivity for the CB1 receptor underscores the utility of this compound in specifically probing CB1-mediated physiological and pathological processes.
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process. A generalized synthetic scheme is presented below.
Caption: Synthetic pathway of this compound.
Experimental Protocols
This compound has been utilized in a variety of experimental settings to investigate the role of the CB1 receptor. Detailed methodologies for key experiments are provided below.
In Vitro Assays
This assay is fundamental for determining the binding affinity of this compound to cannabinoid receptors.
-
Objective: To determine the Ki of this compound for CB1 and CB2 receptors.
-
Materials:
-
Membrane preparations from tissues or cells expressing CB1 or CB2 receptors (e.g., rat brain for CB1, spleen for CB2).
-
Radioligand (e.g., [3H]CP55,940 or [125I]this compound).
-
This compound (unlabeled).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Incubate membrane homogenates with a fixed concentration of radioligand and varying concentrations of this compound.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specific binding.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
This functional assay assesses the ability of this compound to antagonize G-protein activation by CB1 receptor agonists.
-
Objective: To determine the functional antagonist properties of this compound at the CB1 receptor.
-
Materials:
-
Membrane preparations from cells expressing CB1 receptors.
-
[35S]GTPγS.
-
CB1 receptor agonist (e.g., WIN55,212-2).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 1 mM EDTA, pH 7.4).
-
GDP.
-
-
Protocol:
-
Pre-incubate membranes with this compound or vehicle.
-
Add a CB1 agonist to stimulate the receptor.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by filtration.
-
Measure the amount of [35S]GTPγS bound to the membranes.
-
This compound, as an antagonist, will inhibit the agonist-stimulated increase in [35S]GTPγS binding.
-
Caption: Workflow for a GTPγS binding assay.
In Vivo Studies
This task is used to evaluate the effects of this compound on learning and memory.
-
Objective: To assess the impact of this compound on cognitive function.
-
Animals: Male mice or rats.
-
Apparatus: An open-field arena with two distinct objects.
-
Protocol:
-
Habituation: Allow the animal to explore the empty arena.
-
Training (T1): Place the animal in the arena with two identical objects.
-
Administration: Administer this compound (e.g., 0.1-2.0 mg/kg, intraperitoneally) or vehicle either before T1 (to assess acquisition) or immediately after T1 (to assess consolidation).[4]
-
Testing (T2): After a retention interval (e.g., 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
Data Analysis: Record the time spent exploring the familiar and novel objects. A preference for the novel object indicates successful memory of the familiar object. The discrimination index is calculated to quantify memory performance.
-
This paradigm is used to assess the rewarding or aversive properties of a drug.
-
Objective: To determine if this compound has rewarding or aversive effects.
-
Animals: Male rats.[5]
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Protocol:
-
Pre-conditioning (Baseline): Allow the animal to freely explore both compartments to determine any initial preference.
-
Conditioning: Over several days, pair the administration of this compound (e.g., 0.1, 0.5, or 2.5 mg/kg) with one compartment and the vehicle with the other.[5]
-
Post-conditioning (Test): Place the animal in the apparatus with free access to both compartments and record the time spent in each.
-
Data Analysis: An increase in time spent in the drug-paired compartment indicates a rewarding effect (preference), while a decrease suggests an aversive effect.
-
Downstream Signaling Pathways
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. As an antagonist/inverse agonist, this compound blocks the downstream signaling cascades initiated by the activation of the CB1 receptor by endocannabinoids or synthetic agonists.
Caption: CB1 receptor downstream signaling.
Upon activation by an agonist, the CB1 receptor, through Gαi/o, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Furthermore, CB1 receptor activation can modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways.[6] By blocking the CB1 receptor, this compound prevents these downstream effects. Interestingly, one study has shown that in RBL2H3 cells, this compound did not affect ERK and Akt phosphorylation induced by the CB1/CB2 agonist CP55940, suggesting that in this specific cell line, these signaling events may be mediated by the CB2 receptor.
Conclusion
This compound is a well-characterized and highly selective CB1 receptor antagonist that serves as a critical tool for researchers in the field of endocannabinoid signaling. Its potent and selective nature allows for the precise dissection of CB1 receptor function in a multitude of physiological and pathological processes. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for the effective utilization of this compound in both in vitro and in vivo research settings. Continued investigation with this valuable pharmacological tool will undoubtedly further our understanding of the complex roles of the endocannabinoid system in health and disease.
References
- 1. 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-morpholino-1H-pyrazole-3-carboxamide [pdspdb.unc.edu]
- 2. 1-(2,4-DICHLOROPHENYL)-5-(4-IODOPHENYL)-4-METHYL-N-4-MORPHOLINYL-1H-PYRAZOLE-3-CARBOXAMIDE | 202463-68-1 [amp.chemicalbook.com]
- 3. Locomotor activity and occupancy of brain cannabinoid CB1 receptors by the antagonist/inverse agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facilitatory effect of this compound on recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cannabinoid receptor agonists modulate oligodendrocyte differentiation by activating PI3K/Akt and the mammalian target of rapamycin (mTOR) pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of AM281: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM281, with the chemical name 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide, is a potent and selective cannabinoid receptor 1 (CB1) antagonist and inverse agonist.[1][2][3] Its high affinity for the CB1 receptor over the CB2 receptor has made it a valuable tool in neuroscience research to investigate the physiological and pathological roles of the endocannabinoid system. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding characteristics, in vitro and in vivo effects, and the experimental methodologies used for its characterization.
Core Pharmacological Profile
This compound acts as a potent and selective antagonist/inverse agonist at the CB1 receptor.[1][2][3] This means it not only blocks the action of cannabinoid agonists but also reduces the basal activity of the receptor. Its selectivity for CB1 over CB2 receptors is a key feature, allowing for the specific investigation of CB1-mediated pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the pharmacological profile of this compound.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | CB1 | 12 nM | [1][2][4][5][6] |
| CB2 | 4200 nM | [1][2][4][5][6] | |
| IC50 | CB1 | 9.91 nM | [7] |
| CB2 | 13000 nM | [7] | |
| In Vivo IC50 (Displacement of [¹³¹I]this compound) | CB1 | 0.45 mg/kg | [8] |
Table 1: Binding Affinity and Potency of this compound
| Animal Model | Dose | Effect | Reference |
| Mice | 0.3 mg/kg (i.v.) | Increased locomotor activity | [8] |
| Morphine-withdrawal mice | 2.5 mg/kg (chronic) | Improved recognition memory | [9][10] |
| Morphine-withdrawal mice | 5 mg/kg (acute) | Improved recognition memory | [9][10] |
| Rats | 0.1, 0.5, 2.5 mg/kg (CPP) | No conditioned place preference in drug-naïve rats | [11][12] |
| Rats | 0.005, 0.025, 0.1 mg/kg/infusion (SA) | No self-administration in drug-naïve rats | [11][12] |
Table 2: In Vivo Effects of this compound
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
CB1/CB2 Receptor Binding Assay
This protocol describes a radioligand displacement assay to determine the binding affinity of this compound for CB1 and CB2 receptors.
-
Tissue Preparation:
-
Rat forebrain (for CB1) and mouse spleen (for CB2) membranes are prepared by homogenization in a buffer.
-
The homogenate is centrifuged, and the resulting pellet containing the membranes is resuspended.
-
-
Assay Conditions:
-
Membrane preparations are incubated with a specific radioligand (e.g., [³H]CP55,940).
-
Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptors.
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Data Analysis:
-
The amount of bound radioligand is measured using liquid scintillation counting.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Locomotor Activity Assessment
This protocol outlines the methodology for assessing the effect of this compound on spontaneous locomotor activity in mice.
-
Apparatus: An open-field arena (e.g., 40-50 cm square for mice) equipped with infrared beams or a video tracking system.[3]
-
Procedure:
-
Mice are habituated to the testing room for at least 30 minutes before the experiment.
-
This compound or vehicle is administered to the mice (e.g., intravenously).
-
Each mouse is placed individually in the center of the open-field arena.
-
Locomotor activity is recorded for a specific duration (e.g., 60-120 minutes).
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Number of rearings (vertical activity).
-
Number of line crossings.
-
Novel Object Recognition Test
This protocol describes the novel object recognition task used to evaluate the effect of this compound on memory.
-
Apparatus: An open-field arena similar to the one used for locomotor activity assessment. Two sets of identical objects and one novel object are required.
-
Procedure:
-
Habituation: Mice are allowed to explore the empty arena for a set period on consecutive days.
-
Familiarization Phase (T1): Two identical objects are placed in the arena, and the mouse is allowed to explore them for a specific duration (e.g., 5-10 minutes).
-
Inter-trial Interval: The mouse is returned to its home cage for a defined period (e.g., 1 hour or 24 hours).
-
Test Phase (T2): One of the familiar objects is replaced with a novel object, and the mouse is returned to the arena to explore for a set duration.
-
-
Data Analysis:
-
The time spent exploring the familiar and novel objects is recorded.
-
A recognition index (RI) is calculated, typically as the difference in time spent exploring the novel and familiar objects, divided by the total exploration time. A higher RI indicates better recognition memory.
-
Signaling Pathways and Visualizations
As a CB1 receptor inverse agonist, this compound can modulate downstream signaling pathways. The CB1 receptor primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[13]
References
- 1. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. treat-nmd.org [treat-nmd.org]
- 3. grokipedia.com [grokipedia.com]
- 4. anilocus.com [anilocus.com]
- 5. researchgate.net [researchgate.net]
- 6. fpn-ie.maastrichtuniversity.nl [fpn-ie.maastrichtuniversity.nl]
- 7. researchgate.net [researchgate.net]
- 8. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 9. Locomotor activity and occupancy of brain cannabinoid CB1 receptors by the antagonist/inverse agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Evaluation of the abuse potential of this compound, a new synthetic cannabinoid CB1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural and functional insights into the G protein-coupled receptors: CB1 and CB2 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of AM281: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AM281, chemically identified as 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide, is a potent and highly selective antagonist/inverse agonist for the cannabinoid receptor type 1 (CB1).[1][2][3][4] This selectivity for the CB1 receptor over the CB2 receptor makes it an invaluable tool in the study of the endocannabinoid system. This document provides a comprehensive overview of the discovery, synthesis, and characterization of this compound, intended for researchers and professionals in the field of drug development. It includes detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.
Introduction
The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids), and the enzymes responsible for their synthesis and degradation, plays a crucial role in regulating a multitude of physiological processes. The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is primarily found in the periphery, particularly in immune cells. The development of selective ligands for these receptors is paramount for elucidating their specific functions and for the development of targeted therapeutics. This compound emerged from the search for a potent and selective CB1 receptor antagonist, designed as an analog of SR141716A.[3][4] Its high affinity and selectivity for the CB1 receptor have established it as a critical pharmacological tool.
Quantitative Data
The binding affinity of this compound for cannabinoid receptors has been determined through radioligand binding assays. The key quantitative data are summarized in the table below for ease of comparison.
| Receptor | Ligand Competition Assay | Kᵢ (nM) | Source |
| CB1 (rat forebrain membranes) | [³H]-CP-55,940 | 12 | [1][3][4] |
| CB2 (mouse spleen membranes) | [³H]-CP-55,940 | 4200 | [1][3][4] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process, the key steps of which are outlined below.
Step 1: Synthesis of N-(Morpholin-4-yl)-5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide
A detailed protocol for a similar pyrazole (B372694) carboxamide synthesis is as follows:
-
To a stirred solution of the starting ester in dry tetrahydrofuran (B95107) (THF), add 4-aminomorpholine.
-
Cool the mixture and add a 1.0 M solution of lithium bis(trimethylsilyl)amide (LiHMDS) in hexane (B92381) dropwise.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent such as chloroform.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired amide.
Step 2: Stille Coupling for the Synthesis of N-(Morpholin-4-yl)-1-(2,4-dichlorophenyl)-5-(4-tributyltinphenyl)-4-methyl-1H-pyrazole-3-carboxamide
A general protocol for Stille coupling is as follows:
-
To a suspension of the bromo-pyrazole derivative in freshly distilled triethylamine, add bis(tributyltin).
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under an inert atmosphere (e.g., argon).
-
Heat the reaction mixture to reflux for an extended period (e.g., 30 hours).
-
After cooling to room temperature, remove the precipitate by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the tributyltin derivative.
Step 3: Iodination to Yield this compound
A general protocol for the iodination of an organotin compound is as follows:
-
Dissolve the tributyltin derivative in a suitable solvent like carbon tetrachloride.
-
Add a solution of iodine in the same solvent dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford this compound.
CB1 and CB2 Receptor Binding Assay
This protocol outlines a standard radioligand competition binding assay to determine the binding affinity (Kᵢ) of this compound.
-
Membrane Preparation:
-
Homogenize rat forebrain (for CB1) or mouse spleen (for CB2) tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [³H]-CP-55,940 at a concentration near its Kₔ), and varying concentrations of this compound.
-
For total binding, omit the competing ligand. For non-specific binding, include a high concentration of a known non-labeled cannabinoid agonist (e.g., WIN 55,212-2).
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Functional Assay for Inverse Agonism ([³⁵S]GTPγS Binding Assay)
This assay measures the ability of this compound to inhibit the basal activity of the CB1 receptor.
-
Assay Setup:
-
In a 96-well plate, combine CB1 receptor-expressing cell membranes, varying concentrations of this compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
For basal activity, no ligand is added. To determine agonist-stimulated binding, a known CB1 agonist is included.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
A decrease in basal [³⁵S]GTPγS binding in the presence of this compound indicates inverse agonist activity. The EC₅₀ value for this inhibition can be determined.
-
Mandatory Visualizations
Conclusion
This compound stands as a cornerstone in cannabinoid research due to its high potency and selectivity as a CB1 receptor antagonist/inverse agonist. Its well-defined synthesis and pharmacological profile have enabled significant advancements in understanding the physiological and pathophysiological roles of the endocannabinoid system. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this dynamic field.
References
- 1. benchchem.com [benchchem.com]
- 2. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 3. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Chemical Structure and Properties of AM281
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM281 is a potent and selective antagonist/inverse agonist of the cannabinoid receptor 1 (CB1).[1] As a derivative of the diarylpyrazole class of cannabinoid ligands, it has been instrumental in the characterization of the endocannabinoid system and the investigation of the physiological roles of the CB1 receptor. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound, intended to support researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-morpholin-4-ylpyrazole-3-carboxamide, possesses a complex aromatic structure.[2][3] Its chemical formula is C21H19Cl2IN4O2, and it has a molecular weight of approximately 557.21 g/mol .[2][3]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-morpholin-4-ylpyrazole-3-carboxamide | [2][3] |
| Chemical Formula | C21H19Cl2IN4O2 | [2][3] |
| Molecular Weight | 557.21 g/mol | [2][3] |
| CAS Number | 202463-68-1 | [2] |
| SMILES String | O=C(C1=NN(C2=CC=C(Cl)C=C2Cl)C(C3=CC=C(I)C=C3)=C1C)NN4CCOCC4 | [2] |
| Appearance | Solid powder | [2] |
Table 2: Solubility and Storage of this compound
| Solvent | Solubility | Reference |
| DMSO | Soluble | [2] |
| Storage (Powder) | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [2] |
| Storage (In Solvent) | -80°C for up to 6 months. | [2] |
Pharmacological Properties
This compound is a high-affinity ligand for the CB1 receptor, exhibiting antagonist and inverse agonist properties. Its selectivity for the CB1 receptor over the CB2 receptor is a key feature of its pharmacological profile.
Table 3: Receptor Binding and Functional Activity of this compound
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | CB1 | 12 nM | [1] |
| CB2 | 4200 nM | [1] | |
| Functional Activity (IC50) | CB1 | 9.91 nM | [2] |
| CB2 | 13000 nM | [2] |
Experimental Protocols
Radioligand Binding Assay for Ki Determination
Objective: To determine the binding affinity (Ki) of this compound for the CB1 and CB2 receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors (e.g., rat brain membranes for CB1, mouse spleen membranes for CB2).
-
Radioligand: [3H]CP55,940 or another suitable high-affinity cannabinoid agonist/antagonist.
-
This compound (unlabeled competitor).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, and 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
Methodology:
-
Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound in the binding buffer.
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for IC50 Determination (cAMP Accumulation Assay)
Objective: To determine the functional antagonist/inverse agonist activity (IC50) of this compound by measuring its effect on agonist-inhibited cAMP production.
Materials:
-
A suitable cell line expressing the human CB1 receptor and engineered to report cAMP levels (e.g., CHO-K1 cells).
-
A CB1 receptor agonist (e.g., CP55,940).
-
This compound.
-
Forskolin (B1673556) (to stimulate adenylate cyclase).
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based).
-
Cell culture medium and supplements.
Methodology:
-
Cell Culture: Culture the cells under standard conditions until they reach the desired confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Agonist Stimulation: Add a fixed concentration of a CB1 agonist (e.g., the EC80 concentration) to the wells.
-
Forskolin Stimulation: Stimulate the cells with forskolin to induce cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. The IC50 value, representing the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP accumulation, is determined using non-linear regression.
Signaling Pathways
As a CB1 receptor antagonist/inverse agonist, this compound blocks the canonical Gαi/o-protein-coupled signaling cascade initiated by endocannabinoids or synthetic agonists. This leads to an increase in the activity of adenylyl cyclase, resulting in elevated intracellular cAMP levels.
Caption: this compound blocks agonist activation of the CB1 receptor.
Caption: Workflow for determining the Ki value of this compound.
Caption: Workflow for determining the IC50 value of this compound.
References
AM281: A Technical Guide for Neuroscience and Cannabinoid Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM281 is a potent and selective cannabinoid CB1 receptor antagonist and inverse agonist.[1] Chemically identified as N-(morpholin-4-yl)-1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-1H-pyrazole-3-carboxamide, it is an analog of the well-known CB1 antagonist SR141716A.[2][3][4] Its high affinity for the CB1 receptor and significantly lower affinity for the CB2 receptor make it a valuable tool for elucidating the role of the endocannabinoid system in various physiological and pathological processes. This guide provides a comprehensive overview of this compound's pharmacological properties, experimental applications, and relevant protocols to support its use in neuroscience and cannabinoid research.
Core Properties of this compound
This compound acts as a selective antagonist at the CB1 receptor, effectively blocking the action of cannabinoid agonists.[2][3][4] It also exhibits inverse agonist properties, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[1][5] This dual action makes it a powerful tool for investigating the constitutive activity of CB1 receptors and the physiological relevance of endogenous cannabinoid tone.
Quantitative Data: Binding Affinities and Potency
The following table summarizes the key binding affinities and potency values for this compound at cannabinoid receptors.
| Parameter | Receptor | Value | Species | Tissue/Cell Preparation | Reference |
| Ki | CB1 | 12 nM | Rat | Brain membrane preparations | [1][2][3][4] |
| Ki | CB2 | 4200 nM | Mouse | Spleen membrane preparations | [1][2][3][4] |
| IC50 | CB1 | 9.91 nM | Not Specified | Not Specified | [6] |
| IC50 | CB2 | 13000 nM | Not Specified | Not Specified | [6] |
| IC50 | CB1 (in vivo displacement) | 0.45 mg/kg | Not Specified | In vivo binding of [¹³¹I]this compound | [5] |
Signaling Pathways
This compound, as a CB1 receptor antagonist/inverse agonist, modulates downstream signaling cascades initiated by CB1 receptor activation. The primary mechanism involves blocking G-protein coupling and subsequent inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Caption: this compound signaling pathway at the CB1 receptor.
Experimental Applications and In Vivo Effects
This compound has been utilized in a variety of in vivo studies to investigate the role of the CB1 receptor in different physiological and behavioral contexts.
Quantitative Data: In Vivo Studies
| Study Focus | Animal Model | This compound Dose(s) | Administration Route | Key Findings | Reference |
| Locomotor Activity | Not Specified | 0.3 mg/kg | Intravenous (i.v.) | Restored locomotor activity reduced by WIN 55,212-2; doubled locomotor activity when administered alone. | [5] |
| Memory in Morphine Withdrawal (Spontaneous) | Male NMRI mice | Acute: 2.5, 5, 10 mg/kg; Chronic: 0.62, 1.25, 2.5 mg/kg | Intraperitoneal (i.p.) | Chronic (2.5 mg/kg) and acute (5 mg/kg) doses improved memory impairment. | [7][8] |
| Memory in Morphine Withdrawal (Naloxone-precipitated) | Male mice | Acute: 5 mg/kg; Chronic: 2.5 mg/kg | Not Specified | Chronic administration was more effective than acute in preventing memory loss. | [9] |
| Endotoxin (B1171834) Shock | Male Wistar rats | 0.1 mg/kg/min | Intravenous (i.v.) infusion | Prevented endotoxin-induced decreases in systemic arterial pressure and blood flow; restored mesenteric arterial blood flow. | [10] |
| Feeding Behavior | Male Lewis rats | 5, 10, 20, 40 µg | Intracerebroventricular | Significantly blocked deprivation-induced food intake at 20 µg and 40 µg. | [11] |
| Abuse Potential | Sprague-Dawley rats | CPP: 0.1, 0.5, 2.5 mg/kg; SA: 0.005, 0.025, 0.1 mg/kg/infusion | Not Specified | No rewarding or reinforcing properties in drug-naïve rats. | [12] |
Experimental Protocols
While specific, detailed protocols should be optimized for individual experimental setups, the following provides a synthesized overview of methodologies reported in the literature for in vivo studies using this compound.
General Preparation and Administration
-
Drug Preparation: For intraperitoneal (i.p.) injection, this compound can be dissolved in a vehicle such as 4% dimethyl sulfoxide (B87167) (DMSO) and 0.9% saline.[7] For intravenous (i.v.) administration, the vehicle should be appropriate for direct entry into the bloodstream. It is recommended to prepare solutions freshly for each experiment.[7]
-
Administration: The route of administration will depend on the experimental question. Intraperitoneal injections are common for systemic behavioral studies, while intravenous administration allows for more rapid and direct effects. Intracerebroventricular injections are used to target the central nervous system directly.
Example Experimental Workflow: Object Recognition Task in Mice
This workflow is based on studies investigating the effect of this compound on memory impairment during morphine withdrawal.[7][8][9]
Caption: Workflow for an object recognition task with this compound.
Detailed Steps:
-
Animal Model: Male NMRI mice (25-30g) are commonly used.[7]
-
Morphine Dependence Induction: Mice are made dependent by administering increasing doses of morphine (e.g., 30 mg/kg to 90 mg/kg) subcutaneously twice daily for three days.[7][9]
-
This compound Administration:
-
Object Recognition Task:
-
Habituation: On the test day, mice are allowed to explore the empty open-field apparatus for a set period (e.g., 15 minutes).[9]
-
First Trial (T1): Two identical objects are placed in the open field, and the mouse is allowed to explore them for a defined duration (e.g., 12 minutes).[9]
-
Test Trial (T2): After a retention interval, one of the original objects is replaced with a novel object, and the mouse is returned to the apparatus for a shorter period (e.g., 5 minutes).[9]
-
-
Data Analysis: The time spent exploring the novel and familiar objects is recorded. A recognition index (RI) is calculated, often as the difference in exploration time for the novel versus the familiar object, divided by the total exploration time. An improvement in memory is indicated by a higher RI, reflecting a preference for exploring the novel object.[7][9]
Conclusion
This compound is a critical research tool for investigating the cannabinoid system. Its selectivity for the CB1 receptor allows for targeted studies into the receptor's role in a wide array of neurological processes, from memory and cognition to motor control and feeding behavior. The data and protocols summarized in this guide provide a foundation for researchers to effectively design and implement studies utilizing this potent antagonist/inverse agonist. As with any pharmacological agent, careful consideration of dosage, administration route, and appropriate behavioral or physiological assays is essential for obtaining robust and reproducible results.
References
- 1. AM 281 | CB1 Receptors | Tocris Bioscience [tocris.com]
- 2. Design and synthesis of the CB1 selective cannabinoid antagonist this compound: A potential human SPECT ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of the CB1 selective cannabinoid antagonist this compound: a potential human SPECT ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 5. Locomotor activity and occupancy of brain cannabinoid CB1 receptors by the antagonist/inverse agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The effect of this compound, a cannabinoid antagonist, on memory performance during spontaneous morphine withdrawal in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The CB(1) receptor antagonist, this compound, improves recognition loss induced by naloxone in morphine withdrawal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound, a cannabinoid antagonist, on circulatory deterioration and cytokine production in an endotoxin shock model: comparison with norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of the cannabinoid antagonists this compound and AM630 on deprivation-induced intake in Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the abuse potential of this compound, a new synthetic cannabinoid CB1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of AM281 in the Endocannabinoid System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AM281, a synthetic diarylpyrazole derivative, is a potent and highly selective cannabinoid receptor 1 (CB1) antagonist and inverse agonist. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, its mechanism of action within the endocannabinoid system, and its effects on key signaling pathways. Detailed experimental protocols for in-vitro and in-vivo characterization are provided, along with a quantitative summary of its binding affinities and functional potencies. This document is intended to serve as a resource for researchers and professionals engaged in the study of the endocannabinoid system and the development of novel therapeutics targeting CB1 receptors.
Introduction
The endocannabinoid system (ECS) is a ubiquitous and complex signaling network that plays a crucial role in regulating a wide array of physiological processes, including neurotransmission, inflammation, appetite, and pain perception. The primary mediators of the ECS are the cannabinoid receptors, CB1 and CB2, which are G-protein coupled receptors (GPCRs). The CB1 receptor is predominantly expressed in the central nervous system, while the CB2 receptor is primarily found in the periphery, particularly on immune cells.
This compound, with the chemical name 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide, has emerged as a valuable pharmacological tool for elucidating the physiological functions of the CB1 receptor. Its high affinity and selectivity for CB1, coupled with its inverse agonist properties, allow for the investigation of both agonist-mediated and constitutive receptor activity.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide |
| Molecular Formula | C₂₁H₁₉Cl₂IN₄O₂ |
| Molecular Weight | 557.22 g/mol |
| Appearance | Crystalline solid |
| Purity | ≥98% |
| Solubility | Soluble in DMSO and ethanol |
Pharmacological Profile of this compound
This compound is characterized by its high binding affinity and selectivity for the CB1 receptor over the CB2 receptor. It acts as both a competitive antagonist, blocking the effects of cannabinoid agonists, and as an inverse agonist, reducing the basal, constitutive activity of the CB1 receptor.
Quantitative Data: Binding Affinities and Functional Potency
The following tables summarize the key quantitative data for this compound from various in-vitro and in-vivo studies.
| Binding Affinity (Ki) | |
| Receptor | Ki (nM) |
| Human CB1 | 12[1][2] |
| Human CB2 | 4200[1][2] |
| In-Vivo Receptor Occupancy | |
| Parameter | Value |
| IC50 for displacement of [¹³¹I]this compound in mouse brain | 0.45 mg/kg (i.v.)[3] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to the CB1 receptor, a Gi/o-coupled GPCR. As an antagonist, it competitively inhibits the binding of endogenous cannabinoids (e.g., anandamide (B1667382) and 2-arachidonoylglycerol) and exogenous agonists. As an inverse agonist, this compound stabilizes the inactive conformation of the CB1 receptor, thereby reducing its constitutive signaling activity.
Modulation of Adenylyl Cyclase Signaling
The canonical signaling pathway for the CB1 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking agonist-induced activation, this compound prevents this decrease in cAMP. Furthermore, due to its inverse agonist properties, this compound can increase basal cAMP levels by attenuating the constitutive inhibitory activity of the CB1 receptor on adenylyl cyclase.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling
The CB1 receptor can also modulate the activity of the MAPK/ERK (extracellular signal-regulated kinase) pathway. Agonist binding to CB1 can lead to the activation of ERK, a key regulator of cell proliferation, differentiation, and survival. As an antagonist, this compound can block this agonist-induced ERK activation. The inverse agonist effects of this compound on this pathway are more complex and can be cell-type specific.
Experimental Protocols
In-Vitro Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the CB1 receptor.
-
Materials:
-
Membrane preparations from rat forebrain or CHO cells stably expressing the human CB1 receptor.
-
Radioligand: [³H]-CP55,940 (specific activity ~120 Ci/mmol).
-
Unlabeled this compound.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 0.5 mg/mL BSA, pH 7.4.
-
GF/B glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Incubate membrane preparations (50-100 µg protein) with various concentrations of unlabeled this compound and a fixed concentration of [³H]-CP55,940 (e.g., 0.5 nM) in binding buffer.
-
Define non-specific binding using a high concentration of a potent cannabinoid agonist (e.g., 10 µM WIN 55,212-2).
-
Incubate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through GF/B filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Adenylyl Cyclase Functional Assay
This protocol measures the effect of this compound on forskolin-stimulated cAMP accumulation in cells expressing the CB1 receptor.
-
Materials:
-
CHO cells stably expressing the human CB1 receptor.
-
This compound.
-
CB1 receptor agonist (e.g., WIN 55,212-2).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF or ELISA-based).
-
-
Procedure:
-
Plate CHO-CB1 cells in a 96-well plate and grow to confluency.
-
Pre-incubate the cells with various concentrations of this compound for 15-30 minutes in the presence of a phosphodiesterase inhibitor.
-
To measure antagonist effects, add a fixed concentration of a CB1 agonist.
-
Stimulate the cells with a submaximal concentration of forskolin (e.g., 1-10 µM) for 15-30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a suitable assay kit.
-
To determine inverse agonist activity, perform the assay in the absence of a CB1 agonist.
-
In-Vivo Receptor Occupancy Study
This protocol describes a method to determine the in-vivo occupancy of CB1 receptors by this compound.
-
Materials:
-
Mice or rats.
-
[¹²³I]this compound or another suitable radiolabeled CB1 antagonist.
-
Unlabeled this compound.
-
SPECT (Single Photon Emission Computed Tomography) scanner.
-
-
Procedure:
-
Administer various doses of unlabeled this compound intravenously to different groups of animals.
-
After a predetermined time, administer a tracer dose of [¹²³I]this compound intravenously.
-
Acquire SPECT images of the brain for a specified duration.
-
Define regions of interest (ROIs) in brain areas with high (e.g., striatum) and low (e.g., cerebellum) CB1 receptor density.
-
Calculate the specific binding of the radiotracer in the high-density regions.
-
Determine the dose of unlabeled this compound that causes 50% inhibition of specific radiotracer binding (IC50).
-
Conclusion
This compound is a well-characterized and indispensable tool for the study of the endocannabinoid system. Its high potency and selectivity for the CB1 receptor, combined with its dual antagonist and inverse agonist properties, make it a versatile ligand for a wide range of in-vitro and in-vivo investigations. The detailed information and protocols provided in this guide are intended to facilitate further research into the complex roles of the CB1 receptor in health and disease, and to support the development of novel therapeutic agents targeting the endocannabinoid system.
References
- 1. Design and synthesis of the CB1 selective cannabinoid antagonist this compound: a potential human SPECT ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An optimized approach to study endocannabinoid signaling: evidence against constitutive activity of rat brain adenosine A1 and cannabinoid CB1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Locomotor activity and occupancy of brain cannabinoid CB1 receptors by the antagonist/inverse agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
AM281: A Technical Whitepaper on the Core Pharmacology of a Selective CB1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM281, chemically identified as 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide, is a potent and selective antagonist of the cannabinoid receptor type 1 (CB1).[1][2] Developed in the late 1990s as an analog of the first selective CB1 antagonist, SR141716A (rimonabant), this compound has been a critical tool in elucidating the physiological and pathophysiological roles of the endocannabinoid system.[2][3][4] Its high affinity and selectivity for the CB1 receptor over the CB2 receptor have made it a valuable pharmacological probe in both in vitro and in vivo studies. This document provides an in-depth technical overview of the early research and literature on this compound, focusing on its binding characteristics, experimental protocols, and the signaling pathways it modulates.
Quantitative Data Summary
The pharmacological profile of this compound is primarily defined by its high binding affinity and selectivity for the CB1 receptor. The following tables summarize the key quantitative data from early research studies.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Preparation | Radioligand | Ki (nM) | Reference |
| CB1 | Rat Brain Membranes | [3H]CP55,940 | 12 | [2][3] |
| CB2 | Mouse Spleen Membranes | [3H]CP55,940 | 4200 | [2][3] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: In Vivo Potency of this compound
| Assay | Animal Model | Effect | IC50 (mg/kg) | Reference |
| Displacement of [131I]this compound | Mice | In vivo binding inhibition in the brain | 0.45 | [5] |
IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro. For in vivo studies, it represents the dose required to achieve 50% of the maximal effect.
Key Experimental Protocols
This section details the methodologies employed in the foundational studies of this compound.
Radioligand Competitive Binding Assays
These assays were crucial in determining the binding affinity (Ki) of this compound for CB1 and CB2 receptors.
-
Objective: To determine the binding affinity of this compound for cannabinoid receptors.
-
Tissues: Brain and spleen membrane preparations were used as sources of CB1 and CB2 receptors, respectively.[2][3]
-
Radioligand: [3H]CP55,940, a potent synthetic cannabinoid agonist, was commonly used as the radiolabeled ligand.
-
Procedure:
-
Membrane preparations were incubated with a fixed concentration of the radioligand ([3H]CP55,940).
-
Increasing concentrations of unlabeled this compound were added to compete with the radioligand for receptor binding.
-
After reaching equilibrium, the bound and free radioligand were separated by filtration.
-
The amount of bound radioactivity was quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Guinea Pig Ileum Bioassay
This functional assay was used to characterize the antagonist properties of this compound.
-
Objective: To assess the ability of this compound to antagonize the effects of a cannabinoid agonist on smooth muscle contraction.
-
Preparation: A segment of the guinea pig small intestine (ileum) was isolated and mounted in an organ bath containing a physiological salt solution.
-
Procedure:
-
The ileum preparation was stimulated with a cannabinoid receptor agonist, which inhibits neurally mediated contractions.
-
The inhibitory effect of the agonist was measured.
-
This compound was then added to the organ bath, followed by the cannabinoid agonist.
-
-
Endpoint: The ability of this compound to reverse the inhibitory effect of the cannabinoid agonist on the electrically evoked contractions of the ileum, demonstrating its antagonist activity.[2][3]
In Vivo Locomotor Activity Studies
These experiments investigated the central effects of this compound on spontaneous movement in animals.
-
Objective: To evaluate the effect of this compound on locomotor activity.
-
Animal Model: Mice were commonly used.
-
Apparatus: An open-field arena equipped with photobeams to automatically record animal movement.
-
Procedure:
-
Animals were habituated to the testing environment.
-
This compound was administered, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection, at various doses.
-
Locomotor activity, including parameters like distance traveled, rearing frequency, and time spent in different zones of the arena, was recorded over a specific period.
-
-
Observations: this compound, when administered alone, was found to increase locomotor activity, suggesting an inverse agonist effect. It also reversed the sedative effects of cannabinoid agonists.[5]
Signaling Pathways and Mechanisms of Action
As a CB1 receptor antagonist and likely an inverse agonist, this compound modulates several downstream signaling pathways. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.
CB1 Receptor Signaling Pathway
dot
Caption: CB1 Receptor Signaling Cascade and the Inhibitory Action of this compound.
Experimental Workflow for In Vivo Studies
dot
Caption: General Workflow for In Vivo Behavioral Studies with this compound.
Conclusion
Early research firmly established this compound as a high-affinity, selective CB1 receptor antagonist. Its pharmacological profile, characterized by a significant preference for CB1 over CB2 receptors, has made it an indispensable tool for investigating the endocannabinoid system. The data and experimental protocols summarized in this document highlight the foundational work that has paved the way for a deeper understanding of the therapeutic potential and physiological implications of CB1 receptor modulation. Further research building upon these early studies continues to explore the complex roles of the endocannabinoid system in health and disease.
References
- 1. Facilitatory effect of this compound on recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are CB1 antagonists and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
AM281: A Technical Guide to Binding Affinity and Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM281, a derivative of the potent cannabinoid antagonist SR141716A, is a widely utilized pharmacological tool in the study of the endocannabinoid system.[1] Classified as a selective antagonist and inverse agonist of the cannabinoid receptor type 1 (CB1), this compound exhibits a high affinity for this receptor, which is predominantly expressed in the central nervous system.[2] Its selectivity for CB1 over the cannabinoid receptor type 2 (CB2) makes it an invaluable ligand for elucidating the physiological and pathological roles of CB1 receptor signaling. This technical guide provides a comprehensive overview of the binding affinity and receptor selectivity of this compound, complete with detailed experimental protocols and visualizations of the associated signaling pathways.
Data Presentation: Binding Affinity and Functional Potency
The binding characteristics and functional activity of this compound have been determined through various in vitro and in vivo assays. The following tables summarize the key quantitative data, providing a clear comparison of its affinity and potency.
| Receptor | Assay Type | Parameter | Value | Reference |
| CB1 | Radioligand Binding | Kᵢ | 12 nM | |
| CB2 | Radioligand Binding | Kᵢ | 4200 nM |
Table 1: this compound Binding Affinity. This table outlines the dissociation constants (Kᵢ) of this compound for cannabinoid receptors CB1 and CB2, as determined by radioligand binding assays. A lower Kᵢ value indicates a higher binding affinity.
| Assay Type | Parameter | Value | Notes | Reference |
| In vivo displacement | IC₅₀ | 0.45 mg/kg | Displacement of [¹³¹I]this compound in brain areas. | [3] |
| β-arrestin | IC₅₀ | 40 nM | In vitro functional assay measuring receptor desensitization. | [4] |
Table 2: this compound Functional Potency. This table presents the half-maximal inhibitory concentrations (IC₅₀) of this compound from both in vivo and in vitro functional assays. A lower IC₅₀ value signifies greater potency.
Signaling Pathways
As an inverse agonist, this compound not only blocks the effects of CB1 agonists but also reduces the basal, constitutive activity of the CB1 receptor. This action is primarily mediated through the Gαi/o subunit of the G-protein complex, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP can, in turn, affect the activity of protein kinase A (PKA) and other downstream signaling cascades.[6]
Experimental Protocols
Radioligand Binding Assay
This protocol is a standard method for determining the binding affinity (Kᵢ) of a test compound.[7]
Objective: To determine the Kᵢ of this compound for CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells expressing CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP55,940).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine membrane preparations, a fixed concentration of radioligand, and varying concentrations of this compound in assay buffer.
-
Incubate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ value of this compound.
-
Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins and can be used to characterize agonists, antagonists, and inverse agonists.[8]
Objective: To determine the functional potency (IC₅₀) of this compound as an inverse agonist.
Materials:
-
Membrane preparations from cells expressing CB1 receptors.
-
[³⁵S]GTPγS.
-
This compound.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Pre-incubate membrane preparations with GDP.
-
In a 96-well plate, add the membranes, varying concentrations of this compound, and [³⁵S]GTPγS in assay buffer.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the percentage of basal [³⁵S]GTPγS binding against the concentration of this compound to determine the IC₅₀.
cAMP Assay
This assay measures the intracellular concentration of cyclic AMP, a key second messenger in many signaling pathways.[9]
Objective: To assess the effect of this compound on adenylyl cyclase activity.
Materials:
-
Whole cells expressing CB1 receptors.
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell lysis buffer.
Procedure:
-
Culture cells in a 96-well plate.
-
Treat the cells with varying concentrations of this compound.
-
To measure antagonist effects, stimulate the cells with a CB1 agonist. To measure inverse agonist effects on basal activity, this step is omitted. To measure effects on stimulated adenylyl cyclase, add forskolin.
-
Incubate for a specified time.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a suitable assay kit.
-
Generate a dose-response curve to determine the IC₅₀ of this compound for the inhibition of cAMP production.
Conclusion
This compound is a highly selective and potent CB1 receptor antagonist and inverse agonist. Its well-characterized binding affinity and functional activity make it an essential tool for investigating the endocannabinoid system. The experimental protocols provided in this guide offer a foundation for researchers to further explore the pharmacology of this compound and its effects on CB1 receptor-mediated signaling. The clear differences in its affinity for CB1 versus CB2 receptors underscore its utility in dissecting the specific roles of the CB1 receptor in health and disease.
References
- 1. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, Cannabinoid Antagonist/Inverse agonist, Ameliorates Scopolamine-Induced Cognitive Deficit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Locomotor activity and occupancy of brain cannabinoid CB1 receptors by the antagonist/inverse agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Receptors linked to inhibition of adenylate cyclase: additional signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. marshall.edu [marshall.edu]
Methodological & Application
Application Notes and Protocols for Dissolving AM281 for In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the proper dissolution and use of AM281, a potent and selective CB1 cannabinoid receptor antagonist/inverse agonist, for in vitro cell culture experiments. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.
Product Information and Storage
This compound is a crystalline solid that is sparingly soluble in aqueous solutions but soluble in organic solvents. Proper storage is essential to maintain its stability and efficacy.
| Parameter | Specification | Source(s) |
| Molecular Formula | C₂₁H₁₉Cl₂IN₄O₂ | [1] |
| Molecular Weight | 557.2 g/mol | [1] |
| Purity | ≥98% | |
| Appearance | Crystalline solid | |
| Storage (Solid) | -20°C for up to 4 years | |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [2] |
Solubility of this compound
This compound exhibits poor solubility in aqueous media, necessitating the use of organic solvents for the preparation of stock solutions.
| Solvent | Solubility | Notes | Source(s) |
| DMSO | ~1 mg/mL to 12 mg/mL | Sonication may be required to achieve higher concentrations. | [3] |
| Dimethylformamide (DMF) | ~1 mg/mL | ||
| Aqueous Buffers | Sparingly soluble | For aqueous applications, first dissolve in DMF and then dilute with the aqueous buffer. | |
| DMF:PBS (pH 7.2) (1:5) | ~0.2 mg/mL | Do not store the aqueous solution for more than one day. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can be further diluted to working concentrations.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Equilibrate this compound: Allow the vial of this compound to come to room temperature before opening to prevent condensation.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood). For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.572 mg of this compound.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For a 10 mM stock, if you weighed 5.572 mg, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution vigorously until the this compound is completely dissolved. If necessary, sonicate the vial for short intervals in a water bath to aid dissolution.[3] Visually inspect the solution to ensure no solid particles remain.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the stock solution to the final working concentration for treating cells. It is critical to minimize the final DMSO concentration in the cell culture medium to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound required for your experiment. A typical working concentration range for this compound is 0.01-10 µM.[2]
-
Calculate Dilution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your cell culture volume.
-
Example: To prepare 1 mL of cell culture medium with a final this compound concentration of 10 µM, you would need to add 1 µL of the 10 mM stock solution.
-
-
Serial Dilution (Recommended): To ensure accurate pipetting and homogenous mixing, it is recommended to perform a serial dilution. a. Prepare an intermediate dilution of the 10 mM stock solution in pre-warmed cell culture medium. b. Add the appropriate volume of the intermediate dilution to your final culture volume.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of cell culture medium. This is crucial to distinguish the effects of this compound from any effects of the solvent.[4]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is well-tolerated by your specific cell line. For most cell lines, the final DMSO concentration should be kept below 0.5%, with concentrations at or below 0.1% being preferable, especially for sensitive or primary cells.[5][6]
-
Treatment of Cells: Add the prepared working solution (and vehicle control) to your cell cultures and mix gently by swirling the plate or flask.
-
Incubation: Incubate the cells for the desired experimental duration.
Visualization of Protocols and Pathways
Experimental Workflow
The following diagram illustrates the workflow for preparing this compound for in vitro cell culture studies.
Caption: Workflow for this compound solution preparation and cell treatment.
This compound Signaling Pathway
This compound acts as an antagonist/inverse agonist at the Cannabinoid Receptor 1 (CB1), which is a G-protein coupled receptor (GPCR). Its binding prevents the activation of downstream signaling cascades typically initiated by endocannabinoids.
Caption: this compound blocks CB1 receptor signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Cannabinoid Receptor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. lifetein.com [lifetein.com]
- 6. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AM281 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of AM281, a selective cannabinoid CB1 receptor antagonist/inverse agonist, in mouse and rat models. This document includes recommended dosage ranges, detailed experimental protocols, and an overview of the associated signaling pathways.
Data Presentation
The following tables summarize the recommended dosage ranges for this compound in various experimental paradigms for both mouse and rat models based on published studies.
Table 1: Recommended this compound Dosage for Mouse Models
| Application | Dosing Regimen | Route of Administration | Dosage Range | Vehicle | Reference |
| Morphine Withdrawal (Memory Impairment) | Acute | Intraperitoneal (i.p.) | 2.5 - 10 mg/kg | Not Specified | [1][2] |
| Morphine Withdrawal (Memory Impairment) | Chronic | Intraperitoneal (i.p.) | 0.62 - 2.5 mg/kg | Not Specified | [1][2] |
| Doxorubicin-Induced Cardiotoxicity | Daily for 5 days | Intraperitoneal (i.p.) | 10 mg/kg | Not Specified | [3] |
| Object Recognition Task | Acute | Intraperitoneal (i.p.) | 5 mg/kg | Not Specified | [4] |
| Object Recognition Task | Chronic | Intraperitoneal (i.p.) | 2.5 mg/kg | Not Specified | [4] |
Table 2: Recommended this compound Dosage for Rat Models
| Application | Dosing Regimen | Route of Administration | Dosage Range | Vehicle | Reference |
| Conditioned Place Preference (CPP) | Not Specified | Not Specified | 0.1, 0.5, or 2.5 mg/kg | Not Specified | [5] |
| Self-Administration (SA) | Per Infusion | Not Specified | 0.005, 0.025, or 0.1 mg/kg/infusion | Not Specified | [5] |
| Deprivation-Induced Food Intake | Single Injection | Intracerebroventricular (i.c.v.) | 5, 10, 20, and 40 µg | Not Specified | [6] |
| Septic Shock | Bolus | Intravenous (i.v.) | 1 mg/kg | Not Specified | [7] |
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Mice
This protocol is suitable for studies investigating the acute or chronic effects of this compound on behavior and physiology.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO in corn oil)
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
For a final injection volume of 10 ml/kg, dilute the stock solution in corn oil to achieve the desired final concentration in a 10% DMSO/corn oil vehicle. For example, to prepare a 1 mg/ml solution, add 100 µl of a 10 mg/ml DMSO stock to 900 µl of corn oil.
-
Vortex the solution thoroughly to ensure it is homogenous. Prepare fresh on the day of the experiment.
-
-
Animal Handling and Injection:
-
Weigh the mouse to determine the correct injection volume.
-
Restrain the mouse securely, for example, by scruffing the neck to expose the abdomen.
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no fluid or blood is drawn back, which would indicate incorrect placement.
-
Inject the calculated volume of the this compound solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 2: Subcutaneous (s.c.) Injection of this compound in Rats
This protocol can be used for studies requiring sustained release or less frequent administration of this compound.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile saline with 5% Tween 80 and 5% ethanol)
-
Sterile syringes (1 ml) and needles (23-25 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Prepare the vehicle solution of sterile saline containing 5% Tween 80 and 5% ethanol.
-
Dissolve the this compound in the vehicle to the desired final concentration.
-
Vortex or sonicate until the compound is fully dissolved.
-
-
Animal Handling and Injection:
-
Weigh the rat to calculate the required injection volume.
-
Gently restrain the rat. The loose skin on the back of the neck is a suitable injection site.
-
Create a "tent" of skin by lifting it away from the underlying muscle.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, into the base of the skin tent.
-
Aspirate to check for correct placement.
-
Inject the solution to form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersal.
-
Return the rat to its cage and monitor.
-
Protocol 3: Intracerebroventricular (i.c.v.) Injection of this compound in Rats
This protocol is for targeted delivery of this compound directly into the central nervous system and requires stereotaxic surgery.
Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Surgical tools
-
Guide cannula and injector
-
Hamilton syringe (10 µl)
Procedure:
-
Surgical Preparation:
-
Anesthetize the rat and mount it in the stereotaxic frame.
-
Surgically expose the skull and implant a guide cannula directed at the desired ventricle (e.g., lateral ventricle) using appropriate stereotaxic coordinates.
-
Secure the cannula with dental cement and allow the animal to recover from surgery.
-
-
Preparation of this compound Solution:
-
Dissolve this compound in aCSF to the final desired concentration. Ensure the solution is sterile.
-
-
Injection:
-
Gently restrain the conscious rat.
-
Insert the injector into the guide cannula, ensuring it extends to the correct depth.
-
Connect the injector to a Hamilton syringe filled with the this compound solution.
-
Infuse the desired volume (typically 1-5 µl) slowly over several minutes.
-
Leave the injector in place for a minute post-injection to prevent backflow.
-
Remove the injector and replace the dummy cannula.
-
Return the rat to its home cage and monitor its behavior.
-
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
This compound acts as an antagonist or inverse agonist at the cannabinoid CB1 receptor. The following diagram illustrates the canonical signaling pathway of the CB1 receptor and the inhibitory action of this compound.
Caption: CB1 Receptor Signaling and this compound Inhibition.
Experimental Workflow for Behavioral Studies
The following diagram outlines a typical experimental workflow for assessing the effects of this compound on rodent behavior.
Caption: General Experimental Workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. Pharmacological Inhibition of CB1 Cannabinoid Receptor Protects Against Doxorubicin-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uac.arizona.edu [uac.arizona.edu]
- 7. Effects of this compound, a cannabinoid antagonist, on systemic haemodynamics, internal carotid artery blood flow and mortality in septic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AM281 in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM281, with the chemical name 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide, is a potent and selective antagonist/inverse agonist for the cannabinoid CB1 receptor.[1][2][3] It displays high affinity for the CB1 receptor (Ki = 12 nM) and significantly lower affinity for the CB2 receptor (Ki = 4200 nM), making it a valuable tool for investigating the role of the endocannabinoid system in various physiological and pathological processes.[3][4] In the field of behavioral pharmacology, this compound is instrumental in elucidating the involvement of CB1 receptors in reward, cognition, locomotor activity, and the effects of abused drugs. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in key behavioral experiments.
Mechanism of Action
This compound acts as an antagonist or inverse agonist at the CB1 receptor.[5] CB1 receptors are G-protein coupled receptors predominantly expressed in the central nervous system. As an antagonist, this compound blocks the binding of endogenous cannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol) and exogenous cannabinoid agonists, thereby inhibiting their downstream signaling. As an inverse agonist, this compound can also reduce the basal activity of the CB1 receptor in the absence of an agonist. The blockade of CB1 receptor signaling by this compound has been shown to modulate neurotransmitter release and neuronal activity, leading to various behavioral effects.
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: this compound blocks CB1 receptor signaling.
Data Presentation
The following tables summarize quantitative data from behavioral pharmacology studies using this compound.
Table 1: this compound in Conditioned Place Preference (CPP) and Self-Administration (SA) in Rats
| Experiment Type | Animal Model | Doses of this compound | Key Findings | Reference |
| CPP | Sprague-Dawley Rats (Drug-naïve) | 0.1, 0.5, or 2.5 mg/kg | Did not induce CPP at any dose. | [1] |
| CPP | Sprague-Dawley Rats (14-day pretreatment) | 0.5 mg/kg | Induced significant CPP. | [1] |
| SA | Sprague-Dawley Rats (Drug-naïve) | 0.005, 0.025, or 0.1 mg/kg/infusion | Did not induce self-administration at any dose. | [1] |
Table 2: this compound in Locomotor Activity in Mice
| Experiment Type | Animal Model | Dose of this compound | Key Findings | Reference |
| Locomotor Activity | Mice | 0.3 mg/kg (i.v.) | Doubled locomotor activity between 60-120 min post-injection. | [5] |
| Antagonism of WIN 55,212-2 | Mice | 0.3 mg/kg (i.v.) | Restored locomotor activity reduced by WIN 55,212-2 (1 mg/kg, i.v.). | [5] |
Table 3: this compound in Object Recognition Task in Mice
| Experiment Type | Animal Model | Treatment | Dose of this compound | Key Findings | Reference |
| Morphine Withdrawal-Induced Memory Deficit | Male Mice | Chronic Administration | 2.5 mg/kg | Significantly improved memory impairment. | [6] |
| Morphine Withdrawal-Induced Memory Deficit | Male Mice | Single Dose | 5 mg/kg | Improved the recognition index. | [6] |
| Spontaneous Morphine Withdrawal | Male Mice | Chronic Administration | 2.5 mg/kg | Improved recognition index. | [7] |
| Spontaneous Morphine Withdrawal | Male Mice | Acute Dose | 5 mg/kg | Improved memory impairment. | [7] |
| Scopolamine-Induced Cognitive Deficit | Mice | Co-treatment with Scopolamine | Not specified | Reversed cognitive deficit. | [8] |
| Recognition Memory | Rats | Single Dose (i.p.) | 0.1, 0.5, 1.0 mg/kg | Significantly improved acquisition of information. | [9] |
| Recognition Memory | Rats | Single Dose (i.p.) | 0.1, 0.5 mg/kg | Significantly facilitated consolidation process. | [9] |
Experimental Protocols
Detailed methodologies for key behavioral experiments using this compound are provided below.
Conditioned Place Preference (CPP)
The CPP paradigm is used to assess the rewarding or aversive properties of a drug.[10][11][12]
Objective: To determine if this compound has rewarding properties, particularly after repeated exposure.[1]
Experimental Workflow:
Caption: Workflow for a Conditioned Place Preference experiment.
Materials:
-
Conditioned Place Preference Apparatus (three-chambered)
-
This compound
-
Vehicle (e.g., 5% DMSO, 15% Tween 80 in saline)[13]
-
Sprague-Dawley rats
-
Syringes and needles for injection
Procedure:
-
Habituation (Pre-Conditioning):
-
On day 1, place each rat in the central compartment of the CPP apparatus and allow it to freely explore all three compartments for 15 minutes.[14]
-
Record the time spent in each of the two larger outer compartments to establish baseline preference. An unbiased design is often preferred, where animals showing a strong initial preference for one side are excluded.
-
-
Conditioning:
-
This phase typically lasts for 8 days, with one session per day.[10]
-
On alternate days (e.g., days 2, 4, 6, 8), administer this compound (e.g., 0.1, 0.5, or 2.5 mg/kg, i.p.) and immediately confine the rat to one of the outer compartments for 30 minutes.
-
On the other days (e.g., days 3, 5, 7, 9), administer the vehicle and confine the rat to the opposite outer compartment for 30 minutes.
-
The pairing of the drug with a specific compartment should be counterbalanced across animals.
-
-
Test (Post-Conditioning):
-
On day 10, place the rat in the central compartment and allow it to freely explore all three compartments for 15 minutes, with no drug or vehicle administered.
-
Record the time spent in each of the outer compartments.
-
-
Data Analysis:
-
Calculate the difference in time spent in the drug-paired compartment between the post-conditioning test and the pre-conditioning baseline.
-
A significant increase in time spent in the drug-paired compartment indicates a conditioned place preference, suggesting rewarding properties.
-
Locomotor Activity
This test measures spontaneous motor activity and can be used to assess the stimulant or depressant effects of a drug.[15][16][17]
Objective: To evaluate the effect of this compound on spontaneous locomotor activity.
Experimental Workflow:
Caption: Workflow for a Locomotor Activity experiment.
Materials:
-
Locomotor activity chambers equipped with infrared beams
-
This compound
-
Vehicle
-
Mice
-
Syringes and needles for injection
Procedure:
-
Acclimation:
-
Bring the mice to the testing room at least 30-60 minutes before the experiment to allow them to acclimate to the new environment.[16]
-
-
Habituation:
-
Place each mouse in a locomotor activity chamber and allow it to explore freely for a set period (e.g., 30 minutes) to establish a baseline activity level.
-
-
Drug Administration:
-
Remove the mouse from the chamber and administer this compound (e.g., 0.3 mg/kg, i.v.) or vehicle.[5]
-
-
Testing:
-
Immediately place the mouse back into the locomotor activity chamber.
-
Record locomotor activity, typically measured as the number of infrared beam breaks, for a specified duration (e.g., 120 minutes).[5] Data is often analyzed in time bins (e.g., 5 or 10 minutes).
-
-
Data Analysis:
-
Compare the locomotor activity (e.g., total distance traveled, number of horizontal and vertical beam breaks) between the this compound-treated group and the vehicle-treated group.
-
Analyze the time course of the drug's effect on activity.
-
Self-Administration
The self-administration paradigm is a model of drug reinforcement and addiction.[18]
Objective: To determine if this compound has reinforcing properties that would lead to self-administration.
Materials:
-
Operant conditioning chambers equipped with two levers (or nose-poke holes), a drug infusion pump, and a cue light
-
This compound
-
Vehicle
-
Surgically catheterized rats
-
Syringes and tubing for the infusion pump
Procedure:
-
Surgery:
-
Surgically implant a chronic intravenous catheter into the jugular vein of each rat. Allow for a recovery period of at least one week.
-
-
Acquisition Training:
-
Place the rats in the operant chambers for daily sessions (e.g., 1-2 hours).
-
Connect the catheter to the infusion pump.
-
Pressing the "active" lever results in an intravenous infusion of this compound (e.g., 0.005, 0.025, or 0.1 mg/kg/infusion) and the presentation of a cue light.[1]
-
Pressing the "inactive" lever has no programmed consequences.
-
Training continues until a stable pattern of responding is established.
-
-
Extinction and Reinstatement (Optional):
-
To further assess the reinforcing effects, the drug can be replaced with saline (extinction phase), which should lead to a decrease in responding.
-
Reintroduction of the drug can then be tested to see if it reinstates the self-administration behavior.
-
-
Data Analysis:
-
The primary measure is the number of infusions earned per session.
-
A significantly higher number of responses on the active lever compared to the inactive lever indicates that the drug is reinforcing.
-
Dose-response curves can be generated by varying the dose of this compound per infusion.
-
Conclusion
This compound is a critical pharmacological tool for dissecting the role of the CB1 receptor in a wide range of behaviors. The protocols outlined above provide a framework for using this compound in common behavioral pharmacology assays. Researchers should carefully consider the specific research question, animal model, and appropriate control groups when designing experiments with this compound. The provided data highlights the importance of factors such as dose and prior drug history in determining the behavioral effects of this compound.
References
- 1. Evaluation of the abuse potential of this compound, a new synthetic cannabinoid CB1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. AM 281 | CB1 Receptors | Tocris Bioscience [tocris.com]
- 3. apexbt.com [apexbt.com]
- 4. Design and synthesis of the CB1 selective cannabinoid antagonist this compound: a potential human SPECT ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Locomotor activity and occupancy of brain cannabinoid CB1 receptors by the antagonist/inverse agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CB(1) receptor antagonist, this compound, improves recognition loss induced by naloxone in morphine withdrawal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of this compound, a cannabinoid antagonist, on memory performance during spontaneous morphine withdrawal in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, Cannabinoid Antagonist/Inverse agonist, Ameliorates Scopolamine-Induced Cognitive Deficit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facilitatory effect of this compound on recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-induced conditioned place preference and aversion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The effects of fatty acid amide hydrolase inhibition and monacylglycerol lipase inhibition on habit formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. va.gov [va.gov]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Endocannabinoid 2-Arachidonoylglycerol Self-Administration by Sprague-Dawley Rats and Stimulation of in vivo Dopamine Transmission in the Nucleus Accumbens Shell [frontiersin.org]
AM281: A Comprehensive Guide for Studying CB1 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of AM281, a potent and selective cannabinoid CB1 receptor antagonist/inverse agonist. This document offers comprehensive protocols for utilizing this compound in key in vitro and in vivo experimental paradigms to elucidate CB1 receptor function.
Introduction to this compound
This compound, with the chemical name 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide, is a widely used pharmacological tool for investigating the endocannabinoid system. It acts as a selective antagonist and/or inverse agonist at the cannabinoid receptor type 1 (CB1), effectively blocking the actions of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol, as well as exogenous agonists.[1][2] Its high affinity and selectivity for the CB1 receptor over the CB2 receptor make it an invaluable tool for dissecting the physiological and pathophysiological roles of CB1 receptor signaling.[1][2]
Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| Chemical Name | 1-(2,4-Dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide | [1] |
| Molecular Formula | C21H19Cl2IN4O2 | Tocris Bioscience |
| Molecular Weight | 557.21 g/mol | Tocris Bioscience |
| Binding Affinity (Ki) for human CB1 Receptor | 12 nM | [1][2] |
| Binding Affinity (Ki) for human CB2 Receptor | 4200 nM | [1][2] |
| Selectivity | ~350-fold for CB1 over CB2 | [1][2] |
| Action | Antagonist / Inverse Agonist | [1] |
Signaling Pathways
This compound, by binding to the CB1 receptor, modulates several downstream signaling cascades. As an antagonist, it blocks agonist-induced signaling. As an inverse agonist, it can also reduce the basal activity of constitutively active CB1 receptors.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
In Vitro Assays
This protocol determines the binding affinity of this compound for the CB1 receptor.
Materials:
-
Membranes from cells or tissues expressing CB1 receptors (e.g., rat brain, CHO-CB1 cells)
-
Radioligand (e.g., [³H]CP55,940)
-
This compound
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, 0.1% BSA, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
96-well plates
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and prepare a membrane fraction by centrifugation. Resuspend the final pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at 30°C for 60-90 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
This assay measures the ability of this compound to antagonize agonist-induced inhibition of adenylyl cyclase.
Materials:
-
Cells expressing CB1 receptors (e.g., CHO-CB1)
-
CB1 receptor agonist (e.g., WIN55,212-2)
-
This compound
-
Forskolin (to stimulate adenylyl cyclase)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Cell culture medium and reagents
Procedure:
-
Cell Culture: Plate cells in 96-well plates and grow to confluency.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of a CB1 agonist (e.g., EC₈₀ of WIN55,212-2) in the presence of forskolin.
-
Incubation: Incubate for a specified time to allow for cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine the IC50 value for the antagonist effect.
This functional assay measures the activation of G-proteins coupled to the CB1 receptor.
Materials:
-
Membranes from cells or tissues expressing CB1 receptors
-
[³⁵S]GTPγS
-
CB1 receptor agonist (e.g., CP55,940)
-
This compound
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
Procedure:
-
Membrane Preparation: Prepare membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add assay buffer, GDP, varying concentrations of this compound, and a fixed concentration of a CB1 agonist.
-
Incubation: Pre-incubate the mixture before adding [³⁵S]GTPγS to start the reaction. Incubate at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding and calculate the IC50 value.
In Vivo Assays
This test assesses the effect of this compound on spontaneous movement in rodents.
Apparatus:
-
Open-field arena equipped with infrared beams or a video tracking system.
Procedure:
-
Habituation: Place the animal in the open-field arena for a period (e.g., 30-60 minutes) to allow for acclimation.
-
Drug Administration: Administer this compound or vehicle (e.g., intraperitoneally). Dosages typically range from 0.1 to 10 mg/kg.[3][4]
-
Testing: Immediately after injection, place the animal back into the arena and record its locomotor activity for a set duration (e.g., 60-120 minutes).
-
Data Analysis: Analyze parameters such as total distance traveled, horizontal activity, and vertical activity (rearing). Compare the results between the this compound-treated and vehicle-treated groups.
| Study Type | Animal Model | This compound Dosage | Observed Effect | Reference |
| Locomotor Activity | Mice | 0.3 mg/kg (i.v.) | Increased locomotor activity | [3] |
| Locomotor Activity | Rats | 0.1 - 2.0 mg/kg (i.p.) | No significant effect on locomotor activity | [4] |
This paradigm assesses the rewarding or aversive properties of a drug.
Apparatus:
-
A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers.
Procedure:
-
Pre-conditioning (Baseline): On day 1, allow the animal to freely explore all three chambers and record the time spent in each to determine initial preference.
-
Conditioning: Over several days, administer this compound and confine the animal to one of the outer chambers. On alternate days, administer vehicle and confine the animal to the other outer chamber. Dosages for CPP in rats have been reported at 0.1, 0.5, and 2.5 mg/kg.[5]
-
Post-conditioning (Test): On the final day, allow the animal to freely explore all three chambers in a drug-free state and record the time spent in each chamber.
-
Data Analysis: An increase in time spent in the drug-paired chamber indicates a rewarding effect, while a decrease suggests an aversive effect.
| Study Type | Animal Model | This compound Dosage | Observed Effect | Reference |
| Conditioned Place Preference | Rats | 0.1, 0.5, 2.5 mg/kg | No CPP in drug-naïve rats; significant CPP at 0.5 mg/kg in rats pretreated for 14 days. | [5] |
This model evaluates the reinforcing properties of a drug.
Apparatus:
-
Operant conditioning chambers equipped with two levers, a drug infusion pump, and a cue light.
Procedure:
-
Training: Train the animal to press a lever to receive an infusion of a reinforcing drug (e.g., a cannabinoid agonist or a drug of abuse like cocaine or heroin). The other lever is inactive.
-
Substitution/Antagonism with this compound: Once a stable response is established, introduce this compound. This can be done by substituting this compound for the reinforcing drug to see if it sustains self-administration, or by pre-treating with this compound to see if it blocks the reinforcing effects of another drug. Dosages for self-administration studies in rats have been reported at 0.005, 0.025, and 0.1 mg/kg/infusion.[5]
-
Data Analysis: A decrease in lever pressing for the reinforcing drug after this compound pre-treatment indicates that this compound has blocked the rewarding effects. A lack of self-administration of this compound itself suggests it does not have reinforcing properties.
| Study Type | Animal Model | This compound Dosage | Observed Effect | Reference |
| Self-Administration | Rats | 0.005, 0.025, 0.1 mg/kg/infusion | Did not induce self-administration in drug-naïve rats. | [5] |
Conclusion
This compound is a powerful and selective tool for probing the function of the CB1 receptor in both in vitro and in vivo settings. The protocols outlined in these application notes provide a framework for researchers to design and execute experiments aimed at understanding the role of the endocannabinoid system in health and disease. Careful consideration of experimental design, including appropriate controls and dose-response relationships, is crucial for obtaining robust and interpretable data.
References
- 1. Design and synthesis of the CB1 selective cannabinoid antagonist this compound: A potential human SPECT ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of the CB1 selective cannabinoid antagonist this compound: a potential human SPECT ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Locomotor activity and occupancy of brain cannabinoid CB1 receptors by the antagonist/inverse agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facilitatory effect of this compound on recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the abuse potential of this compound, a new synthetic cannabinoid CB1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracerebroventricular Injection of AM281
These application notes provide a detailed protocol for the intracerebroventricular (ICV) administration of AM281, a selective antagonist/inverse agonist for the cannabinoid receptor type 1 (CB1). This procedure is intended for researchers, scientists, and drug development professionals working with rodent models to investigate the central effects of CB1 receptor modulation.
Introduction
This compound is a potent and selective ligand for the CB1 receptor, which is highly expressed in the central nervous system. As an antagonist or inverse agonist, this compound blocks the signaling of endogenous cannabinoids (endocannabinoids) or reduces the constitutive activity of the CB1 receptor.[1][2] Intracerebroventricular (ICV) injection is a critical technique for administering therapeutic agents directly into the brain's ventricular system, thereby bypassing the blood-brain barrier and allowing for the direct assessment of a compound's central effects.[3][4] This protocol details the materials, surgical procedures, and dosing parameters for the successful ICV delivery of this compound in rodent models.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the intracerebroventricular injection of this compound in rats and mice. These values are compiled from published literature and established stereotaxic atlases.
Table 1: this compound Dosing and Vehicle
| Parameter | Recommendation | Species | Citation |
| Route of Administration | Intracerebroventricular (ICV) | Rat, Mouse | [5] |
| This compound Dosage Range | 5 - 40 µg (total dose) | Rat | [5] |
| Vehicle Formulation | 5% DMSO in 95% sterile saline | Rat, Mouse | [1] |
| Injection Volume | 1 - 5 µL | Rat | [6][7] |
| Injection Volume | 0.5 - 2 µL | Mouse | [7] |
| Infusion Rate | 0.5 - 1 µL/minute | Rat, Mouse | [1] |
Table 2: Stereotaxic Coordinates for Lateral Ventricle
| Species | Antero-Posterior (AP) from Bregma | Medio-Lateral (ML) from Midline | Dorso-Ventral (DV) from Skull | Citation |
| Adult Rat | -0.7 mm | -1.4 mm | -4.0 mm | [6] |
| Adult Mouse | -0.5 mm | -1.1 mm | -2.5 to -3.0 mm |
Note: Stereotaxic coordinates should always be confirmed with a relevant brain atlas for the specific strain, age, and sex of the animal being used. The provided coordinates are a common reference for adult male rodents.
Experimental Protocols
This section provides a detailed, step-by-step methodology for the ICV injection of this compound. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Part 1: Preparation of this compound Injection Solution
-
Vehicle Preparation: Prepare a vehicle solution of 5% dimethyl sulfoxide (B87167) (DMSO) in 95% sterile 0.9% saline. For example, to make 1 mL of vehicle, mix 50 µL of DMSO with 950 µL of sterile saline.
-
This compound Dissolution:
-
Weigh the desired amount of this compound powder.
-
To achieve the target concentration for the desired dose and injection volume (e.g., for a 20 µg dose in a 2 µL injection volume, the required concentration is 10 µg/µL), first dissolve the this compound powder in the DMSO portion of the vehicle. Cannabinoids are typically more soluble in DMSO.
-
Gently vortex or sonicate the mixture until the this compound is fully dissolved in the DMSO.
-
Add the sterile saline portion to the DMSO-drug mixture to reach the final 5% DMSO concentration.
-
Vortex the final solution thoroughly.
-
-
Storage: Store the prepared solution at -20°C for long-term storage or on ice for immediate use. Avoid repeated freeze-thaw cycles.
Part 2: Stereotaxic Surgery for Cannula Implantation
This procedure describes the surgical implantation of a guide cannula for repeated or single ICV injections in a conscious animal.
-
Anesthesia and Analgesia:
-
Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane (B1672236) inhalation or a ketamine/xylazine intraperitoneal injection). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex (toe pinch).
-
Administer a pre-operative analgesic as per your institution's approved protocol.
-
-
Surgical Preparation:
-
Secure the animal's head in a stereotaxic frame. Ensure the head is level in all three planes (antero-posterior, medio-lateral, and dorso-ventral).
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Shave the scalp and sterilize the surgical area with alternating scrubs of povidone-iodine and 70% ethanol.
-
-
Incision and Skull Exposure:
-
Make a midline sagittal incision in the scalp to expose the skull.
-
Use sterile cotton swabs to retract the skin and periosteum, clearing the skull surface.
-
Identify the cranial sutures, particularly bregma and lambda, which are critical landmarks for stereotaxic targeting.
-
-
Drilling the Burr Hole:
-
Using the stereotaxic manipulator, move the drill to the target AP and ML coordinates for the lateral ventricle (refer to Table 2).
-
Carefully drill a small burr hole through the skull at the marked location, being cautious not to damage the underlying dura mater.
-
-
Cannula Implantation:
-
Mount a sterile guide cannula (sized appropriately for the animal) onto the stereotaxic manipulator.
-
Lower the cannula to the surface of the brain (dura) at the burr hole. Record the DV coordinate.
-
Slowly lower the cannula to the final DV target coordinate.
-
-
Fixation and Closure:
-
Secure the guide cannula to the skull using dental cement and jeweler's screws.
-
Once the cement is dry, insert a dummy cannula (stylet) into the guide cannula to prevent blockage.
-
Suture the scalp incision around the cannula implant.
-
-
Post-Operative Care:
-
Remove the animal from the stereotaxic frame and place it on a heating pad for recovery.
-
Administer post-operative analgesics as required.
-
Monitor the animal closely until it has fully recovered from anesthesia. Allow for a recovery period of at least 24-48 hours before proceeding with the injection.[6]
-
Part 3: Intracerebroventricular Injection Procedure
-
Animal Handling: Gently restrain the conscious animal. For animals accustomed to handling, this can often be done without anesthesia.
-
Preparation of Injection System:
-
Load a Hamilton syringe with the prepared this compound solution. Ensure there are no air bubbles in the syringe or needle.
-
Connect the syringe to an internal injector cannula via PE-50 tubing. The injector cannula should be sized to extend just beyond the tip of the implanted guide cannula.
-
-
Injection:
-
Remove the dummy cannula from the guide cannula on the animal's head.
-
Carefully insert the internal injector cannula into the guide cannula until it is fully seated.
-
Infuse the this compound solution at a slow, controlled rate (0.5-1 µL/minute) using a syringe pump.[1]
-
After the infusion is complete, leave the injector cannula in place for an additional 1-2 minutes to minimize backflow of the solution up the cannula track.
-
-
Post-Injection:
-
Slowly withdraw the injector cannula and replace the dummy cannula.
-
Return the animal to its home cage and monitor for any immediate behavioral changes or adverse effects.
-
Mandatory Visualizations
CB1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the CB1 receptor. Activation by an agonist (like endocannabinoids) leads to the inhibition of adenylyl cyclase. This compound, as an antagonist/inverse agonist, prevents this inhibition.
Caption: CB1 receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow
This diagram outlines the logical flow of the experimental protocol, from preparation to post-operative care and injection.
Caption: Workflow for intracerebroventricular injection of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Intracerebroventricular administration of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracerebroventricular administration of cannabinoid CB1 receptor antagonists AM251 and AM4113 fails to alter food-reinforced behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Method of long-term, recurrent, intracerebroventricular infusion of cellular therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Co-administration of AM281 with other Pharmacological Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM281 is a potent and selective antagonist/inverse agonist for the cannabinoid receptor type 1 (CB1). Its ability to modulate the endocannabinoid system makes it a valuable tool for investigating the physiological and pathological roles of CB1 receptors. Furthermore, understanding the effects of co-administering this compound with other pharmacological agents is crucial for elucidating complex drug interactions, identifying potential therapeutic synergies, and assessing safety profiles. These application notes provide a summary of key findings and detailed protocols for studying the co-administration of this compound with other drugs.
Data Presentation: Summary of Quantitative Data
The following tables summarize the quantitative data from studies investigating the co-administration of this compound with other pharmacological agents.
Table 1: Co-administration of this compound and the Muscarinic Receptor Antagonist, Scopolamine (B1681570), on Cognitive Performance in Mice
| Pharmacological Agent | This compound Dose (mg/kg, IP) | Scopolamine Dose (mg/kg, IP) | Effect on Object Recognition Index | Reference |
| This compound + Scopolamine | 2.5 | 2 | Significantly restored object recognition ability by 75% compared to scopolamine alone.[1][2] | [1][2] |
| This compound + Scopolamine | 5 | 2 | Significantly restored object recognition ability by 75% compared to scopolamine alone.[1][2] | [1][2] |
Table 2: Co-administration of a CB1 Receptor Antagonist (Rimonabant) and a Dopamine (B1211576) D2 Receptor Agonist (Quinpirole) on Locomotor Activity in Rats
Note: Rimonabant (B1662492) is a well-studied CB1 antagonist with a similar mechanism of action to this compound. Data from studies using rimonabant can provide valuable insights into the expected effects of this compound.
| Pharmacological Agent | Rimonabant Dose | Quinpirole Dose | Effect on Locomotor Activity | Reference |
| Rimonabant + Quinpirole | Not specified | Not specified | A CB1 receptor agonist (CP 55,940) at a dose that did not alter basal locomotion was able to block quinpirole-induced increases in locomotor activity. This effect was blocked by the CB1 antagonist rimonabant, suggesting an antagonistic interaction.[3] | [3] |
Experimental Protocols
Co-administration of this compound and Scopolamine in the Novel Object Recognition (NOR) Task
This protocol is designed to assess the effect of this compound on scopolamine-induced cognitive deficits in mice using the novel object recognition task.[1][2]
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Saline solution (0.9% NaCl)
-
Wooden or plastic open field box (e.g., 35×35×40 cm)
-
Two identical objects (e.g., small plastic toys, metal objects) for the familiarization phase
-
One novel object for the testing phase
-
Male NMRI mice (8-12 weeks old)
Procedure:
-
Habituation:
-
One day before the experiment, individually house the mice in the testing room to allow for acclimatization.
-
On the day of the experiment, allow each mouse to freely explore the empty open field box for 15 minutes.
-
-
Drug Administration:
-
Prepare fresh solutions of this compound and scopolamine in saline.
-
Administer this compound (2.5 or 5 mg/kg, IP) and scopolamine (2 mg/kg, IP) simultaneously, 40 minutes before the second trial (T2). Control groups should receive vehicle (saline).
-
-
Familiarization Trial (T1):
-
Place two identical objects in the open field box.
-
Place a mouse in the center of the box and allow it to explore the objects for a set period (e.g., until 20 seconds of total object exploration is achieved within a 12-minute cut-off).
-
Record the time spent exploring each object.
-
-
Testing Trial (T2):
-
After a retention interval (e.g., 1 hour), place one of the familiar objects and one novel object in the box.
-
Place the same mouse back into the box and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
-
Data Analysis:
-
Calculate the Recognition Index (RI) using the formula: RI = (Tn / (Tf + Tn)) * 100.
-
An RI significantly above 50% indicates a preference for the novel object and intact recognition memory.
-
Compare the RI between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Co-administration of this compound and a Dopamine Agonist for In Vivo Microdialysis
This protocol outlines a general procedure for investigating the effect of this compound on dopamine release induced by a dopamine agonist in the rat striatum.
Materials:
-
This compound
-
Dopamine D2 receptor agonist (e.g., quinpirole)
-
Artificial cerebrospinal fluid (aCSF)
-
Microdialysis probes
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
HPLC system with electrochemical detection for dopamine analysis
-
Male Wistar or Sprague-Dawley rats
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm, DV: -3.5 mm from bregma).
-
Secure the cannula with dental cement. Allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples every 20 minutes for at least 60-120 minutes to establish a stable baseline of dopamine levels.
-
-
Drug Administration:
-
Administer this compound (e.g., via reverse dialysis through the probe or systemic injection) at a predetermined time.
-
After a suitable interval, administer the dopamine agonist (e.g., quinpirole) via systemic injection or reverse dialysis.
-
-
Sample Collection and Analysis:
-
Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours after drug administration.
-
Analyze the dopamine concentration in the dialysate samples using HPLC-ED.
-
-
Data Analysis:
-
Express the dopamine concentrations as a percentage of the average baseline values.
-
Compare the dopamine levels between different treatment groups over time using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway: Interaction between CB1 and D2 Receptors
The following diagram illustrates the antagonistic interaction between the CB1 and Dopamine D2 receptors, which can lead to a modulation of adenylyl cyclase activity and downstream signaling. Concurrent stimulation of both receptors can lead to the formation of CB1-D2 receptor heteromers, altering the signaling outcome.[3][4][5]
References
- 1. This compound, Cannabinoid Antagonist/Inverse agonist, Ameliorates Scopolamine-Induced Cognitive Deficit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antagonistic cannabinoid CB1/dopamine D2 receptor interactions in striatal CB1/D2 heteromers. A combined neurochemical and behavioral analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonistic cannabinoid CB1/dopamine D2 receptor interactions in striatal CB1/D2 heteromers. A combined neurochemical and behavioral analysis. [iris.unimore.it]
- 5. Concurrent Stimulation of Cannabinoid CB1 and Dopamine D2 Receptors Augments cAMP Accumulation in Striatal Neurons: Evidence for a Gs Linkage to the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AM281 in Addiction and Withdrawal: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM281, a potent and selective cannabinoid CB1 receptor antagonist with inverse agonist properties, has emerged as a valuable pharmacological tool in the study of addiction and withdrawal. The endocannabinoid system, particularly the CB1 receptor, is critically involved in the reinforcing effects of drugs of abuse and the neuroadaptations that occur during the development of dependence and withdrawal. By blocking or reducing the constitutive activity of CB1 receptors, this compound allows researchers to investigate the underlying mechanisms of addiction and explore potential therapeutic interventions for substance use disorders.
These application notes provide a comprehensive overview of the use of this compound in preclinical addiction and withdrawal studies, with a focus on its application in opioid withdrawal-induced cognitive deficits. Detailed protocols for key behavioral assays are provided to facilitate the design and execution of experiments.
Mechanism of Action
This compound acts as an antagonist/inverse agonist at the cannabinoid CB1 receptor. In its antagonist role, it blocks the binding of cannabinoid agonists, such as THC or endogenous cannabinoids like anandamide (B1667382) and 2-AG, to the CB1 receptor, thereby preventing their downstream effects. As an inverse agonist, this compound can reduce the basal, constitutive activity of the CB1 receptor, leading to effects opposite to those of CB1 agonists. This dual mechanism makes it a powerful tool for probing the function of the endocannabinoid system in both physiological and pathological states, including drug addiction.
Applications of this compound in Addiction and Withdrawal Research
The primary application of this compound in the context of addiction research has been in the investigation of opioid withdrawal. Chronic opioid use leads to significant neuroadaptations, including an upregulation of the endocannabinoid system. During withdrawal, this dysregulation is thought to contribute to a range of negative affective states and cognitive impairments.
Key Research Areas:
-
Amelioration of Opioid Withdrawal-Induced Cognitive Deficits: Preclinical studies have demonstrated that this compound can mitigate the memory impairments observed during both spontaneous and naloxone-precipitated morphine withdrawal in rodents.[1][2]
-
Investigation of Abuse Potential: Studies utilizing conditioned place preference (CPP) and self-administration (SA) paradigms have been conducted to assess the rewarding and reinforcing properties of this compound itself.[3]
-
Elucidation of Endocannabinoid System Involvement: By observing the behavioral effects of this compound administration during withdrawal from various drugs of abuse, researchers can infer the role of the endocannabinoid system in the manifestation of withdrawal symptoms.
While the application of this compound has been most thoroughly documented in opioid withdrawal, the known involvement of the CB1 receptor in the reinforcing effects of other drugs, such as cocaine and alcohol, suggests a broader potential for its use in studying withdrawal from these substances. However, specific preclinical studies detailing the effects of this compound on cocaine or alcohol withdrawal are limited in the current scientific literature.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound in addiction and withdrawal models.
Table 1: Effects of this compound on Morphine Withdrawal-Induced Memory Deficits in the Object Recognition Task (Mice)
| Withdrawal Type | This compound Administration | Dose (mg/kg) | Recognition Index (%) | Reference |
| Spontaneous | Chronic | 2.5 | 22.1 ± 4.8 | [1] |
| Spontaneous | Acute | 5 | 8.5 ± 4 | [1] |
| Vehicle Control (Spontaneous) | - | - | 4.8 ± 2.5 | [1] |
| Naloxone-Precipitated | Chronic | 2.5 | 36.0 ± 3.9 | [2] |
| Naloxone-Precipitated | Acute | 5 | 18.5 ± 11.6 | [2] |
| Vehicle Control (Naloxone) | - | - | -3.1 ± 8.2 | [2] |
Table 2: Abuse Potential of this compound in Rats
| Assay | Pre-treatment | This compound Dose (mg/kg) | Outcome | Reference |
| Conditioned Place Preference (CPP) | Naïve | 0.1, 0.5, 2.5 | No significant CPP | [3] |
| Conditioned Place Preference (CPP) | 14 days this compound | 0.5 | Significant CPP | [3] |
| Self-Administration (SA) | Naïve | 0.005, 0.025, 0.1 (mg/kg/infusion) | No significant self-administration | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies described, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of the CB1 receptor and the effect of this compound.
Caption: Experimental workflow for the Object Recognition Task.
Caption: Experimental workflow for Conditioned Place Preference.
Experimental Protocols
Protocol 1: Object Recognition Task for Assessing Cognitive Deficits in Morphine-Withdrawn Mice
Objective: To evaluate the effect of this compound on memory impairment induced by spontaneous or naloxone-precipitated morphine withdrawal.
Materials and Reagents:
-
This compound (dissolved in an appropriate vehicle, e.g., DMSO and saline)
-
Morphine sulfate
-
Naloxone (B1662785) hydrochloride (for precipitated withdrawal)
-
Saline solution (0.9% NaCl)
-
Square wooden open-field box (e.g., 40x40x40 cm)
-
Two sets of identical objects (e.g., small plastic or metal shapes, varying in texture and appearance)
-
Video recording and analysis software
Animal Model:
-
Species: Mouse (e.g., male Swiss-Webster)
-
Weight: 25-30 g
Procedure:
-
Morphine Dependence Induction:
-
Habituation:
-
Withdrawal Induction:
-
Trial 1 (T1):
-
This compound Administration:
-
Inter-Trial Interval:
-
Return the mouse to its home cage for a defined period (e.g., 1 hour).
-
-
Trial 2 (T2):
Data Analysis:
-
Calculate the Recognition Index (RI) using the formula: RI (%) = [(Tn - Tf) / (Tn + Tf)] * 100
-
A positive RI indicates a preference for the novel object and intact memory. A negative or near-zero RI suggests memory impairment.
-
Compare the RI between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Conditioned Place Preference (CPP) to Assess the Rewarding Properties of this compound
Objective: To determine if this compound produces rewarding effects, as indicated by a preference for a drug-paired environment.
Materials and Reagents:
-
This compound (dissolved in an appropriate vehicle)
-
Saline solution (0.9% NaCl)
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
Video tracking software
Animal Model:
-
Species: Rat (e.g., Sprague-Dawley)
-
Weight: 250-300 g
Procedure:
-
Pre-Conditioning (Baseline Preference):
-
On day 1, place each rat in the central chamber and allow free access to all three chambers for 15 minutes.
-
Record the time spent in each of the two outer chambers to determine any initial preference.
-
-
Conditioning:
-
This phase typically lasts for 6-8 days, with two sessions per day (one drug, one vehicle).
-
Drug Pairing: On conditioning days, administer this compound (e.g., 0.1, 0.5, or 2.5 mg/kg, i.p.) and immediately confine the rat to one of the outer chambers (typically the initially non-preferred chamber) for 30 minutes.[3]
-
Vehicle Pairing: In the second session of the same day (separated by at least 4 hours), administer the vehicle and confine the rat to the opposite chamber for 30 minutes.
-
Alternate the order of drug and vehicle administration across days.
-
-
Post-Conditioning (Test Day):
-
The day after the final conditioning session, place the rat in the central chamber with free access to all chambers (in a drug-free state).
-
Record the time spent in each of the outer chambers for 15 minutes.
-
Data Analysis:
-
Calculate the CPP score by subtracting the time spent in the drug-paired chamber during the pre-conditioning phase from the time spent in the same chamber during the post-conditioning test.
-
A positive score indicates a preference for the drug-paired chamber, suggesting rewarding properties.
-
Compare the CPP scores of the this compound-treated groups with a vehicle-vehicle control group using statistical analysis.
Conclusion
This compound is a critical tool for investigating the role of the endocannabinoid system in addiction and withdrawal. Its efficacy in mitigating opioid withdrawal-induced cognitive deficits is well-documented in preclinical models. The provided protocols offer a standardized framework for researchers to further explore the therapeutic potential of modulating the CB1 receptor in the context of substance use disorders. Future research is warranted to expand the application of this compound to withdrawal from other drugs of abuse, such as cocaine and alcohol, to better understand the common and distinct neurobiological mechanisms underlying addiction.
References
- 1. The effect of this compound, a cannabinoid antagonist, on memory performance during spontaneous morphine withdrawal in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CB(1) receptor antagonist, this compound, improves recognition loss induced by naloxone in morphine withdrawal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the abuse potential of this compound, a new synthetic cannabinoid CB1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
AM281: Application Notes and Protocols for Memory and Cognitive Function Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM281 is a potent and selective cannabinoid CB1 receptor antagonist/inverse agonist.[1][2] Structurally similar to SR141716A (rimonabant), this compound is a valuable tool for investigating the role of the endocannabinoid system in various physiological processes, particularly memory and cognitive function. These application notes provide a summary of key findings from preclinical studies, detailed experimental protocols for utilizing this compound in cognitive research, and visualizations of its mechanism of action.
Mechanism of Action
This compound acts as an antagonist or inverse agonist at the cannabinoid CB1 receptor, which is predominantly expressed in the central nervous system. By blocking the binding of endogenous cannabinoids (like anandamide (B1667382) and 2-arachidonoylglycerol) or exogenous cannabinoid agonists, this compound modulates downstream signaling cascades. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[3][4] Inhibition of the CB1 receptor by this compound leads to a disinhibition of adenylyl cyclase, resulting in increased cyclic AMP (cAMP) levels and activation of protein kinase A (PKA). This modulation of synaptic plasticity is thought to underlie the effects of this compound on memory and cognition.
Key Applications in Cognitive Research
-
Amelioration of Chemically-Induced Amnesia: this compound has been shown to reverse cognitive deficits induced by cholinomimetic antagonists like scopolamine (B1681570), suggesting an interaction between the cannabinoid and cholinergic systems in memory processes.[1][5][6][7]
-
Modulation of Memory in Withdrawal States: Studies have demonstrated that this compound can improve memory impairments observed during morphine withdrawal, highlighting the role of the endocannabinoid system in the cognitive aspects of addiction and withdrawal.[2][8][9][10]
-
Enhancement of Recognition Memory: this compound has been found to facilitate both the acquisition and consolidation of recognition memory in rodents.[11][12]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of this compound on memory and cognitive function.
Table 1: Effect of this compound on Scopolamine-Induced Cognitive Deficit
| Animal Model | Cognitive Task | Treatment Groups | This compound Dosage (mg/kg, IP) | Key Findings | Reference |
| Male NMRI mice | Object Recognition | Scopolamine (2 mg/kg) + this compound | 2.5, 5 | This compound significantly restored object recognition ability by 75% in scopolamine-treated mice.[1][5][6][7] | [1][5][6][7] |
| Male NMRI mice | Object Recognition | This compound alone | 2.5, 5 | This compound by itself did not have any significant effect on memory performance.[5] | [5] |
Table 2: Effect of this compound on Memory Performance During Morphine Withdrawal
| Animal Model | Cognitive Task | Treatment Protocol | This compound Dosage (mg/kg, IP) | Key Findings (Recognition Index - RI) | Reference |
| Male mice | Object Recognition | Chronic (concurrent with morphine) | 0.62, 1.25, 2.5 | 2.5 mg/kg improved RI to 22.1 ± 4.8 (vs. 4.8 ± 2.5 for vehicle).[8][9] | [8][9] |
| Male mice | Object Recognition | Acute (on the last day) | 2.5, 5, 10 | 5 mg/kg improved RI to 8.5 ± 4 (vs. 4.8 ± 2.5 for vehicle).[8][9] | [8][9] |
| Male mice | Object Recognition | Chronic (naloxone-precipitated withdrawal) | 2.5 | Improved RI to 36.0 ± 3.9 (vs. -3.1 ± 8.2 for vehicle).[10] | [10] |
| Male mice | Object Recognition | Acute (naloxone-precipitated withdrawal) | 5 | Improved RI to 18.5 ± 11.6 (vs. -1.5 ± 3.9 for vehicle).[10] | [10] |
Table 3: Facilitatory Effect of this compound on Recognition Memory
| Animal Model | Cognitive Task | Experimental Question | This compound Dosage (mg/kg, IP) | Key Findings | Reference |
| Rats | Object Recognition | Effect on Acquisition | 0.1, 0.5, 1.0, 2.0 | 0.1, 0.5, and 1.0 mg/kg significantly improved acquisition of information.[11][12] | [11][12] |
| Rats | Object Recognition | Effect on Consolidation | 0.1, 0.5, 1.0, 2.0 | 0.1 and 0.5 mg/kg significantly facilitated the consolidation process.[11][12] | [11][12] |
Experimental Protocols
Protocol 1: Amelioration of Scopolamine-Induced Cognitive Deficit in Mice using the Novel Object Recognition (NOR) Task
This protocol is adapted from studies investigating the reversal of scopolamine-induced memory impairment by this compound.[1][5][6][7]
1. Animals:
-
Male NMRI mice (8-12 weeks old, 20-30 g).
-
House animals in the experimental room for at least one day before the study.
-
Conduct all experiments during the light phase of the light/dark cycle.
2. Apparatus:
-
A square wooden open-field box (e.g., 35 x 35 x 40 cm).
-
Two sets of three different objects. The objects should be of similar size and material but differ in shape and appearance. Ensure mice cannot displace the objects.
-
Video recording system to record the sessions for later analysis.
3. Drug Preparation and Administration:
-
Scopolamine: Dissolve in 0.9% saline.
-
This compound: Dissolve in a vehicle of 4% dimethyl sulfoxide (B87167) (DMSO) and 0.9% saline.
-
Administer all drugs intraperitoneally (IP).
4. Experimental Procedure:
-
Habituation (Day 1):
-
Allow each mouse to explore the empty open-field box for 15 minutes.
-
-
Training (T1) (Day 2):
-
Administer scopolamine (2 mg/kg, IP) 10 minutes before the training trial.
-
Place two identical objects in the open-field box.
-
Place the mouse in the box and allow it to explore the objects for 12 minutes.
-
Record the total time spent exploring each object. Exploration is defined as the mouse's nose being in close proximity to the object (≤ 2 cm) and oriented towards it.
-
-
Testing (T2) (Day 2):
-
Administer this compound (2.5 or 5 mg/kg, IP) or vehicle immediately after the training trial (or 40 minutes before the test trial, as per some protocols).[1][7]
-
After a retention interval (e.g., 1 hour), replace one of the familiar objects with a novel object.
-
Place the mouse back in the box and allow it to explore for 5 minutes.
-
Record the time spent exploring the familiar (F) and novel (N) objects.
-
5. Data Analysis:
-
Calculate the Recognition Index (RI) using the formula: RI = [(N - F) / (N + F)] x 100.
-
A positive RI indicates a preference for the novel object and intact memory. An RI close to zero suggests a memory deficit.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Assessment of this compound on Memory During Spontaneous Morphine Withdrawal in Mice using the NOR Task
This protocol is based on studies evaluating the effect of this compound on cognitive deficits associated with morphine withdrawal.[2][8][9]
1. Animals and Morphine Dependence Induction:
-
Male mice.
-
Induce morphine dependence by administering escalating doses of morphine subcutaneously (SC) twice daily for 3 days (e.g., Day 1: 30 and 45 mg/kg; Day 2: 60 and 90 mg/kg; Day 3: 90 mg/kg).[9]
2. Drug Preparation and Administration:
-
Morphine Sulfate: Dissolve in 0.9% saline.
-
This compound: Dissolve in a vehicle of 4% DMSO and 0.9% saline.
-
Administer morphine via SC injection and this compound via IP injection.
3. Experimental Procedure:
-
Chronic this compound Administration:
-
Administer this compound (0.62, 1.25, or 2.5 mg/kg, IP) concurrently with each morphine injection for 3 days.
-
-
Acute this compound Administration:
-
On the third day, administer a single dose of this compound (2.5, 5, or 10 mg/kg, IP) 40 minutes before the test trial.[9]
-
-
Object Recognition Task:
-
Habituation (Day 1): 15-minute exploration of the empty open-field box.
-
Training (T1) (Day 3): 4 hours after the last morphine injection, place two identical objects in the box and allow the mouse to explore for 12 minutes.
-
Testing (T2) (Day 3): After a retention interval (e.g., 1 hour), replace one familiar object with a novel object and allow the mouse to explore for 5 minutes.
-
4. Data Analysis:
-
Calculate the Recognition Index (RI) as described in Protocol 1.
-
Compare the RI of this compound-treated groups with the vehicle-treated morphine withdrawal group.
Visualizations
Signaling Pathway of this compound at the CB1 Receptor
Caption: this compound blocks CB1 receptor signaling, leading to disinhibition of adenylyl cyclase.
Experimental Workflow for the Novel Object Recognition Task
Caption: Workflow of the Novel Object Recognition (NOR) experiment.
Logical Relationship of this compound in Ameliorating Scopolamine-Induced Amnesia
References
- 1. This compound, Cannabinoid Antagonist/Inverse agonist, Ameliorates Scopolamine-Induced Cognitive Deficit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound, a cannabinoid antagonist, on memory performance during spontaneous morphine withdrawal in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Examining Object Location and Object Recognition Memory in Mice [escholarship.org]
- 6. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, Cannabinoid Antagonist/Inverse agonist, Ameliorates Scopolamine-Induced Cognitive Deficit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, Cannabinoid Antagonist/Inverse agonist, Ameliorates Scopolamine-Induced Cognitive Deficit [ijbms.mums.ac.ir]
- 9. The effect of this compound, a cannabinoid antagonist, on memory performance during spontaneous morphine withdrawal in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Object Recognition for Studying Memory in Mice [bio-protocol.org]
- 12. Facilitatory effect of this compound on recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Employing AM281 in Electrophysiology and Neuroimaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
AM281 is a potent and selective antagonist/inverse agonist of the cannabinoid receptor 1 (CB1).[1][2][3] Its high affinity for the CB1 receptor and significantly lower affinity for the CB2 receptor make it a valuable tool for investigating the role of the endocannabinoid system in various physiological and pathological processes.[1][2][4][5][6] These application notes provide detailed protocols for the use of this compound in electrophysiological and neuroimaging studies, enabling researchers to effectively probe the function of CB1 receptors in the central nervous system.
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Species/Tissue | Reference |
| Binding Affinity (Ki) | |||
| CB1 Receptor | 12 nM | Rat forebrain membranes | [1][2][3] |
| CB2 Receptor | 4200 nM | Mouse spleen membrane | [1][2][4] |
| IC50 | |||
| CB1 Receptor | 9.91 nM | Not Specified | [7] |
| CB2 Receptor | 13000 nM | Not Specified | [7] |
| In Vivo Effective Dose (Behavioral) | |||
| Acute Administration (Memory Improvement) | 5 mg/kg | Mice | [7][8] |
| Chronic Administration (Memory Improvement) | 2.5 mg/kg | Mice | [7][8] |
| PET Imaging Data ([124I]this compound in Human) | |||
| Striatum and Pallidum (DVR-1) | 0.35-0.37 | Human Brain | [9][10] |
| Frontal Cortex (DVR-1) | 0.22 | Human Brain | [9][10] |
| Temporal Cortex (DVR-1) | 0.18 | Human Brain | [9][10] |
| Cerebellum (DVR-1) | 0.15 | Human Brain | [9][10] |
Signaling Pathway of this compound at the CB1 Receptor
This compound acts as an antagonist or inverse agonist at the CB1 receptor, a G-protein coupled receptor (GPCR). In its resting state, the CB1 receptor can exhibit some basal activity. Endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), or synthetic agonists bind to the CB1 receptor, leading to the activation of intracellular signaling cascades. This typically involves the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways. As an antagonist, this compound binds to the CB1 receptor and blocks the binding of agonists, thereby preventing their downstream effects. As an inverse agonist, this compound can also reduce the basal activity of the receptor.
Caption: CB1 receptor signaling and the antagonistic action of this compound.
Experimental Protocols
Electrophysiology: Investigating the Effect of this compound on Synaptic Transmission in Acute Brain Slices
This protocol describes how to use this compound to determine if a cannabinoid agonist-induced effect on synaptic transmission is mediated by CB1 receptors.
1. Materials and Reagents:
-
This compound (Tocris, Cayman Chemical, etc.)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Artificial cerebrospinal fluid (aCSF) components (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 24 NaHCO3, 12.5 glucose, 2 CaCl2, 2 MgSO4.
-
Sucrose-based cutting solution (ice-cold)
-
Carbogen gas (95% O2 / 5% CO2)
-
Electrophysiology recording equipment (amplifier, digitizer, microscope, etc.)
-
Cannabinoid receptor agonist of interest (e.g., WIN 55,212-2)
2. Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C.
-
On the day of the experiment, dilute the stock solution in aCSF to the final desired concentration (e.g., 1-10 µM). The final DMSO concentration should be kept below 0.1%.
3. Acute Brain Slice Preparation:
-
Anesthetize the animal (e.g., mouse or rat) in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold, carbogenated sucrose-based cutting solution.
-
Rapidly dissect the brain and prepare 250-400 µm thick slices of the desired brain region using a vibratome in ice-cold cutting solution.
-
Transfer slices to a holding chamber containing carbogenated aCSF at 32-34°C for at least 30 minutes to recover.
-
Maintain slices at room temperature in carbogenated aCSF until recording.
4. Electrophysiological Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min at 30 ± 2°C.
-
Perform whole-cell patch-clamp recordings from the neuron of interest.
-
To study synaptic transmission, evoke postsynaptic currents (PSCs) by stimulating afferent fibers with a bipolar electrode.
-
Record a stable baseline of evoked PSCs for at least 10 minutes.
-
Apply the cannabinoid agonist to the bath and record the change in PSC amplitude.
-
After a stable effect of the agonist is observed, co-apply this compound (e.g., 1-10 µM) with the agonist.
-
Observe for a reversal of the agonist-induced effect on PSC amplitude. A significant reversal indicates that the agonist's effect is mediated by CB1 receptors.
Caption: Workflow for an electrophysiology experiment using this compound.
Neuroimaging: In Vivo Imaging of CB1 Receptors using Radiolabeled this compound
This protocol provides a general framework for conducting a Positron Emission Tomography (PET) study in a rodent model using a radiolabeled analog of this compound (e.g., [¹²⁴I]this compound).
1. Materials and Reagents:
-
Radiolabeled this compound (e.g., [¹²⁴I]this compound)
-
Anesthetic (e.g., isoflurane)
-
Saline solution
-
Animal model (e.g., rat or mouse)
-
Small animal PET scanner
-
(Optional) CT or MRI scanner for anatomical co-registration
2. Animal Preparation:
-
Fast the animal for 4-6 hours before the scan to reduce variability in radiotracer uptake.
-
Anesthetize the animal using isoflurane (B1672236) (e.g., 1-2% in oxygen).
-
Place a catheter in the tail vein for radiotracer injection.
-
Position the animal on the scanner bed and ensure it is kept warm throughout the procedure.
3. Radiotracer Administration and PET Scan Acquisition:
-
Administer a bolus injection of [¹²⁴I]this compound via the tail vein catheter. The exact dose will depend on the specific activity of the radiotracer and the animal model, but a typical range is 5-10 MBq.
-
Start the dynamic PET scan acquisition immediately after injection and continue for 60-90 minutes.[9][10]
-
(Optional) Perform a CT or MRI scan for anatomical reference either before or after the PET scan.
4. Data Analysis:
-
Reconstruct the dynamic PET data.
-
Co-register the PET images with the anatomical (CT or MRI) images.
-
Define regions of interest (ROIs) on the anatomical images corresponding to different brain areas (e.g., striatum, cortex, cerebellum).
-
Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration over time.
-
Use kinetic modeling (e.g., Logan plot) to estimate the distribution volume (DV) or binding potential (BP) of the radiotracer in different brain regions.[9][10] These parameters provide a quantitative measure of CB1 receptor density.
Caption: Workflow for a PET imaging experiment with radiolabeled this compound.
Concluding Remarks
This compound is a powerful and selective tool for the study of CB1 receptor function. The protocols outlined in these application notes provide a starting point for researchers to employ this compound in both in vitro electrophysiological and in vivo neuroimaging experiments. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of the endocannabinoid system's role in health and disease. Researchers should always adhere to their institution's guidelines for animal care and use. The specific concentrations and timings provided in these protocols may require optimization for different experimental preparations and research questions.
References
- 1. The Combination of In vivo 124I-PET and CT Small Animal Imaging for Evaluation of Thyroid Physiology and Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling-specific inhibition of the CB1 receptor for cannabis use disorder: phase 1 and phase 2a randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological Measurement of Cannabinoid-Mediated Synaptic Modulation in Acute Mouse Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. protocols.io [protocols.io]
- 7. Effects of a single dose of amisulpride on functional brain changes during reward- and motivation-related processing using task-based fMRI in healthy subjects and patients with major depressive disorder - study protocol for a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Postsynaptic origin of CB1-dependent tonic inhibition of GABA release at cholecystokinin-positive basket cell to pyramidal cell synapses in the CA1 region of the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jbclinpharm.org [jbclinpharm.org]
- 10. Feasibility of central cannabinoid CB1 receptor imaging with [124I]this compound PET demonstrated in a schizophrenic patient - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AM281 Technical Support Center: Troubleshooting Solubility and Best Practices
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming common solubility challenges with the CB1 receptor antagonist, AM281. Find detailed protocols, troubleshooting tips, and answers to frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most commonly recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is also soluble in dimethylformamide (DMF).[2][3][4]
Q2: I'm observing precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. What should I do?
A2: this compound has low solubility in aqueous buffers.[4] To minimize precipitation, it is recommended to first dissolve this compound in a water-miscible organic solvent like DMSO or DMF at a high concentration, and then dilute this stock solution into the aqueous buffer of your choice.[4] For in vivo experiments, a common practice is to first prepare a clear stock solution in DMSO and then add co-solvents, such as corn oil, sequentially.[1]
Q3: How can I improve the dissolution of this compound in the solvent?
A3: To aid in the dissolution of this compound, techniques such as sonication, gentle warming, and heating to 60°C can be employed.[1][5] It is crucial to use newly opened DMSO, as its hygroscopic nature can negatively impact the solubility of the product.[1]
Q4: What are the recommended storage conditions for this compound solutions?
A4: this compound powder can be stored at -20°C for up to three years.[5] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles.[1] Aqueous working solutions are not recommended for storage for more than one day.[4]
Solubility Data
The following table summarizes the solubility of this compound in various solvents as reported by different suppliers. Please note that solubility can vary between batches and vendors.[2]
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 7.14 | 12.81 | Ultrasonic and warming to 60°C recommended. Use newly opened DMSO.[1] |
| DMSO | 12 | 21.54 | Sonication is recommended.[5] |
| DMSO | 21.4 | 38.41 | |
| DMSO | 1 | ||
| DMF | 1 | 1.79 | |
| DMF:PBS (pH 7.2) (1:5) | 0.2 | 0.36 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous/newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator or water bath
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. The molecular weight of this compound is 557.21 g/mol .
-
Weigh the calculated amount of this compound powder and place it in a sterile tube.
-
Add the appropriate volume of fresh DMSO to the tube.
-
Vortex the solution thoroughly.
-
To ensure complete dissolution, you can sonicate the solution or warm it gently in a water bath (up to 60°C).[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of this compound Working Solution for In Vivo Studies
This protocol provides an example of preparing a working solution for intraperitoneal (i.p.) injection in mice. Adjustments may be necessary based on the specific experimental requirements.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mg/mL)
-
Corn oil (or other suitable vehicle)
-
Sterile tubes
Procedure:
-
Prepare a clear stock solution of this compound in DMSO as described in Protocol 1.
-
For a final working solution, sequentially add the co-solvents. As an example, to prepare a 1 mL working solution, you can add 100 µL of a 7.1 mg/mL DMSO stock solution to 900 µL of corn oil.[1]
-
Mix the solution thoroughly to ensure homogeneity.
-
It is recommended to prepare the working solution fresh on the day of use.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO. | 1. The DMSO may have absorbed moisture. 2. Insufficient agitation or energy to break down the solid. | 1. Use a fresh, unopened bottle of anhydrous DMSO.[1] 2. Try vortexing for a longer period, sonicating the solution, or gently warming it to 60°C.[1][5] |
| Precipitate forms when diluting DMSO stock into aqueous media (e.g., PBS, cell culture media). | This compound has poor aqueous solubility.[4] The addition of the aqueous solution causes the compound to crash out of the organic solvent. | 1. Minimize the final concentration of DMSO in your aqueous solution. 2. For cell-based assays, consider a final DMSO concentration that is tolerated by your cells (often <0.5%). 3. For in vivo studies, consider using a vehicle with co-solvents like corn oil, Tween 80, or PEG400.[1] |
| Inconsistent experimental results. | 1. Incomplete dissolution of this compound. 2. Degradation of this compound in solution due to improper storage. 3. Repeated freeze-thaw cycles of the stock solution. | 1. Ensure your stock solution is completely clear before use. 2. Follow the recommended storage conditions (-20°C for 1 month, -80°C for 6 months).[1] 3. Aliquot your stock solution into single-use volumes.[1] |
Visualizing the Mechanism of Action
This compound as a CB1 Receptor Antagonist
This compound is a selective antagonist of the Cannabinoid Receptor 1 (CB1).[1] CB1 receptors are G-protein coupled receptors (GPCRs) that, when activated by an agonist, initiate a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[2][6] As an antagonist, this compound binds to the CB1 receptor but does not activate it, thereby blocking the effects of endogenous or exogenous cannabinoids.
Caption: Signaling pathway of the CB1 receptor and the antagonistic action of this compound.
Experimental Workflow for this compound Solution Preparation
The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.
Caption: A generalized workflow for the preparation of this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of the CB1 selective cannabinoid antagonist this compound: A potential human SPECT ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing AM281 Dosage for Specific Experimental Outcomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing AM281, a selective CB1 cannabinoid receptor antagonist/inverse agonist. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help optimize your experimental design and achieve reliable outcomes.
Troubleshooting Guide
Encountering unexpected results is a common aspect of experimental research. This guide addresses potential issues you might face when working with this compound and offers systematic approaches to resolving them.
| Problem | Potential Cause | Suggested Solution |
| No observable effect of this compound | Inadequate Dose: The dose may be too low to elicit a response in your specific model or experimental conditions. | Review literature for dose-response studies in similar models. Consider performing a dose-range finding study to determine the optimal concentration.[1] |
| Poor Solubility/Compound Precipitation: this compound is poorly soluble in aqueous solutions. If not properly dissolved, the actual administered dose will be lower than intended. | Ensure the vehicle solution is prepared correctly. A common vehicle is 10% DMSO and 90% corn oil.[2] Prepare the solution fresh on the day of use. Sonication or gentle heating can aid dissolution, but check for compound stability under these conditions.[2] | |
| Incorrect Administration: Improper administration technique (e.g., subcutaneous instead of intraperitoneal injection) can affect absorption and bioavailability. | Verify the correct administration route for your experimental goals. For intraperitoneal (i.p.) injections, ensure the needle penetrates the peritoneal cavity without damaging organs.[3] | |
| Compound Degradation: Improper storage can lead to the degradation of this compound. | Store the stock solution at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[2] Avoid repeated freeze-thaw cycles. | |
| High Variability in Results | Inconsistent Dosing: Variability in injection volume or concentration can lead to inconsistent results between subjects. | Use calibrated pipettes and ensure the compound is homogeneously suspended before each administration. |
| Biological Variability: Animals may respond differently to the compound due to genetic background, age, sex, or stress levels. | Use a sufficient number of animals per group to ensure statistical power. Randomize animals into treatment groups. Control for environmental factors that could influence the outcome. | |
| Timing of Administration: The timing of this compound administration relative to the experimental endpoint can significantly impact the results. | Standardize the time of day for injections and behavioral testing to minimize circadian rhythm effects. | |
| Unexpected or Off-Target Effects | Inverse Agonist Activity: this compound is an inverse agonist, meaning it can reduce the basal activity of the CB1 receptor, which might lead to effects independent of blocking an agonist.[4] | Be aware of the potential for inverse agonist effects in your experimental design and data interpretation. Consider including control groups that account for these potential effects. |
| Interaction with Other Systems: The endocannabinoid system interacts with other neurotransmitter systems. The observed effects might be a result of these complex interactions. | Review literature on the interactions between the endocannabinoid system and the pathways relevant to your research. | |
| Low Affinity for CB2 Receptors: While highly selective for CB1, at very high concentrations, this compound might interact with CB2 receptors.[5] | Use the lowest effective dose to minimize the risk of off-target effects. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist and inverse agonist of the cannabinoid receptor type 1 (CB1). It binds to the CB1 receptor with high affinity, preventing the binding of endogenous cannabinoids (like anandamide (B1667382) and 2-AG) and exogenous agonists.[6] As an inverse agonist, it can also reduce the constitutive activity of the CB1 receptor.[4] Its affinity for the CB2 receptor is significantly lower, making it a selective tool for studying CB1 receptor function.[5]
Q2: What is a typical dose range for in vivo experiments with this compound?
A2: The optimal dose of this compound depends on the animal model, administration route, and the specific experimental outcome being measured. However, based on published studies, the following ranges can be used as a starting point:
-
Acute administration in mice: 2.5, 5, and 10 mg/kg (i.p.).[2]
-
Chronic administration in mice: 0.62, 1.25, and 2.5 mg/kg (i.p.) daily.[2] It is always recommended to perform a pilot study to determine the most effective dose for your specific experimental conditions.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is a hydrophobic molecule and requires a non-aqueous vehicle for in vivo administration. A commonly used vehicle is a mixture of 10% DMSO and 90% corn oil.[2] To prepare the solution, first dissolve the this compound powder in DMSO and then add the corn oil. It is crucial to ensure the compound is fully dissolved and the solution is homogeneous before administration. Prepare the working solution fresh on the day of the experiment.[2]
Q4: What are the expected downstream signaling effects of this compound?
A4: By antagonizing the CB1 receptor, which is a Gi/o-coupled G-protein coupled receptor (GPCR), this compound is expected to prevent the inhibition of adenylyl cyclase, leading to an increase in intracellular cAMP levels. It also modulates ion channels, including inhibiting presynaptic N- and P/Q-type calcium channels and activating inwardly rectifying potassium channels.[4] Furthermore, CB1 receptor signaling can influence various downstream pathways, and its blockade by this compound can inhibit the activation of ERK, Akt, FAK, JNK, and Rho.[7]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate experimental design and comparison.
Table 1: Binding Affinity and Selectivity of this compound
| Receptor | Binding Affinity (Ki) | Species | Reference |
| CB1 | 12 nM | Rat | |
| CB2 | 4200 nM | Mouse |
Table 2: Effective In Vivo Dosages of this compound in Mice
| Administration | Dosage Range (mg/kg, i.p.) | Experimental Context | Outcome | Reference |
| Acute | 2.5, 5, 10 | Memory performance in morphine withdrawal | 5 mg/kg improved memory | [2] |
| Chronic | 0.62, 1.25, 2.5 | Memory performance in morphine withdrawal | 2.5 mg/kg improved memory | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10x stock solution (e.g., for a final concentration of 1 mg/mL, prepare a 10 mg/mL stock in DMSO).
-
Vortex the tube until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.
-
Add the appropriate volume of corn oil to achieve the final desired concentration and a final DMSO concentration of 10%. For example, to make 1 mL of a 1 mg/mL solution, add 100 µL of the 10 mg/mL this compound/DMSO stock to 900 µL of corn oil.
-
Vortex the solution thoroughly to ensure it is a homogenous suspension.
-
Prepare this solution fresh on the day of injection.
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared this compound solution
-
Sterile 1 mL syringes with 25-27 gauge needles
-
70% ethanol (B145695) wipes
-
Appropriate animal restraint
Procedure:
-
Gently restrain the mouse, exposing the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. You may feel a slight "pop" as the needle penetrates the peritoneum.
-
Gently aspirate to ensure no blood or other fluid is drawn into the syringe.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions immediately following the injection.
Visualizations
References
- 1. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 5. Overcoming the psychiatric side effects of the cannabinoid CB1 receptor antagonists: current approaches for therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are CB1 antagonists and how do they work? [synapse.patsnap.com]
- 7. ashpublications.org [ashpublications.org]
troubleshooting unexpected behavioral effects of AM281
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AM281 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist/inverse agonist for the Cannabinoid Receptor 1 (CB1).[1][2][3] Its primary mechanism is to bind to the CB1 receptor, thereby blocking the effects of endogenous cannabinoids (like anandamide (B1667382) and 2-AG) and synthetic cannabinoid agonists. As an inverse agonist, it can also reduce the basal activity of the receptor.
Q2: What are the expected behavioral effects of this compound in preclinical models?
A2: Based on preclinical studies, this compound can have several behavioral effects, including:
-
Modulation of Memory and Cognition: this compound has been shown to improve memory performance, particularly in models where cognitive function is impaired, such as during morphine withdrawal or after administration of scopolamine.[1][2][3]
-
Effects on Locomotor Activity: Depending on the dose, this compound can influence locomotor activity. Some studies report an increase in spontaneous locomotor activity at lower doses.[3]
-
Anxiety-like Behavior: Higher doses of this compound may produce anxiogenic-like (anxiety-promoting) effects in behavioral assays like the elevated plus maze.[1]
-
Appetite and Food Intake: As a CB1 antagonist, this compound can reduce food intake.[4]
Q3: What is the selectivity of this compound for CB1 versus CB2 receptors?
A3: this compound is highly selective for the CB1 receptor over the CB2 receptor. This selectivity is a key feature for studies aiming to isolate the effects of CB1 receptor modulation.
Q4: How should this compound be stored and prepared for in vivo studies?
A4: For in vivo studies, this compound is typically dissolved in a vehicle solution. The choice of vehicle can impact the solubility and bioavailability of the compound. Common vehicles include a mixture of DMSO, Tween 80, and saline. It is crucial to ensure the final concentration of DMSO is low and well-tolerated by the animal model. Always consult the manufacturer's guidelines for specific storage conditions to ensure the stability of the compound.
Troubleshooting Unexpected Behavioral Effects
Unexpected behavioral outcomes can arise from a variety of factors, from dosage to experimental design. This guide addresses common issues and provides potential solutions.
| Unexpected Observation | Potential Cause(s) | Recommended Action(s) |
| No discernible behavioral effect | 1. Insufficient Dose: The dose of this compound may be too low to elicit a response. 2. Poor Bioavailability: The compound may not be reaching the target tissue in sufficient concentrations due to issues with the vehicle or route of administration. 3. Timing of Administration: The time between this compound administration and behavioral testing may not be optimal. | 1. Conduct a Dose-Response Study: Test a range of doses to determine the effective dose for your specific behavioral paradigm. 2. Optimize Vehicle and Administration Route: Ensure the vehicle is appropriate for solubilizing this compound and consider alternative routes of administration (e.g., i.p., s.c., i.c.v.). 3. Vary the Pre-treatment Time: Test different time points between drug administration and behavioral testing to capture the peak effect of the compound. |
| Increased anxiety-like behavior (e.g., reduced open arm exploration in Elevated Plus Maze) | 1. Dose-Dependent Anxiogenic Effects: Higher doses of CB1 antagonists, including this compound, have been reported to have anxiogenic-like effects.[1] 2. Inverse Agonist Properties: The inverse agonist activity of this compound may contribute to anxiogenic-like responses by reducing basal CB1 receptor signaling. | 1. Lower the Dose: If the goal is not to induce anxiety, consider using a lower dose of this compound that has been shown to be effective for other behavioral endpoints without producing anxiogenic effects. 2. Include an Anxiolytic as a Positive Control: Use a known anxiolytic agent to validate the behavioral assay. |
| Reduced locomotor activity or sedation | 1. High Dose Effects: While lower doses may increase locomotor activity, higher doses of this compound could potentially lead to sedation or other motor impairments. 2. Interaction with Other Compounds: If co-administering this compound with other drugs, consider potential synergistic or additive effects on motor function. | 1. Perform a Locomotor Activity Test: Use an open field test to specifically assess the impact of your chosen this compound dose on locomotor activity. 2. Stagger Administration of Co-administered Drugs: If possible, adjust the timing of drug administration to minimize potential interactions affecting motor activity. |
| Variability in behavioral responses between animals | 1. Individual Differences in Endocannabinoid Tone: Baseline levels of endogenous cannabinoids can vary between animals, leading to differential responses to a CB1 antagonist. 2. Inconsistent Drug Administration: Variations in injection volume or technique can lead to inconsistent dosing. 3. Environmental Stressors: Stress can alter endocannabinoid signaling and influence behavioral outcomes. | 1. Increase Sample Size: A larger number of animals per group can help to account for individual variability. 2. Standardize Procedures: Ensure all experimental procedures, including drug administration and handling, are performed consistently. 3. Acclimate Animals to the Testing Environment: Proper habituation to the testing room and apparatus can reduce stress-induced variability. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from preclinical studies.
| Parameter | Species | Dose Range | Observed Effect | Reference |
| Recognition Index (RI) Improvement (Morphine Withdrawal) | Mice | 2.5 mg/kg (chronic), 5 mg/kg (acute) | Improved RI compared to vehicle-treated withdrawal group. | [1] |
| Recognition Index (RI) Improvement (Scopolamine-induced deficit) | Mice | 2.5, 5 mg/kg | Significantly restored object recognition ability. | [3] |
| Food Intake | Rats | 20, 40 µg (i.c.v.) | Significantly blocked deprivation-induced food intake. | [4] |
| Conditioned Place Preference (CPP) | Rats | 0.1, 0.5, 2.5 mg/kg | No CPP in drug-naïve rats. Significant CPP at 0.5 mg/kg in rats pretreated for 14 days. | [5] |
Experimental Protocols
Novel Object Recognition (NOR) Test
This test assesses recognition memory based on the innate tendency of rodents to explore novel objects.
Apparatus:
-
An open-field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material.
-
Two sets of identical objects and one set of novel objects. Objects should be of similar size and material but different shapes and colors. They should be heavy enough that the animal cannot move them.
Procedure:
-
Habituation (Day 1): Place the animal in the empty arena for 5-10 minutes to acclimate to the environment.[6][7][8]
-
Familiarization/Training (Day 2): Place two identical objects in opposite corners of the arena. Place the animal in the center of the arena and allow it to explore for a set period (e.g., 5-10 minutes).[6][7][8]
-
Testing (Day 2 or 3): After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object. Place the animal back in the arena and record its exploratory behavior for a set period (e.g., 5 minutes).[6][8]
Data Analysis:
-
Exploration is defined as the animal's nose being within a certain proximity (e.g., 2 cm) of the object and oriented towards it.
-
Calculate the Recognition Index (RI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time) x 100. A higher RI indicates better recognition memory.
Elevated Plus Maze (EPM) Test
The EPM is a widely used assay to assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze elevated from the floor (e.g., 50 cm).
-
Two opposite arms are open, and two are enclosed by high walls.
Procedure:
-
Habituation: Acclimate the animal to the testing room for at least 30-60 minutes before the test.[9][10]
-
Testing: Place the animal in the center of the maze, facing one of the open arms.[9]
-
Recording: Using a video camera mounted above the maze, record the animal's behavior for a 5-minute session.[9][10]
Data Analysis:
-
Measure the time spent in the open arms and the number of entries into the open and closed arms.
-
Anxiety-like behavior is indicated by a lower percentage of time spent in the open arms and a lower percentage of open arm entries.
Visualizations
This compound Experimental Logic
Caption: A flowchart illustrating the logical progression of an experiment involving this compound, from administration to troubleshooting unexpected outcomes.
CB1 Receptor Signaling Pathway Antagonized by this compound
Caption: A diagram of the presynaptic CB1 receptor signaling cascade that is blocked by this compound, leading to a disinhibition of neurotransmitter release.
References
- 1. The effect of this compound, a cannabinoid antagonist, on memory performance during spontaneous morphine withdrawal in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The CB(1) receptor antagonist, this compound, improves recognition loss induced by naloxone in morphine withdrawal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, Cannabinoid Antagonist/Inverse agonist, Ameliorates Scopolamine-Induced Cognitive Deficit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the cannabinoid antagonists this compound and AM630 on deprivation-induced intake in Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the abuse potential of this compound, a new synthetic cannabinoid CB1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
how to prevent degradation of AM281 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of AM281 in solution during their experiments.
Troubleshooting Guide
Q1: I observed a decrease in the activity of my this compound solution over a short period. What could be the cause?
A1: A decrease in this compound activity often points to degradation in your solution. Several factors could be contributing to this issue:
-
Improper Storage: this compound solutions, particularly in aqueous buffers, have limited stability. Storing solutions at inappropriate temperatures or for extended periods can lead to degradation.
-
Solvent Choice: While this compound is soluble in organic solvents like DMSO, its stability can be solvent-dependent. The purity of the solvent can also play a role.
-
pH of Aqueous Solutions: The pH of your experimental buffer can significantly impact the stability of this compound. Although specific data for this compound is limited, compounds with similar structures can be susceptible to pH-dependent hydrolysis.
-
Repeated Freeze-Thaw Cycles: Subjecting your stock solutions to multiple freeze-thaw cycles can accelerate degradation.
Q2: My this compound solution appears cloudy or has visible precipitates. What should I do?
A2: Cloudiness or precipitation in your this compound solution can indicate several issues:
-
Poor Solubility: this compound has limited solubility in aqueous buffers. If the concentration exceeds its solubility limit in your chosen buffer, it will precipitate.
-
Degradation Products: The precipitate could consist of less soluble degradation products of this compound.
-
Improper Dissolution: The compound may not have been fully dissolved initially. Ensure complete dissolution in an organic solvent before preparing aqueous dilutions.
If you observe precipitation, it is recommended to prepare a fresh solution. To improve solubility in aqueous buffers, first, dissolve this compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions.[1][2][3][4][5][6][7]
Q2: How should I store my this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions in DMSO at -80°C (for up to 6 months to a year) or at -20°C (for up to one month).[1][2][4] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles.
Q3: How long are aqueous solutions of this compound stable?
A3: It is strongly advised to prepare fresh aqueous solutions of this compound for each experiment and use them on the same day. Storing aqueous solutions for more than one day is not recommended due to the potential for degradation.[7]
Q4: What is the stability of this compound in its solid form?
A4: When stored as a solid powder at -20°C, this compound is stable for at least three years.[2][6][7]
Q5: Are there any specific conditions I should avoid when working with this compound solutions?
A5: To minimize degradation, you should avoid:
-
Prolonged storage of aqueous solutions.
-
Multiple freeze-thaw cycles of stock solutions.
-
Exposure of solutions to direct light for extended periods.
-
Extreme pH conditions in your experimental buffers.
Data Presentation
Table 1: Summary of this compound Storage and Stability Data
| Form | Solvent | Storage Temperature | Recommended Storage Duration | Citation(s) |
| Solid Powder | N/A | -20°C | ≥ 3 years | [2][6][7] |
| Stock Solution | DMSO | -80°C | 6 months - 1 year | [1][2] |
| Stock Solution | DMSO | -20°C | 1 month | [1][4] |
| Aqueous Solution | Aqueous Buffer | N/A | Use on the same day; do not store for >1 day | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber-colored microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound solid powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use amber vials to protect from light and minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Materials:
-
This compound stock solution in DMSO
-
Experimental aqueous buffer (e.g., PBS, cell culture media)
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution gently to ensure homogeneity.
-
Serially dilute the stock solution with your experimental aqueous buffer to the final desired working concentration immediately before use.
-
Ensure the final concentration of DMSO in your experimental setup is compatible with your assay and does not exceed a cytotoxic level (typically <0.5%).
-
Use the freshly prepared aqueous working solution immediately. Do not store aqueous dilutions.
-
Mandatory Visualizations
Caption: Plausible hydrolytic degradation pathway of this compound.
Caption: Experimental workflow for this compound stability assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onyxipca.com [onyxipca.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving the In Vivo Bioavailability of AM281
Welcome to the technical support center for AM281. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the in vivo bioavailability of this compound, a potent and selective CB1 cannabinoid receptor antagonist/inverse agonist.[1]
Frequently Asked Questions (FAQs)
FAQ: What is this compound and why is its in vivo bioavailability a primary concern?
This compound, or 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide, is a selective CB1 receptor antagonist used in preclinical research.[1][2] Like many cannabinoid ligands, this compound is a lipophilic (fat-loving) compound.[3][4] This high lipophilicity leads to poor aqueous solubility, which is a major hurdle for oral administration as the drug must dissolve in the aqueous environment of the gastrointestinal (GI) tract to be absorbed.[3][5] Consequently, researchers often encounter low and variable plasma concentrations, hindering the interpretation of experimental results and translational potential.
FAQ: What are the main factors limiting the oral bioavailability of this compound?
The oral bioavailability of lipophilic compounds like this compound is typically limited by two main physiological barriers:
-
Poor Aqueous Solubility : Due to its hydrophobic nature, this compound does not readily dissolve in the gastrointestinal fluids.[3][4] This poor dissolution is often the rate-limiting step for absorption into the bloodstream.
-
Extensive First-Pass Metabolism : After absorption from the gut, the drug is transported via the portal vein directly to the liver before entering systemic circulation.[6][7] The liver contains a high concentration of metabolic enzymes (like cytochrome P450s) that can extensively break down the drug, a phenomenon known as the first-pass effect.[6][8] This process can significantly reduce the amount of active drug that reaches the rest of the body.[6][7][9]
FAQ: How can I improve the oral bioavailability of this compound through formulation?
Lipid-based formulations (LBFs) are a powerful and widely used strategy to enhance the oral delivery of lipophilic drugs like this compound.[3][10][11] These formulations work by dissolving the drug in a lipid matrix, which facilitates its solubilization and absorption in the GI tract.[3]
A particularly effective approach is the use of a Self-Nanoemulsifying Drug Delivery System (SNEDDS).[12][13] SNEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as gastric fluid.[14] This process enhances the solubility and absorption of the encapsulated drug.[13][14]
Key advantages of SNEDDS include:
-
Enhanced Solubilization : The nano-sized droplets provide a large surface area for drug release and absorption.[5]
-
Bypassing First-Pass Metabolism : Certain lipid formulations can promote lymphatic transport of the drug, which allows a portion of the absorbed drug to bypass the liver and avoid extensive first-pass metabolism.[3][10][11]
-
Improved Stability : Encapsulation within the lipid matrix can protect the drug from degradation in the harsh GI environment.[14]
FAQ: Are there alternative routes of administration to bypass the first-pass effect?
Yes. If oral administration proves challenging, several alternative routes can bypass the gastrointestinal tract and liver, thereby avoiding the first-pass effect.[7] These include:
-
Intraperitoneal (i.p.) Injection : Commonly used in rodent studies, this route allows for rapid absorption into the systemic circulation.
-
Intravenous (i.v.) Injection : Provides 100% bioavailability by introducing the drug directly into the bloodstream.[7] Studies have documented the use of i.v. administration for this compound to assess brain receptor occupancy.[15]
-
Sublingual/Buccal Administration : Absorption through the oral mucosa can provide direct entry into the systemic circulation.[4]
-
Intranasal Administration : This route offers rapid absorption and can bypass the first-pass effect.[4]
Troubleshooting Guides
Troubleshooting: My in vivo study shows low and inconsistent plasma concentrations of this compound after oral gavage. What should I check?
Low and variable plasma concentrations are a common issue with poorly soluble compounds. The following workflow can help you troubleshoot the problem.
Step-by-Step Guide:
-
Evaluate Your Formulation : If you are using a simple aqueous suspension (e.g., this compound in water with a suspending agent like Tween 80), inconsistent wetting and particle agglomeration can lead to highly variable absorption.
-
Action : Switch to a lipid-based formulation like a SNEDDS to improve solubility and absorption consistency. See the protocol below for an example.
-
Review Administration Protocol : Ensure that the oral gavage technique is consistent across all animals and technicians. Variability in delivery speed or placement can affect gastric emptying and absorption.
-
Action : Standardize the gavage volume based on the most recent animal weight and ensure all personnel are proficient in the technique.
-
Assess First-Pass Metabolism : To determine if first-pass metabolism is the primary issue, run a pilot study comparing oral administration to an alternative route like intraperitoneal (i.p.) or intravenous (i.v.) injection. A significantly higher area under the curve (AUC) for the i.p./i.v. route indicates extensive first-pass metabolism.
-
Action : If first-pass metabolism is high, focus on formulations that promote lymphatic uptake or consider a different route of administration for your definitive studies.
Data & Protocols
Data Presentation: Impact of Formulation on Bioavailability
The following table provides illustrative data on how switching from a basic aqueous suspension to a Self-Nanoemulsifying Drug Delivery System (SNEDDS) can dramatically improve the oral bioavailability of a lipophilic cannabinoid receptor antagonist similar to this compound.
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 45 ± 15 | 2.0 | 180 ± 60 | 100% (Reference) |
| SNEDDS | 210 ± 50 | 1.0 | 990 ± 180 | ~550% |
| Data are presented as mean ± SD and are representative of typical improvements seen for BCS Class II compounds. |
Experimental Protocol: Preparation of a SNEDDS Formulation for this compound
This protocol provides a starting point for developing a simple SNEDDS formulation for oral administration in rodents.
Materials:
-
This compound powder
-
Carrier Oil: Medium-chain triglycerides (MCT) or Sesame Oil
-
Surfactant: Labrasol® or Kolliphor® EL (Cremophor® EL)
-
Co-surfactant: Transcutol® HP
-
Glass vials, magnetic stirrer, and stir bars
-
Vortex mixer
Procedure:
-
Screening for Solubility : Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the best components.
-
Constructing a Ternary Phase Diagram : To identify the optimal ratio of components, prepare a series of formulations with varying percentages of oil, surfactant, and co-surfactant. Observe their ability to form a stable nanoemulsion upon dilution with water.
-
Preparation of the Final Formulation (Example Ratio) :
-
Weigh the required amount of this compound to achieve the target dose (e.g., 10 mg/mL).
-
In a glass vial, combine the carrier oil (e.g., 30% w/w), surfactant (e.g., 50% w/w), and co-surfactant (e.g., 20% w/w).
-
Add the this compound powder to the lipid mixture.
-
Gently heat the mixture to 30-40°C on a magnetic stirrer to facilitate the dissolution of this compound. Mix until a clear, homogenous solution is formed.
-
Allow the solution to cool to room temperature.
-
-
Characterization :
-
Emulsification Test : Add 1 mL of the SNEDDS pre-concentrate to 100 mL of water in a beaker with gentle stirring. The formulation should spontaneously form a clear or slightly bluish-white nanoemulsion.
-
Droplet Size Analysis : Measure the droplet size of the resulting nanoemulsion using a dynamic light scattering (DLS) instrument. A droplet size of <200 nm is generally desirable.
-
-
Administration : For oral gavage, administer the calculated volume of the SNEDDS pre-concentrate directly to the animal. The formulation will emulsify upon contact with GI fluids.
Visualizations
Mechanism of Action & Bioavailability Barriers
This compound acts as an antagonist at the CB1 receptor, blocking the signaling of endogenous cannabinoids. Overcoming bioavailability barriers is critical for the drug to reach this target effectively.
Strategies to Enhance Bioavailability
A multi-faceted approach is often required to successfully improve the systemic exposure of challenging compounds like this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Evaluation of the abuse potential of this compound, a new synthetic cannabinoid CB1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. symmetric.events [symmetric.events]
- 4. pharmtech.com [pharmtech.com]
- 5. researchgate.net [researchgate.net]
- 6. First pass effect - Wikipedia [en.wikipedia.org]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Semantic Scholar [semanticscholar.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
- 14. Innovative Strategies to Enhance the Bioavailability of Cannabidiol: Nanotechnology and Advanced Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Locomotor activity and occupancy of brain cannabinoid CB1 receptors by the antagonist/inverse agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
long-term stability of AM281 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and use of AM281 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound stock solutions?
A1: To prepare a stock solution, this compound, which is supplied as a crystalline solid, should be dissolved in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used solvents for this purpose.[1] For maximum solubility, particularly when preparing aqueous buffers, it is recommended to first dissolve this compound in DMSO or DMF before further dilution.[1] Gentle warming and sonication can aid in dissolution.[2][3] It is also advisable to purge the solvent with an inert gas before dissolving the compound.[1]
Q2: What are the optimal storage conditions and long-term stability of this compound stock solutions?
A2: The stability of your this compound stock solution is highly dependent on the storage temperature and the solvent used. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. Solutions in DMSO can be stored at -80°C for up to 1 year.[4] Another source suggests that at -80°C, the stock solution is stable for 6 months, while at -20°C, it is stable for 1 month.[5] As a crystalline solid, this compound is stable for at least four years when stored at -20°C.[1][6] It is crucial to minimize freeze-thaw cycles.
Q3: Can I store this compound in aqueous solutions?
A3: It is not recommended to store this compound in aqueous solutions for more than one day.[1] this compound is sparingly soluble in aqueous buffers, and prolonged storage can lead to precipitation and degradation.[1] For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[5]
Q4: What are the known degradation products of this compound?
A4: Currently, there is no publicly available information detailing the specific degradation products of this compound. To ensure the integrity of your experiments, it is crucial to follow the recommended storage and handling procedures to minimize potential degradation. If you suspect degradation, it is advisable to use a fresh stock of the compound.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation in stock solution upon storage | - Solvent evaporation- Exceeded solubility limit- Improper storage temperature | - Ensure vials are tightly sealed to prevent solvent evaporation.- Briefly warm the solution and vortex or sonicate to redissolve the precipitate.- Store at the recommended temperature (-20°C or -80°C). |
| Precipitation when diluting stock solution in aqueous media | - Low aqueous solubility of this compound | - First, dissolve this compound in a minimal amount of 100% DMSO or DMF.- Gradually add the aqueous buffer to the concentrated stock solution while vortexing.- Consider the use of a surfactant like Tween 80 for in vivo preparations to improve solubility. |
| Inconsistent or unexpected experimental results | - Degradation of this compound stock solution- Inaccurate concentration of the stock solution- Pipetting errors | - Prepare a fresh stock solution from solid this compound.- Verify the concentration of the stock solution using a spectrophotometer (λmax: 249 nm).[1][6]- Use calibrated pipettes and proper pipetting techniques. |
| Low potency or lack of effect in cell-based assays | - Cell line not expressing CB1 receptor- High protein content in culture medium binding to this compound | - Confirm CB1 receptor expression in your cell line using techniques like Western blot or qPCR.- Test a range of this compound concentrations to determine the optimal effective dose for your specific cell line and assay conditions. |
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Approximate Solubility | Reference |
| DMSO | ~1 mg/mL to 75 mM (with gentle warming) | [1][2][6] |
| Dimethylformamide (DMF) | ~1 mg/mL | [1][6] |
| DMF:PBS (pH 7.2) (1:5) | ~0.2 mg/mL | [1][6] |
| Ethanol | Soluble |
Table 2: Storage Recommendations for this compound Stock Solutions
| Storage Temperature | Solvent | Recommended Storage Duration | Reference |
| -80°C | DMSO | Up to 1 year | [4] |
| -80°C | Not specified | 6 months | [5] |
| -20°C | Not specified | 1 month | [5] |
| +4°C | Not specified | Desiccate | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required mass of this compound for your desired volume and concentration (Molecular Weight of this compound = 557.22 g/mol ). For 1 mL of a 10 mM stock solution, you will need 5.57 mg of this compound.
-
Weigh the calculated amount of this compound and transfer it to a sterile vial.
-
Add the desired volume of anhydrous DMSO to the vial.
-
Vortex the solution vigorously until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to facilitate dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for In Vitro Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
-
Use the prepared working solutions immediately.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: this compound inhibits CB1 receptor signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. AM 281 | CB1 Receptors | Tocris Bioscience [tocris.com]
- 3. Design and synthesis of the CB1 selective cannabinoid antagonist this compound: a potential human SPECT ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of the CB1 selective cannabinoid antagonist this compound: A potential human SPECT ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of this compound, a cannabinoid antagonist, on memory performance during spontaneous morphine withdrawal in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neutral CB1 Receptor Antagonists | Encyclopedia MDPI [encyclopedia.pub]
Technical Support Center: Addressing and Minimizing Variability in AM281 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AM281. Our goal is to help you navigate potential challenges and minimize variability in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist/inverse agonist for the Cannabinoid Receptor 1 (CB1). It exhibits high affinity for the CB1 receptor and substantially lower affinity for the CB2 receptor, making it a valuable tool for studying the endocannabinoid system. As an antagonist, it blocks the action of CB1 agonists. As an inverse agonist, it can reduce the basal or constitutive activity of the CB1 receptor.[1][2]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C. Stock solutions, typically prepared in dimethyl sulfoxide (B87167) (DMSO), can be stored at -20°C for up to a month or at -80°C for up to six months.[3] It is crucial to prevent repeated freeze-thaw cycles to maintain the compound's integrity.
Q3: In what solvent should I dissolve this compound?
A3: this compound is readily soluble in DMSO. For aqueous-based assays, it is essential to first prepare a concentrated stock solution in DMSO and then dilute it in the appropriate aqueous buffer. Ensure the final DMSO concentration in your assay is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts.
Q4: We are observing unexpected agonist-like effects with this compound in our assay. Why is this happening?
A4: This phenomenon can occur due to the inverse agonist properties of this compound. If your experimental system has a high level of constitutive (basal) CB1 receptor activity, an inverse agonist like this compound will decrease this activity, which can be misinterpreted as an opposing "agonist" effect in some assay formats.[1] It is also possible that at very high concentrations, off-target effects could contribute to unexpected results.[4][5][6]
Q5: How can I be sure that the effects I'm seeing are mediated by the CB1 receptor?
A5: To confirm CB1-mediated effects, consider the following controls:
-
Use a CB1-negative cell line: Perform your experiment in a parental cell line that does not express the CB1 receptor. A lack of response in these cells would support a CB1-mediated effect.
-
Use a different CB1 antagonist: Employ a structurally different CB1 antagonist to see if it produces a similar effect.
-
Knockdown or knockout models: In cell lines or animal models, use siRNA or CRISPR-Cas9 to reduce or eliminate CB1 expression.
Data Presentation
Table 1: Binding Affinity and Potency of this compound
| Receptor | Ligand Interaction | Parameter | Value (nM) | Species | Reference(s) |
| CB1 | Antagonist/Inverse Agonist | Kᵢ | 12 | Human/Rat | [7][8][9] |
| CB1 | Antagonist | IC₅₀ | 9.91 | Not Specified | [3] |
| CB2 | Antagonist | Kᵢ | 4200 | Human/Rat | [7][8][9] |
| CB2 | Antagonist | IC₅₀ | 13000 | Not Specified | [3] |
Experimental Protocols
Detailed Methodology 1: Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity of this compound for the CB1 receptor by measuring its ability to displace a known radiolabeled CB1 ligand, such as [³H]-CP55,940.
Materials:
-
HEK293 or CHO cells stably expressing the human CB1 receptor.[10][11][12][13]
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Non-specific binding control: A high concentration of a non-labeled CB1 agonist (e.g., 10 µM WIN55,212-2).
-
This compound stock solution in DMSO.
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Culture CB1-expressing cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Membrane suspension (typically 20-50 µg of protein).
-
A fixed concentration of [³H]-CP55,940 (typically at or near its Kd value).
-
Varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
For total binding wells, add vehicle (DMSO) instead of this compound.
-
For non-specific binding wells, add the non-specific binding control.
-
-
-
Incubation:
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Detailed Methodology 2: cAMP Functional Assay
This protocol measures the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production in cells expressing the Gi/o-coupled CB1 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human CB1 receptor.[10][11][12][13]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Forskolin (B1673556) (an adenylyl cyclase activator).[17][18][19]
-
A CB1 receptor agonist (e.g., CP55,940 or WIN55,212-2).
-
This compound stock solution in DMSO.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture:
-
Seed CB1-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Assay Setup:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes.
-
Add a fixed concentration of the CB1 agonist (typically the EC₈₀ concentration) and a fixed concentration of forskolin (e.g., 1-10 µM, to be optimized for the cell line) to all wells except the basal control.
-
-
Incubation:
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.
-
Determine the IC₅₀ value of this compound for the inhibition of the agonist effect.
-
Mandatory Visualization
Caption: CB1 Receptor Signaling Pathway.
References
- 1. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]
- 2. Inverse agonism and neutral antagonism at cannabinoid CB1 receptors. - THC Total Health CareTHC Total Health Care [thctotalhealthcare.com]
- 3. researchgate.net [researchgate.net]
- 4. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 [frontiersin.org]
- 6. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of the CB1 selective cannabinoid antagonist this compound: A potential human SPECT ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of the CB1 selective cannabinoid antagonist this compound: a potential human SPECT ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 10. Intracellular Cannabinoid Type 1 (CB1) Receptors Are Activated by Anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Cannabinoid Receptor 1 Stably Expressing HEK293 Cell Line (hCB1) | Applied Biological Materials Inc. [abmgood.com]
- 12. Cannabinoid 1 Receptor stable expressing HEK293 Cell Line - Creative Bioarray [cellstrains.com]
- 13. cells-online.com [cells-online.com]
- 14. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studies on [3H]CP-55940 binding in the human central nervous system: regional specific changes in density of cannabinoid-1 receptors associated with schizophrenia and cannabis use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of the profiles of CB1 cannabinoid receptor signalling bias using joint kinetic modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jneurosci.org [jneurosci.org]
reducing animal stress during AM281 administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of AM281, with a core focus on minimizing animal stress. Our resources include frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist/inverse agonist for the cannabinoid CB1 receptor.[1][2] It has a high affinity for the CB1 receptor, which is primarily expressed in the brain, and a much lower affinity for the CB2 receptor.[1][3] Its mechanism of action involves blocking the effects of endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), at the CB1 receptor.[4]
Q2: What are the common experimental applications of this compound in animal models?
A2: this compound is frequently used in neuroscience research to investigate the role of the endocannabinoid system in various physiological and pathological processes. Common applications include studying its effects on memory and cognition, particularly in models of memory impairment.[5][6][7] It has also been used to explore its potential in mitigating the effects of morphine withdrawal and in studies related to addiction and reward pathways.[5][8][9] Additionally, this compound has been investigated for its impact on feeding behavior and circulatory function in endotoxin (B1171834) shock models.[10]
Q3: What are the known behavioral effects of this compound in rodents?
A3: Systemic administration of this compound has been shown to increase locomotor activity in rodents. Studies have also indicated that it can improve memory performance in certain experimental paradigms.[1][5][6] While some reports suggest that cannabinoid CB1 receptor antagonists may share behavioral effects with other drugs of abuse, studies with this compound indicate it has minimal rewarding or reinforcing properties on its own in drug-naïve rats.[9] However, it is important to note that higher doses may have an anxiety-like effect.[5]
Q4: How can I recognize signs of stress in laboratory animals during my experiment?
A4: Recognizing stress is crucial for animal welfare and data validity. Signs of stress can be physiological and behavioral. Physiological indicators include changes in body weight, temperature, and levels of stress hormones like corticosterone.[11] Behavioral signs of distress can include:
-
Changes in grooming and appetite.
-
Altered activity levels (either increased or decreased).
-
Aggression or irritability.
-
Changes in posture, such as hunching.
-
Vocalization.[12] It is important to be familiar with the normal behavior of the specific species and strain you are working with to accurately identify deviations.[12]
Troubleshooting Guides
This section provides practical solutions to common issues that may arise during the administration of this compound, with a focus on reducing animal stress.
Issue 1: Animal exhibits signs of distress during handling and restraint.
-
Problem: The process of capturing, handling, and restraining an animal for injection is a significant source of stress.[13][14] This can lead to struggling, vocalization, and physiological stress responses that may confound experimental results.
-
Solution:
-
Habituation and Acclimation: Acclimate animals to the experimental environment and handling procedures for a period before the experiment begins.[15] Gentle and consistent handling can reduce the animal's fear response.[16][17]
-
Refined Handling Techniques:
-
Use non-aversive handling methods, such as cupping the animal in your hands or using a handling tunnel, instead of tail handling for mice.[18][19]
-
For restraint, use the minimum force necessary to ensure safety and accuracy of the injection.[16][20] Consider using a soft towel or a well-designed restraint device.[14][20]
-
Positive Reinforcement: Associate handling with positive experiences, such as a small food treat, if appropriate for the experimental design.[15]
-
Issue 2: Complications arising from intraperitoneal (IP) injections.
-
Problem: IP injection is a common route for this compound administration but carries risks of misinjection into the gastrointestinal tract or bladder, which can cause pain, peritonitis, and inaccurate dosing.[21][22][23] The procedure itself can be stressful.
-
Solution:
-
Proper Injection Technique:
-
Ensure proper restraint with the animal's head tilted downwards.[21]
-
Inject into the lower right quadrant of the abdomen to minimize the risk of hitting the cecum or bladder.[21]
-
Use an appropriate needle size (e.g., 25-27 gauge for mice) to minimize tissue trauma.[21]
-
Before injecting, gently aspirate to ensure no bodily fluids are drawn into the syringe.[21]
-
-
Substance Preparation:
-
Post-Injection Monitoring: Observe the animal for any signs of pain or distress after the injection, such as abdominal writhing or lethargy.[21][25]
-
Issue 3: Challenges with this compound solubility and vehicle selection.
-
Problem: this compound is a poorly soluble compound.[26] An inappropriate vehicle can lead to precipitation of the compound, causing irritation at the injection site and inaccurate dosing. The vehicle itself can also cause adverse effects.
-
Solution:
-
Vehicle Selection: Common vehicles for poorly soluble compounds include a mixture of ethanol, a surfactant like Tween 80, and saline.[27] It is crucial to consult literature for vehicles used in similar studies with this compound or other cannabinoid antagonists.
-
Formulation Strategies: For oral administration, nanoparticle formulations have been shown to improve the absorption of poorly soluble cannabinoid receptor antagonists.[26]
-
Preparation and Handling: Ensure the compound is fully dissolved in the vehicle before administration. If using a suspension, ensure it is well-mixed to provide a uniform dose.[14]
-
Data Presentation
Table 1: Summary of Experimental Dosages of this compound in Rodents
| Species | Route of Administration | Dosage Range | Experimental Context | Reference |
| Mouse | Intraperitoneal (IP) | 0.62 - 10 mg/kg | Morphine withdrawal, memory performance | [5][6] |
| Rat | Intraperitoneal (IP) | 1 mg/kg | Acetaldehyde self-administration | [8] |
| Rat | Intracerebroventricular | 5 - 40 µg | Deprivation-induced food intake | [10] |
| Rat | Not specified | 0.1 - 2.5 mg/kg | Conditioned place preference | [9] |
Experimental Protocols
Protocol 1: Intraperitoneal (IP) Administration of this compound in Mice
This protocol is a generalized procedure based on common practices cited in the literature and aims to minimize animal stress.
-
Preparation:
-
Prepare the this compound solution in a sterile vehicle. Ensure the solution is at room temperature.
-
Select a sterile syringe and an appropriate gauge needle (e.g., 25-27G).
-
Accurately calculate the injection volume based on the animal's body weight. The volume should generally not exceed 10 ml/kg.[21]
-
-
Handling and Restraint:
-
Gently remove the mouse from its home cage using a non-aversive method (e.g., cupping).
-
Securely restrain the mouse using a one-handed grip that exposes the abdomen. The animal's head should be tilted slightly downwards.
-
-
Injection:
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Insert the needle at a 30-45 degree angle.
-
Gently aspirate to check for the presence of blood or other fluids. If any are present, withdraw the needle and prepare a new sterile injection.
-
If aspiration is clear, slowly and steadily inject the solution.
-
Withdraw the needle smoothly.
-
-
Post-Procedure:
-
Return the mouse to its home cage.
-
Monitor the animal for any adverse reactions, such as signs of pain, distress, or complications at the injection site.
-
Visualizations
Caption: Workflow for this compound administration.
Caption: this compound's antagonistic action at the CB1 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Design and synthesis of the CB1 selective cannabinoid antagonist this compound: a potential human SPECT ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of the cannabinoid receptor SPECT agent, AM 281, on hippocampal acetylcholine release from rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of this compound, a cannabinoid antagonist, on memory performance during spontaneous morphine withdrawal in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The CB(1) receptor antagonist, this compound, improves recognition loss induced by naloxone in morphine withdrawal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the abuse potential of this compound, a new synthetic cannabinoid CB1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the cannabinoid antagonists this compound and AM630 on deprivation-induced intake in Lewis rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Decreased levels of discomfort in repeatedly handled mice during experimental procedures, assessed by facial expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reducing the stress of drug administration: implications for the 3Rs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. downstate.edu [downstate.edu]
- 15. acurec.ui.edu.ng [acurec.ui.edu.ng]
- 16. cvma.net [cvma.net]
- 17. Handling and restraint: General principles | NC3Rs [nc3rs.org.uk]
- 18. Impact of Refinements to Handling and Restraint Methods in Mice [mdpi.com]
- 19. Taming anxiety and variation in laboratory mice | NC3Rs [nc3rs.org.uk]
- 20. cvma-watchdog.net [cvma-watchdog.net]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. researchgate.net [researchgate.net]
- 23. documents.uow.edu.au [documents.uow.edu.au]
- 24. ichor.bio [ichor.bio]
- 25. animalcare.ubc.ca [animalcare.ubc.ca]
- 26. Nanoparticle formulation of a poorly soluble cannabinoid receptor 1 antagonist improves absorption by rat and human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Endocannabinoid 2-Arachidonoylglycerol Self-Administration by Sprague-Dawley Rats and Stimulation of in vivo Dopamine Transmission in the Nucleus Accumbens Shell - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Appropriate Vehicle Controls for in vivo AM281 Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing AM281 in in vivo studies. This guide provides detailed information on the selection and preparation of appropriate vehicle controls, troubleshooting common issues, and frequently asked questions to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a proper vehicle control crucial for in vivo studies?
A1: this compound is a potent and selective antagonist/inverse agonist for the cannabinoid receptor 1 (CB1).[1][2] Like many cannabinoid ligands, this compound is a lipophilic molecule with poor water solubility. Therefore, a carefully selected vehicle is essential to ensure the compound is fully dissolved and administered consistently, leading to reliable and reproducible experimental outcomes. The vehicle control group, which receives the vehicle without this compound, is critical to differentiate the pharmacological effects of this compound from any potential effects of the vehicle itself.[3]
Q2: What are the most common vehicle formulations for administering this compound in vivo?
A2: Due to its lipophilic nature, this compound requires a vehicle containing a combination of solvents and surfactants to achieve a stable solution for in vivo administration. The most common vehicles involve a multi-component system, typically including Dimethyl sulfoxide (B87167) (DMSO) as a primary solvent, a surfactant like Tween 80 (Polysorbate 80) to aid in emulsification, and a carrier like saline or corn oil.
Q3: What is the recommended starting concentration of each component in the vehicle?
A3: The final concentration of each component in the vehicle should be minimized to reduce potential toxicity while ensuring the solubility and stability of this compound. A common starting point for formulation is to keep the final concentration of DMSO between 5-10%.[4] The concentrations of other components like Tween 80 and PEG300 can be adjusted based on the required dose of this compound and the route of administration.
Q4: How should I prepare the this compound solution for intraperitoneal (i.p.) injection?
A4: A step-by-step protocol for preparing an this compound solution for i.p. injection is provided in the "Experimental Protocols" section below. The general workflow involves dissolving this compound in DMSO first, followed by the sequential addition of other vehicle components with thorough mixing at each step to maintain a clear and stable solution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitation of this compound in the vehicle | - The concentration of this compound is too high for the chosen vehicle.- The proportion of aqueous solution (e.g., saline) is too high.- Incomplete initial dissolution in DMSO.- Temperature changes affecting solubility. | - Increase the proportion of DMSO or other co-solvents like PEG300.- Decrease the final concentration of this compound.- Ensure this compound is fully dissolved in DMSO before adding other components. Gentle warming and sonication can aid dissolution.[1][5]- Prepare the solution fresh before each use and maintain it at a consistent temperature. |
| Adverse reactions in animals (e.g., irritation, lethargy) in the vehicle control group | - Toxicity from the vehicle components, particularly DMSO. | - Reduce the final concentration of DMSO in the vehicle to the lowest possible level that maintains this compound solubility (ideally ≤5%).- Consider alternative, less toxic co-solvents if possible.- Ensure the injection volume is appropriate for the animal's weight (typically 5-10 ml/kg for mice).[4] |
| Inconsistent or lack of expected pharmacological effect | - Poor bioavailability due to precipitation of this compound upon injection.- Incorrect preparation of the dosing solution.- Degradation of this compound. | - Visually inspect the solution for any signs of precipitation before and during administration.- Strictly follow the validated preparation protocol.- Prepare solutions fresh daily. This compound in solvent is stable for up to 1 month at -20°C and 6 months at -80°C.[1] |
| Difficulty in achieving a clear solution | - this compound has low solubility in the chosen vehicle composition. | - Sonication and gentle warming (up to 60°C) can help in dissolving this compound in DMSO.[1]- Experiment with different vehicle compositions, such as those including PEG300 or corn oil, which may offer better solubility for lipophilic compounds.[5] |
Quantitative Data Summary
Table 1: Reported in vivo Dosing of this compound in Mice
| Administration Route | Dosage Range (mg/kg) | Study Context | Reference |
| Intraperitoneal (i.p.) | 0.62, 1.25, 2.5 (chronic) | Morphine withdrawal | [1][6][7] |
| Intraperitoneal (i.p.) | 2.5, 5, 10 (acute) | Morphine withdrawal | [1][6][7] |
| Intraperitoneal (i.p.) | 2.5, 5 | Scopolamine-induced cognitive deficit | [2] |
Table 2: Common Vehicle Formulations for this compound and Similar Compounds
| Vehicle Composition | Primary Solvent | Surfactant/Emulsifier | Carrier | Notes | Reference |
| DMSO, Tween 80, Saline | DMSO (5-10%) | Tween 80 | 0.9% Saline | A widely used formulation for lipophilic compounds. | [4] |
| DMSO, PEG300, Tween 80, Saline/PBS | DMSO (e.g., 5%) | Tween 80 (e.g., 5%) | Saline or PBS (e.g., 60%) with PEG300 (e.g., 30%) | PEG300 can improve solubility. | [5] |
| DMSO, Corn oil | DMSO (e.g., 10%) | None | Corn oil (e.g., 90%) | Suitable for subcutaneous or oral administration. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound in a DMSO/Tween 80/Saline Vehicle for Intraperitoneal Injection
This protocol is adapted from standard methods for administering lipophilic cannabinoid receptor antagonists.[4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80 (Polysorbate 80)
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution in DMSO: Add a small volume of DMSO to the this compound powder to create a stock solution. The final concentration of DMSO in the vehicle should be kept low (typically 5-10%).[4] Vortex thoroughly. If needed, sonicate or warm gently to ensure complete dissolution.
-
Addition of Surfactant: Add Tween 80 to the DMSO stock solution. For example, for a final vehicle of 5% DMSO and 5% Tween 80, you would add an equal volume of Tween 80 to your DMSO stock. Vortex until the solution is homogeneous.
-
Final Dilution with Saline: Slowly add the sterile 0.9% saline to the DMSO/Tween 80 mixture while continuously vortexing to bring the solution to the final desired volume and concentration. This slow addition is crucial to prevent precipitation.
-
Final Solution: The final solution should be a clear, homogenous emulsion. If any precipitation is observed, the formulation may need to be adjusted.
Visualizations
Caption: Workflow for preparing this compound solution.
Caption: this compound action as a CB1 receptor antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, Cannabinoid Antagonist/Inverse agonist, Ameliorates Scopolamine-Induced Cognitive Deficit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | Cannabinoid Receptor | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect of this compound, a cannabinoid antagonist, on memory performance during spontaneous morphine withdrawal in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of AM281 and Rimonabant: Potent CB1 Receptor Antagonists
In the landscape of cannabinoid research, the development of selective antagonists for the cannabinoid receptor type 1 (CB1) has been pivotal for elucidating the role of the endocannabinoid system in various physiological and pathological processes. Among the most studied are AM281 and rimonabant (B1662492) (also known as SR141716A), both recognized for their high affinity and selectivity for the CB1 receptor. This guide provides a comprehensive comparison of their pharmacological effects, supported by experimental data, to assist researchers and drug development professionals in their work.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound and rimonabant, highlighting their binding affinities and selectivity for cannabinoid receptors.
| Parameter | This compound | Rimonabant (SR141716A) |
| CB1 Receptor Binding Affinity (Ki) | 12 nM[1][2] | ~2 nM[3] |
| CB2 Receptor Binding Affinity (Ki) | 4200 nM[1][2] | >1000 nM[3] |
| Selectivity (CB2 Ki / CB1 Ki) | ~350-fold | >500-fold |
Mechanism of Action: A Tale of Two Inverse Agonists
Both this compound and rimonabant are classified as selective CB1 receptor antagonists.[1][2][4] They exert their effects by binding to the CB1 receptor and blocking the actions of endogenous cannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol. However, their mechanism extends beyond simple blockade; both compounds are also characterized as inverse agonists.[5][6][7][8]
An inverse agonist not only blocks the effects of an agonist but also reduces the basal, constitutive activity of the receptor in the absence of an agonist.[9] This is a crucial distinction from a neutral antagonist, which would only block agonist activity without affecting the receptor's basal signaling.[8][9] The inverse agonism of these compounds is thought to contribute to some of their observed in vivo effects.[6][10] For instance, the effects of CB1 inverse agonists on gastrointestinal motility are attributed to the modulation of tonic CB1 receptor activity.[8][10]
While both are inverse agonists, some evidence suggests that at higher, micromolar concentrations, rimonabant's inverse agonist effects on G protein activation may be independent of the CB1 receptor.[5][11] Studies have shown that rimonabant can inhibit Gαi/o-type G proteins directly.[11]
The development of neutral CB1 antagonists has been a strategy to potentially separate the therapeutic benefits of CB1 blockade from the adverse effects, such as anxiety and depression, that were associated with rimonabant and led to its withdrawal from the market.[10][12][13] These adverse effects are speculated to be linked, at least in part, to the compound's inverse agonist properties.[12]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental approach to studying these compounds, the following diagrams are provided.
References
- 1. Design and synthesis of the CB1 selective cannabinoid antagonist this compound: A potential human SPECT ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. Rimonabant--a selective CB1 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inverse agonist effect of rimonabant on G protein activation is not mediated by the cannabinoid CB1 receptor: evidence from postmortem human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cannabinoid CB1 receptor inverse agonists and neutral antagonists: Effects on food intake, food-reinforced behavior and food aversions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inverse agonism and neutral antagonism at cannabinoid CB1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of CB1 neutral antagonists and inverse agonists on gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inverse agonist - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Some Effects of CB1 Antagonists with Inverse Agonist and Neutral Biochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cannabinoid receptor antagonists: pharmacological opportunities, clinical experience, and translational prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of AM281 for CB1 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AM281, a widely used tool in cannabinoid research, against other relevant ligands to validate its specificity for the Cannabinoid Type 1 (CB1) receptor. Experimental data, detailed protocols, and pathway visualizations are presented to support researchers in their study design and data interpretation.
Executive Summary
This compound is a potent and highly selective antagonist/inverse agonist for the CB1 receptor. Experimental evidence from radioligand binding assays demonstrates a significant preference for CB1 over the Cannabinoid Type 2 (CB2) receptor. This selectivity is crucial for accurately dissecting the physiological and pathological roles of the CB1 receptor in the central nervous system and periphery. This guide compares the binding and functional characteristics of this compound with other key cannabinoid ligands.
Comparative Ligand Analysis
To contextualize the specificity of this compound, its performance is compared against a known CB1 selective antagonist (SR141716A), a CB2 selective antagonist (AM630), and two non-selective CB1/CB2 agonists (CP55,940 and WIN 55,212-2).
Data Presentation: Ligand Binding and Functional Potency
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and other selected cannabinoid receptor ligands. The Ki value represents the concentration of the ligand that will bind to half of the receptors at equilibrium in the absence of a competing ligand. Lower Ki values indicate higher binding affinity. The EC50/IC50 values represent the concentration of a ligand that gives half-maximal response (stimulation or inhibition) in a functional assay.
| Compound | Type | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity (CB2 Ki / CB1 Ki) | CB1 Functional Potency (EC50/IC50, nM) | CB2 Functional Potency (EC50/IC50, nM) |
| This compound | Antagonist / Inverse Agonist | 12[1][2] | 4200[1][2] | ~350 | Data not available in searched literature | Data not available in searched literature |
| SR141716A (Rimonabant) | Antagonist / Inverse Agonist | 1.98 - 2.9[3][4] | >1000[4] | >345 | pEC50 = 8.26 (GTPγS)[5] | pEC50 = 6.00 (GTPγS)[5] |
| AM630 | Antagonist / Inverse Agonist | 5152[6] | 31.2[1][6][7] | ~0.006 (CB1 selective) | Agonist activity observed[7] | EC50 = 76.6 (GTPγS, inverse agonist)[7][8] |
| CP55,940 | Agonist | 0.98 - 2.5[3] | 0.92[3] | ~1 (Non-selective) | EC50 = 3.11 (cAMP) | Data not available |
| WIN 55,212-2 | Agonist | 1.9 - 16.7[3] | 0.28 - 3.7[3] | ~1 (Non-selective) | EC50 = 7.4 (cAMP) | EC50 = 260 (GIRK activation) |
Note: Ki and EC50/IC50 values can vary between different studies and experimental conditions. The data presented is a representation from the cited literature.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: Canonical CB1 Receptor Signaling Pathway.
Caption: Workflow for Radioligand Binding Assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to determine the specificity of this compound.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
-
Objective: To measure the ability of this compound to displace a known radiolabeled ligand from CB1 and CB2 receptors.
-
Materials:
-
Membrane preparations from cells or tissues expressing CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP55,940 or [³H]SR141716A).
-
Unlabeled this compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium (e.g., 60-90 minutes at 30°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation following receptor stimulation and can be used to characterize agonists, antagonists, and inverse agonists.
-
Objective: To determine the effect of this compound on agonist-stimulated G-protein activation at CB1 receptors.
-
Materials:
-
Membrane preparations expressing CB1 receptors.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
CB1 receptor agonist (e.g., CP55,940).
-
This compound.
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
-
Procedure:
-
Pre-incubate membranes with GDP to ensure G-proteins are in their inactive state.
-
To measure antagonist effect, incubate membranes with a fixed concentration of agonist in the presence of varying concentrations of this compound.
-
To measure inverse agonist effect, incubate membranes with this compound alone.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for a defined period (e.g., 60 minutes at 30°C).
-
Terminate the reaction by filtration and wash.
-
Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.
-
-
Data Analysis:
-
For antagonism, the ability of this compound to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured, and an IC50 can be determined.
-
For inverse agonism, a decrease in basal [³⁵S]GTPγS binding in the presence of this compound is measured.
-
Cyclic AMP (cAMP) Inhibition Assay
This is another functional assay that measures the downstream effect of Gαi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.
-
Objective: To assess the ability of this compound to block the agonist-induced inhibition of cAMP production.
-
Materials:
-
Whole cells expressing CB1 receptors (e.g., CHO or HEK-293 cells).
-
CB1 receptor agonist.
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., ELISA, HTRF).
-
-
Procedure:
-
Pre-treat cells with varying concentrations of this compound.
-
Stimulate the cells with a CB1 agonist in the presence of forskolin. Forskolin is used to increase basal cAMP levels, making the inhibitory effect of the CB1 agonist more readily measurable.
-
Incubate for a specified time (e.g., 15-30 minutes at 37°C).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
-
Data Analysis:
-
The ability of this compound to reverse the agonist-induced decrease in cAMP levels is quantified. An IC50 value can be determined from the concentration-response curve.
-
Inverse agonist activity can be detected as an increase in cAMP levels above the basal level in the absence of an agonist.
-
Conclusion
The data overwhelmingly supports the classification of this compound as a highly selective CB1 receptor antagonist/inverse agonist. Its approximately 350-fold higher affinity for CB1 over CB2 receptors makes it an invaluable tool for isolating and studying CB1-mediated physiological and pharmacological effects. Researchers using this compound should, however, always consider the potential for inverse agonist activity in their experimental system, as this can produce effects opposite to those of a neutral antagonist. The experimental protocols provided herein offer a robust framework for validating the specificity of this compound and other ligands in various research settings.
References
- 1. Design and synthesis of the CB1 selective cannabinoid antagonist this compound: A potential human SPECT ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Despite substantial degradation, 2-arachidonoylglycerol is a potent full efficacy agonist mediating CB1 receptor-dependent G-protein activation in rat cerebellar membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the abuse potential of this compound, a new synthetic cannabinoid CB1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Locomotor activity and occupancy of brain cannabinoid CB1 receptors by the antagonist/inverse agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 6. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of the CB1 selective cannabinoid antagonist this compound: a potential human SPECT ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The CB(1) receptor antagonist, this compound, improves recognition loss induced by naloxone in morphine withdrawal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
AM281 in the Landscape of CB1 Receptor Inverse Agonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The cannabinoid type 1 (CB1) receptor, a key component of the endocannabinoid system, plays a crucial role in regulating appetite, energy balance, and mood. Consequently, it has emerged as a significant target for the development of therapeutics aimed at treating obesity and metabolic disorders. Inverse agonists of the CB1 receptor, which bind to the receptor and promote an inactive conformational state, have demonstrated efficacy in reducing food intake and body weight. This guide provides a comparative analysis of AM281, a notable CB1 receptor inverse agonist, alongside other prominent compounds in this class, including rimonabant (B1662492) and taranabant. The comparison is based on available experimental data to assist researchers in selecting appropriate tools for their studies.
Introduction to CB1 Receptor Inverse Agonists
Unlike neutral antagonists that simply block agonist binding, inverse agonists exhibit negative intrinsic activity by stabilizing the inactive conformation of the CB1 receptor. This action reduces the basal signaling activity often observed with G protein-coupled receptors. The therapeutic potential of this class of compounds was highlighted by the development of drugs like rimonabant for obesity treatment. However, centrally-mediated side effects, such as anxiety and depression, have posed significant challenges to their clinical application, leading to the withdrawal of rimonabant from the market. This has spurred further research into developing next-generation CB1 receptor inverse agonists with improved safety profiles.
Comparative Quantitative Data
The following tables summarize the binding affinity and in vivo efficacy of this compound in comparison to other well-characterized CB1 receptor inverse agonists.
Table 1: In Vitro Binding Affinity of CB1 Receptor Inverse Agonists
| Compound | Ki (nM) for human CB1 | Ki (nM) for human CB2 | Selectivity (CB2/CB1) | Reference |
| This compound | 12 | 4200 | 350 | [1] |
| Rimonabant (SR141716A) | 14 | >1000 | >71 | [2] |
| Taranabant (MK-0364) | ~1.5 | >1000 | >667 | [3] |
Table 2: In Vivo Efficacy of CB1 Receptor Inverse Agonists in Weight Management
| Compound | Species | Dose | Duration | Effect on Body Weight | Reference |
| This compound | Rat | 0.1, 0.5, 2.5 mg/kg | 7 or 14 days (pretreatment) | No significant change in naïve rats | [4] |
| Rimonabant | Human | 20 mg/day | 1 year | -6.6 kg vs. -1.8 kg for placebo | [5] |
| Human | 20 mg/day | 1 year | Placebo-subtracted change: -2.6 to -6.3 kg | [6] | |
| Rat (diet-induced obese) | 3, 10 mg/kg/day | 14 days | Significant reduction, fully accounted for by reduced food intake | [7] | |
| Taranabant | Human | 2, 4, 6 mg/day | 12 weeks | Significant weight loss at all doses | [8] |
| Human | 2 mg/day | 52 weeks | -6.6 kg vs. -2.6 kg for placebo | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize CB1 receptor inverse agonists.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for the CB1 receptor.
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat cerebral cortex). Cells or tissue are homogenized in an ice-cold buffer and centrifuged to pellet the membranes, which are then washed and resuspended.
-
Assay Conditions: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a radiolabeled CB1 receptor ligand (e.g., [³H]CP55,940 or [³H]SR141716A), and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The mixture is incubated, typically for 60-90 minutes at 30°C, to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to be washed away.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the ability of a compound to modulate G-protein activation by the CB1 receptor. Inverse agonists decrease the basal level of [³⁵S]GTPγS binding.
-
Membrane Preparation: Similar to the radioligand binding assay, membranes expressing the CB1 receptor are prepared.
-
Assay Conditions: The assay is conducted in a buffer containing GDP, MgCl₂, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS. The membranes are incubated with varying concentrations of the test compound.
-
Incubation: The reaction is incubated to allow for receptor-mediated G-protein activation and subsequent [³⁵S]GTPγS binding.
-
Filtration and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured following filtration, similar to the radioligand binding assay.
-
Data Analysis: The data are analyzed to determine the EC50 (for agonists) or IC50 (for inverse agonists) and the maximal effect (Emax) of the compound on G-protein activation.
cAMP Accumulation Assay
This assay assesses the functional consequence of CB1 receptor activation or inverse agonism on the downstream signaling molecule, cyclic adenosine (B11128) monophosphate (cAMP). Since CB1 receptors are typically coupled to Gi/o proteins, their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Inverse agonists can increase cAMP levels by reducing the constitutive activity of the receptor.
-
Cell Culture: Cells expressing the CB1 receptor are cultured and seeded in multi-well plates.
-
Assay Conditions: The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. To measure the inhibitory effect of agonists, adenylyl cyclase is stimulated with forskolin. For measuring inverse agonism, the effect of the compound on forskolin-stimulated cAMP levels is assessed.
-
Incubation: Cells are incubated with the test compound at various concentrations.
-
Quantification of cAMP: The intracellular cAMP concentration is determined using various methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based assays (e.g., HTRF).
-
Data Analysis: The concentration-response curves are generated to determine the EC50 or IC50 values of the test compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of CB1 receptor inverse agonism and a typical experimental workflow.
Caption: CB1 Receptor Inverse Agonist Signaling Pathway.
Caption: Experimental Workflow for Radioligand Binding Assay.
Discussion and Conclusion
This compound demonstrates high affinity and selectivity for the CB1 receptor, comparable to other well-studied inverse agonists like rimonabant. Its in vitro profile suggests it is a potent tool for investigating the physiological roles of the CB1 receptor. While extensive clinical data on the in vivo efficacy of this compound for weight loss is not as readily available as for rimonabant and taranabant, preclinical studies indicate its potential to modulate CB1 receptor-mediated effects.
The development of CB1 receptor inverse agonists has been hampered by adverse psychiatric effects, likely due to the widespread expression of CB1 receptors in the central nervous system. Future research in this area may focus on developing peripherally restricted inverse agonists or compounds with biased signaling properties to dissociate the desired metabolic effects from the undesirable central effects.
This guide provides a comparative overview of this compound and other CB1 receptor inverse agonists based on currently available data. Researchers should carefully consider the specific requirements of their experimental models when selecting a compound for their studies. The detailed experimental protocols provided herein should facilitate the design and execution of robust and reproducible experiments in this important area of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.revvity.com [resources.revvity.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. CB1 Receptor Allosteric Modulators Display Both Agonist and Signaling Pathway Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cannabinoid CB1 receptor inverse agonist, rimonabant, modifies body weight and adiponectin function in diet-induced obese rats as a consequence of reduced food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of rimonabant and other cannabinoid CB1 receptor antagonists in reducing food intake and body weight: preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validating the Effects of AM281: A Comparison Guide Using CB1 Receptor Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of AM281, a potent CB1 receptor antagonist/inverse agonist, by examining experimental data from studies utilizing CB1 receptor knockout (KO) mouse models. The use of these models is the gold standard for validating that the effects of a compound are mediated through a specific receptor. By comparing the response to this compound in wild-type (WT) animals with the response (or lack thereof) in animals lacking the CB1 receptor, researchers can definitively attribute the compound's mechanism of action.
Unveiling the CB1-Mediated Effects of this compound
This compound has been characterized as a selective antagonist/inverse agonist for the cannabinoid CB1 receptor.[1][2] This means it binds to the receptor and can both block the effects of CB1 agonists and reduce the receptor's basal activity. The primary method to confirm that the observed in vivo effects of this compound are indeed due to its interaction with the CB1 receptor is to administer it to animals genetically engineered to lack this receptor (CB1 KO mice). If an effect of this compound observed in WT animals is absent in CB1 KO mice, it provides strong evidence that the effect is mediated by the CB1 receptor.
Data Presentation: this compound Effects in Wild-Type vs. CB1 Knockout Models
The following tables summarize quantitative data from representative studies, highlighting the differential effects of this compound and other cannabinoid ligands in wild-type versus CB1 receptor knockout mice.
Table 1: Effects on Locomotor Activity
| Treatment Group | Animal Model | Dose | Effect on Locomotor Activity | Reference |
| Vehicle | Wild-Type | - | Baseline activity | [3][4] |
| This compound | Wild-Type | 0.3 mg/kg (i.v.) | Approximately doubled locomotor activity | [3] |
| Vehicle | CB1 Knockout | - | Reduced baseline locomotor activity (hypoactivity) compared to Wild-Type | [4] |
| Δ⁹-THC | Wild-Type | Not specified | Hypomobility | [4] |
| Δ⁹-THC | CB1 Knockout | Not specified | No effect on mobility (hypomobility absent) | [4] |
Note: While a direct study of this compound on locomotor activity in CB1 KO mice was not identified in the search, the established hypoactive phenotype of CB1 KO mice and the lack of effect of the CB1 agonist Δ⁹-THC strongly suggest that the stimulant effect of this compound would be absent in these animals.
Table 2: Effects on Memory
| Treatment Group | Animal Model | Condition | Effect on Recognition Index (%) | Reference |
| Vehicle | Wild-Type | Morphine Withdrawal | -3.1 ± 8.2 | [5] |
| This compound (acute) | Wild-Type | Morphine Withdrawal | 18.5 ± 11.6 (at 5 mg/kg) | [5] |
| This compound (chronic) | Wild-Type | Morphine Withdrawal | 36.0 ± 3.9 (at 2.5 mg/kg) | [5] |
Note: Data for the direct effect of this compound on memory in CB1 KO mice is not available in the provided search results. However, studies on CB1 KO mice have shown age-dependent changes in learning and memory, indicating the receptor's role in these processes.[6][7] The memory-improving effects of this compound in a state of cognitive deficit are hypothesized to be absent in CB1 KO mice.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Locomotor Activity Assessment
-
Objective: To measure the spontaneous physical activity of the animals.
-
Apparatus: A photocell apparatus or an open-field arena equipped with infrared beams.[3][4]
-
Procedure:
-
Mice are individually placed in the center of the activity chamber.
-
Locomotor activity is recorded by measuring the number of beam crossings over a specified period (e.g., 60-120 minutes).[3]
-
Animals are habituated to the testing room for at least 1 hour before the experiment.
-
This compound or vehicle is administered intravenously (i.v.) at the specified dose.[3]
-
Data is collected and analyzed to compare the locomotor activity between different treatment groups and genotypes.
-
Object Recognition Task
-
Objective: To assess non-spatial memory.[5]
-
Apparatus: A square wooden open-field box and two different objects.[5]
-
Procedure:
-
Habituation: Mice are allowed to explore the empty box for 15 minutes.[5]
-
First Trial (Training): Two identical objects are placed in the box, and the mouse is allowed to explore them for 12 minutes.[5]
-
Test Trial (Testing): After a retention interval, one of the familiar objects is replaced with a novel object. The mouse is returned to the box for 5 minutes, and the time spent exploring each object is recorded.[5]
-
Data Analysis: A recognition index (RI) is calculated as the difference in exploration time between the novel and familiar object, divided by the total exploration time. A higher RI indicates better memory.
-
Mandatory Visualizations
Signaling Pathway of CB1 Receptor and this compound
Caption: CB1 receptor signaling pathway and the action of this compound.
Experimental Workflow for Validating this compound Effects
Caption: Workflow for validating this compound's effects using CB1 KO models.
Conclusion
References
- 1. CB1 receptor knockout mice show similar behavioral modifications to wild-type mice when enkephalin catabolism is inhibited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of the CB1 selective cannabinoid antagonist this compound: a potential human SPECT ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Locomotor activity and occupancy of brain cannabinoid CB1 receptors by the antagonist/inverse agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased mortality, hypoactivity, and hypoalgesia in cannabinoid CB1 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The CB(1) receptor antagonist, this compound, improves recognition loss induced by naloxone in morphine withdrawal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loss of CB1 receptors leads to differential age-related changes in reward-driven learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Radiolabeled AM281 for Cannabinoid CB1 Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of radiolabeled AM281 and other common radioligands used in cannabinoid CB1 receptor binding assays. Experimental data, detailed protocols, and visual diagrams are presented to assist researchers in selecting the most suitable radioligand for their specific research needs.
Introduction to Radiolabeled this compound
Radiolabeled this compound, particularly [¹²³I]this compound, is a potent and selective antagonist for the cannabinoid CB1 receptor.[1][2] Its high affinity for the CB1 receptor and significantly lower affinity for the CB2 receptor make it a valuable tool for in vitro and in vivo studies of the endocannabinoid system. This guide compares the binding characteristics of radiolabeled this compound and its analogs with other widely used radioligands, namely [³H]CP-55,940 (a CB1/CB2 agonist) and [³H]SR141716A (a CB1 antagonist).
Quantitative Comparison of CB1 Receptor Radioligands
The selection of a radioligand is critical for the success of receptor binding assays. The following table summarizes the key binding parameters for [¹²³I]AM251 (a close structural and functional analog of this compound), [³H]CP-55,940, and [³H]SR141716A, providing a quantitative basis for comparison. The data presented is derived from studies on rodent brain tissues.
| Radioligand | Ligand Type | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (pmol/g tissue or pmol/mg protein) | Receptor Selectivity | Reference |
| [¹²³I]AM251 | Antagonist | 0.23 - 0.62 | 15 - 41 pmol/g | High for CB1 | [3] |
| This compound | Antagonist | Ki = 12 nM (CB1) | Not Available | High for CB1 (Ki for CB2 = 4200 nM) | [1][2] |
| [³H]CP-55,940 | Agonist | 0.97 - 5.83 | 3.31 - 22.2 pmol/mg | Non-selective (binds to CB1 and CB2) | [4] |
| [³H]SR141716A | Antagonist | 0.61 ± 0.06 | 0.72 ± 0.05 pmol/mg | High for CB1 | [5] |
Note: AM251 is a close structural analog of this compound. While direct Kd and Bmax values for radiolabeled this compound were not available in a comparative study, the data for [¹²³I]AM251 provides a strong indication of its binding characteristics. The Ki value for this compound demonstrates its high affinity and selectivity for the CB1 receptor.[1][2]
Experimental Protocols
Detailed methodologies for saturation and competitive binding assays are provided below. These protocols are generalized from several sources and can be adapted for specific experimental conditions.
Saturation Binding Assay Protocol (using [³H]CP-55,940)
This assay is performed to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of a radioligand.
Materials:
-
Membrane preparation from cells or tissues expressing CB1 receptors.
-
Radioligand: [³H]CP-55,940.
-
Unlabeled ("cold") ligand for determining non-specific binding (e.g., unlabeled CP-55,940).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for each concentration of the radioligand.
-
Total Binding: Add increasing concentrations of [³H]CP-55,940 to wells containing the membrane preparation (50-100 µg protein).
-
Non-specific Binding: To a parallel set of tubes, add the same components as for total binding, plus a high concentration of unlabeled CP-55,940 (e.g., 10 µM) to saturate the receptors.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the concentration of the radioligand.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
-
Competitive Binding Assay Protocol (using a test compound against [¹²³I]this compound)
This assay is used to determine the affinity (Ki) of a test compound for the receptor by measuring its ability to compete with a fixed concentration of a radioligand.
Materials:
-
Same as for the saturation binding assay, but with the following additions/changes:
-
Radioligand: [¹²³I]this compound (or another suitable radioligand like [³H]SR141716A).
-
A range of concentrations of the unlabeled test compound.
Procedure:
-
Membrane Preparation: Prepare membranes as described for the saturation binding assay.
-
Assay Setup: In a 96-well plate, set up triplicate wells.
-
Add a fixed concentration of [¹²³I]this compound (typically at or near its Kd) to all wells.
-
Add increasing concentrations of the unlabeled test compound.
-
Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known CB1 ligand).
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Filtration and Washing: Follow the same procedure as for the saturation binding assay.
-
Counting: Measure the radioactivity.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mandatory Visualizations
CB1 Receptor Signaling Pathway
The cannabinoid CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[6][7][8] Upon activation by an agonist, the receptor initiates a signaling cascade that leads to various cellular responses.
References
- 1. Design and synthesis of the CB1 selective cannabinoid antagonist this compound: a potential human SPECT ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of the CB1 selective cannabinoid antagonist this compound: A potential human SPECT ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of the non-classical cannabinoid CP 55,940, and the diarylpyrazole AM251 to rodent brain cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of a novel synthetic cannabinoid CP 55,940 binder in rat brain cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization and distribution of binding sites for [3H]-SR 141716A, a selective brain (CB1) cannabinoid receptor antagonist, in rodent brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. mdpi.com [mdpi.com]
- 8. Cannabinoid CB1 receptor-interacting proteins: novel targets for central nervous system drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CB1 Receptor Antagonists: AM281 vs. SR141716A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely studied cannabinoid CB1 receptor antagonists, AM281 and SR141716A (Rimonabant). Both compounds have been instrumental in elucidating the role of the endocannabinoid system in various physiological and pathological processes. This document summarizes their performance based on available experimental data, details key experimental methodologies, and visualizes relevant biological pathways and workflows.
Biochemical and Pharmacological Properties
This compound and SR141716A are structurally related pyrazole (B372694) derivatives that exhibit high affinity and selectivity for the cannabinoid CB1 receptor over the CB2 receptor. Both compounds are classified as inverse agonists, meaning they not only block the effects of agonists but also reduce the basal constitutive activity of the CB1 receptor.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and SR141716A based on published in vitro and in vivo studies.
Table 1: Receptor Binding Affinity
| Compound | CB1 Receptor Kᵢ (nM) | CB2 Receptor Kᵢ (nM) | Selectivity (CB2 Kᵢ / CB1 Kᵢ) |
| This compound | 12[1] | 4200[1] | 350 |
| SR141716A | 1.98 | >1000[2] | >505 |
Table 2: Functional Activity (Inverse Agonism)
| Compound | Assay | Parameter | Value (nM) |
| This compound | In vivo displacement | IC₅₀ | 0.45 mg/kg (i.v.) |
| SR141716A | GTPγS Binding | pEC₅₀ | 8.26 (equivalent to ~5.5 nM)[3] |
| SR141716A | Ca²⁺ Current Increase | EC₅₀ | 32[4] |
| SR141716A | Adenylyl Cyclase Inhibition Reversal | IC₅₀ | 48 |
Mechanism of Action and Signaling Pathways
As inverse agonists, both this compound and SR141716A stabilize the inactive conformation of the CB1 receptor, thereby reducing its constitutive signaling. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Inhibition of Gαi/o leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. SR141716A has been shown to modulate a complex network of downstream signaling cascades.
References
- 1. researchgate.net [researchgate.net]
- 2. Forskolin as an activator of cyclic AMP accumulation and lipolysis in rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence for inverse agonism of SR141716A at human recombinant cannabinoid CB1 and CB2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SR 141716A acts as an inverse agonist to increase neuronal voltage-dependent Ca2+ currents by reversal of tonic CB1 cannabinoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Behavioral Outcomes of AM281: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the behavioral outcomes of AM281, a selective cannabinoid CB1 receptor antagonist, against control groups. The information is supported by experimental data to facilitate informed decisions in preclinical research.
This compound is a potent and selective antagonist of the CB1 cannabinoid receptor, which is primarily expressed in the brain.[1] This compound is an analog of the well-known CB1 inverse agonist rimonabant.[2] Its ability to block CB1 receptors makes it a valuable tool for investigating the role of the endocannabinoid system in various physiological and pathological processes. Studies have explored its effects on memory, addiction, and locomotor activity, often yielding significant results when compared to vehicle-treated control groups.
I. Comparative Behavioral Outcomes of this compound vs. Control
The following tables summarize the quantitative data from key behavioral studies comparing the effects of this compound with control groups.
| Behavioral Assay | Species | This compound Dose(s) | Control Group | Key Findings | Reference |
| Object Recognition Task | Mice | 2.5 mg/kg (chronic) | Vehicle | Chronic this compound administration significantly improved the recognition index in morphine-withdrawn mice compared to the vehicle-treated group (36.0 ± 3.9 vs. -3.1 ± 8.2).[3] | [3] |
| Mice | 5 mg/kg (acute) | Vehicle | A single dose of this compound improved the recognition index in morphine-withdrawn mice compared to the vehicle group (18.5 ± 11.6 vs. -1.5 ± 3.9).[3] | [3] | |
| Rats | 0.1, 0.5, 1.0 mg/kg | Vehicle | Significantly improved acquisition of information. | [4] | |
| Rats | 0.1, 0.5 mg/kg | Vehicle | Significantly facilitated the consolidation process. | [4] | |
| Conditioned Place Preference (CPP) | Rats | 0.1, 0.5, 2.5 mg/kg | Vehicle | In drug-naïve rats, this compound did not induce a conditioned place preference at any dose, indicating a lack of rewarding properties on its own.[5][6] | [5][6] |
| Rats | 0.5 mg/kg | Vehicle | After 14 days of pretreatment with this compound, a significant CPP was observed, suggesting that prolonged exposure may alter its behavioral effects.[5][6] | [5][6] | |
| Self-Administration (SA) | Rats | 0.005, 0.025, 0.1 mg/kg/infusion | Vehicle | This compound did not induce self-administration in drug-naïve rats at any of the tested doses, suggesting it does not have reinforcing properties.[5][6] | [5][6] |
| Locomotor Activity | Mice | 0.3 mg/kg (i.v.) | Vehicle | When administered alone, this compound approximately doubled locomotor activity between 60-120 minutes post-injection compared to the vehicle group.[5] | [5] |
| Mice | 0.3 mg/kg (i.v.) with WIN 55,212-2 (1 mg/kg) | Vehicle | Co-injection of this compound with the CB1 agonist WIN 55,212-2 restored the rate of beam crossings to that of the vehicle-injected group, antagonizing the sedative effects of the agonist.[5] | [5] |
II. Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Object Recognition Task
This task assesses cognitive functions, particularly memory, in rodents.
-
Habituation: Mice are individually placed in an open-field arena for a set period (e.g., 15 minutes) to allow for exploration and adaptation to the new environment.
-
Training/Familiarization (T1): Each mouse is placed back into the arena, which now contains two identical objects. The animal is allowed to explore the objects for a defined duration (e.g., 12 minutes or until a total of 20 seconds of object exploration is achieved).
-
Test (T2): After a retention interval (e.g., 24 hours), the mouse is returned to the arena where one of the original objects has been replaced with a novel object. The time spent exploring each object is recorded for a set period (e.g., 5 minutes).
-
Data Analysis: A recognition index (RI) is calculated as the difference in exploration time between the novel and familiar object, divided by the total exploration time for both objects. A higher RI indicates better memory of the familiar object.
-
Drug Administration: this compound or the vehicle is typically administered intraperitoneally (i.p.) before the training session to assess effects on memory acquisition, or immediately after to evaluate effects on memory consolidation.[4]
Conditioned Place Preference (CPP)
This paradigm is used to evaluate the rewarding or aversive properties of a drug.
-
Pre-Conditioning (Baseline): Each rat is placed in the center of a three-compartment apparatus and allowed to freely explore all compartments for a set time (e.g., 15 minutes). The time spent in each compartment is recorded to determine any initial preference.
-
Conditioning: Over several days, rats receive alternating injections of this compound and vehicle. Following an this compound injection, the rat is confined to one of the outer compartments. On alternate days, following a vehicle injection, the rat is confined to the opposite outer compartment. The distinct visual and tactile cues of the compartments become associated with the drug or vehicle state.
-
Post-Conditioning (Test): The partitions are removed, and the rat is placed in the central compartment, with free access to all compartments. The time spent in each compartment is recorded.
-
Data Analysis: A significant increase in time spent in the drug-paired compartment compared to the vehicle-paired compartment indicates a conditioned place preference, suggesting rewarding properties.
Self-Administration (SA)
This operant conditioning paradigm assesses the reinforcing effects of a drug.
-
Catheter Implantation: Rats are surgically implanted with an intravenous catheter to allow for drug self-administration.
-
Training: Rats are placed in an operant chamber equipped with two levers. Presses on the "active" lever result in an intravenous infusion of the drug (e.g., this compound) or a control substance, often accompanied by a light or tone cue. Presses on the "inactive" lever have no consequence.
-
Data Collection: The number of presses on both the active and inactive levers is recorded over daily sessions.
-
Data Analysis: A significantly higher number of presses on the active lever compared to the inactive lever suggests that the drug has reinforcing properties.
Vehicle Solution for this compound
For in vivo studies, this compound is often dissolved in a vehicle solution for administration. A common method involves first dissolving this compound in dimethyl sulfoxide (B87167) (DMSO) and then diluting it with saline, sometimes with the addition of a surfactant like Tween 80, to achieve the desired concentration and improve solubility for injection.
III. Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the CB1 receptor signaling pathway and a typical experimental workflow for behavioral testing.
Caption: CB1 Receptor Signaling Pathway Blocked by this compound.
Caption: General Workflow for Behavioral Testing of this compound.
References
- 1. Design and synthesis of the CB1 selective cannabinoid antagonist this compound: A potential human SPECT ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of the CB1 selective cannabinoid antagonist this compound: a potential human SPECT ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Facilitatory effect of this compound on recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the abuse potential of this compound, a new synthetic cannabinoid CB1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of AM281 and Alternative CB1 Receptor Inverse Agonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the cannabinoid CB1 receptor inverse agonist AM281 with its alternatives, supported by experimental data and detailed protocols. This analysis aims to facilitate informed decisions in the selection of pharmacological tools for neuroscience and metabolic research.
This compound is a potent and selective antagonist of the CB1 cannabinoid receptor, demonstrating inverse agonist properties.[1] Its utility in research is significant, particularly in studies investigating the roles of the endocannabinoid system in memory, cognition, and metabolic regulation. However, a thorough evaluation of its performance necessitates a comparison with other well-characterized CB1 receptor inverse agonists. This guide cross-validates the findings of this compound with those of Rimonabant (B1662492) (SR141716A), Taranabant, and Ibipinabant, providing a framework for selecting the most appropriate compound for specific research applications.
Quantitative Comparison of Binding Affinities
The binding affinity of a ligand for its receptor is a critical parameter in pharmacology. The following table summarizes the reported equilibrium dissociation constants (Ki) of this compound and its alternatives for the cannabinoid CB1 and CB2 receptors. A lower Ki value indicates a higher binding affinity.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Selectivity (CB2/CB1) |
| This compound | 12[1] | 4200[1] | 350 |
| Rimonabant (SR141716A) | 1.8 - 2[2][3] | >1000[3] | >500 |
| Taranabant | ~0.8 (IC50) | >10,000 (IC50) | >12,500 |
| Ibipinabant (SLV319) | 7.8 | 7943 | >1000 |
Signaling Pathways and Mechanism of Action
CB1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous cannabinoids (e.g., anandamide, 2-AG), typically inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. They also modulate ion channels, including the inhibition of presynaptic N- and P/Q-type calcium channels and the activation of inwardly rectifying potassium channels.
Inverse agonists like this compound and its alternatives bind to the CB1 receptor and stabilize it in an inactive conformation. This not only blocks the effects of agonists but also reduces the basal, constitutive activity of the receptor, leading to an increase in adenylyl cyclase activity and subsequent cAMP production.
Experimental Protocols
Radioligand Binding Assay for CB1 Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of a test compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human CB1 receptor
-
Radioligand (e.g., [3H]CP55,940)
-
Test compound (this compound or alternative)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4)
-
Wash buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.5% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then determine the Ki value using the Cheng-Prusoff equation.
Novel Object Recognition Test for Memory Assessment
This behavioral test is used to evaluate the effects of compounds on learning and memory in rodents.
Apparatus:
-
An open-field arena (e.g., a square box).
-
Two sets of identical objects (familiar objects) and one set of different objects (novel objects). The objects should be of similar size and material but differ in shape and appearance.
Procedure:
-
Habituation: On day 1, allow each mouse to explore the empty arena for 5-10 minutes to acclimate to the environment.
-
Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Place the mouse in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Inter-trial Interval: Return the mouse to its home cage for a specific duration (e.g., 1 hour or 24 hours).
-
Testing Phase: Replace one of the familiar objects with a novel object. Place the mouse back into the arena and record the time it spends exploring each object for a set period (e.g., 5 minutes).
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.
Discussion and Conclusion
This compound and its alternatives, Rimonabant, Taranabant, and Ibipinabant, are all potent and selective CB1 receptor inverse agonists. While they share a common mechanism of action, their pharmacokinetic and pharmacodynamic profiles may differ, leading to variations in their in vivo effects. For instance, Rimonabant was developed as an anti-obesity drug but was withdrawn from the market due to psychiatric side effects. Taranabant also showed promise for weight loss but its development was discontinued (B1498344) for similar reasons.[4] These outcomes highlight the importance of carefully considering the specific research question and the potential for off-target or centrally-mediated effects when selecting a CB1 receptor inverse agonist.
The data presented in this guide provide a foundation for comparing these compounds. Researchers should consult the primary literature for more detailed information on the specific experimental conditions and findings related to each compound. The choice of which inverse agonist to use will depend on the specific aims of the study, the desired level of receptor occupancy, and the route of administration.
References
- 1. Design and synthesis of the CB1 selective cannabinoid antagonist this compound: A potential human SPECT ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Single and multiple doses of rimonabant antagonize acute effects of smoked cannabis in male cannabis users - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
replication of published research studies using AM281
AM281 is a potent and selective antagonist of the Cannabinoid Receptor 1 (CB1), playing a significant role in preclinical research aimed at understanding the endocannabinoid system. This guide provides a comparative analysis of this compound against other relevant compounds, supported by experimental data, to assist researchers, scientists, and drug development professionals in its application.
Performance Comparison of this compound and Alternatives
This compound's pharmacological profile is primarily defined by its high affinity and selectivity for the CB1 receptor over the CB2 receptor. Its performance has been evaluated in various in vitro and in vivo models, often in comparison to the well-characterized CB1 antagonist, SR141716A (Rimonabant), and other therapeutic agents.
In Vitro Binding Affinities
The binding affinity of a compound for its receptor is a critical determinant of its potency. This compound demonstrates a high affinity for the CB1 receptor, with a reported inhibitory constant (Kᵢ) of 12 nM.[1][2] In contrast, its affinity for the CB2 receptor is significantly lower, with a Kᵢ of 4200 nM, highlighting its selectivity.[1][2]
| Compound | CB1 Receptor Kᵢ (nM) | CB2 Receptor Kᵢ (nM) | Selectivity (CB2/CB1) |
| This compound | 12[1][2] | 4200[1][2] | 350 |
| SR141716A | 1.98[3] | >1000 | >505 |
Table 1: Comparison of in vitro binding affinities of this compound and SR141716A for cannabinoid receptors.
In Vivo Efficacy
The in vivo effects of this compound have been characterized in several animal models, demonstrating its ability to antagonize the effects of CB1 receptor agonists and to modulate various physiological processes.
Antagonism of Cannabinoid Agonist Effects:
A key function of this compound is its ability to block the effects of cannabinoid agonists like Δ⁹-tetrahydrocannabinol (THC) and WIN 55,212-2. In a study using a murine model, both this compound and SR141716A were shown to antagonize the hypothermic and hypoactive effects of these agonists. While their potency was comparable in antagonizing hypothermia, SR141716A was found to be more potent in attenuating hypoactivity induced by Δ⁹-THC.
Endotoxin (B1171834) Shock Model:
In a rat model of endotoxin-induced shock, this compound was compared to norepinephrine (B1679862) (NE), a standard vasopressor. Both treatments prevented the drop in systemic arterial pressure and blood flow. However, this compound was more effective in preserving mesenteric blood flow and attenuating the production of pro-inflammatory cytokines.[4]
| Parameter | This compound | Norepinephrine (NE) |
| Systemic Arterial Pressure | Maintained | Maintained |
| Aortic & Carotid Blood Flow | Maintained | Maintained |
| Mesenteric Blood Flow | Restored | Not Restored |
| Cytokine Production | Inhibited | Inhibited (less effective than this compound) |
Table 2: Comparative effects of this compound and Norepinephrine in a rat endotoxin shock model.[4]
Memory and Cognition:
Studies using the object recognition task in rodents have shown that this compound can improve memory performance, particularly in models of cognitive deficit induced by scopolamine (B1681570) or during morphine withdrawal.[5][6] In a study on rats, this compound administered before the learning trial significantly improved the acquisition of information at doses of 0.1, 0.5, and 1.0 mg/kg.[7]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using the DOT language.
CB1 Receptor Signaling Pathway
The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a cascade of intracellular signaling events. As an antagonist, this compound blocks these downstream effects.
Caption: Simplified CB1 receptor signaling cascade and the inhibitory action of this compound.
Experimental Workflow: Object Recognition Task
The object recognition task is a common behavioral assay used to assess learning and memory in rodents.
Caption: General workflow for the object recognition task in rodent studies.
Detailed Experimental Protocols
In Vivo Endotoxin Shock Model in Rats[4]
-
Animal Model: Male Wistar rats (7 weeks old) are used.
-
Groups: Animals are randomly divided into four groups (n=5 each):
-
Group 1: Control (no treatment)
-
Group 2: Lipopolysaccharide (LPS) only (10.0 mg/kg, intravenous bolus)
-
Group 3: LPS + Norepinephrine (NE) (continuous infusion at 0.2 µg/kg/min)
-
Group 4: LPS + this compound (0.1 mg/kg/min)
-
-
Procedure:
-
Anesthesia is induced and maintained.
-
Catheters are placed for drug administration and blood pressure monitoring.
-
Baseline hemodynamic and biochemical variables are measured.
-
LPS is administered to induce endotoxic shock.
-
Immediately after LPS, continuous infusion of NE or this compound is started in the respective groups.
-
-
Measurements: Systemic hemodynamics (arterial pressure, aortic blood flow, etc.), regional artery blood flow, and biochemical variables (cytokines, lactate) are assessed before treatment and at 1 and 3 hours post-treatment.
Object Recognition Task in Rats[7][8]
-
Apparatus: A circular or square open-field arena.
-
Habituation (Day 1): Each rat is allowed to freely explore the empty arena for a set period (e.g., 5-15 minutes) to acclimate to the environment.
-
Training (Day 2, T1):
-
Two identical objects are placed in the arena.
-
The rat is placed in the arena and allowed to explore the objects for a defined duration (e.g., 5-12 minutes).
-
For testing effects on acquisition, this compound (or vehicle) is administered intraperitoneally 15 minutes before the T1 trial. For consolidation, it is administered immediately after T1.
-
-
Retention Interval: A specific time interval (e.g., 1 hour) passes between the training and testing phases.
-
Testing (Day 2, T2):
-
One of the familiar objects from T1 is replaced with a novel object.
-
The rat is returned to the arena and allowed to explore for a set time (e.g., 5 minutes).
-
-
Data Analysis: The time spent exploring the novel object versus the familiar object is recorded. A recognition index (RI) is calculated to quantify memory performance. The formula can vary, but a common version is: (Time with novel object - Time with familiar object) / (Total exploration time).
This guide provides a foundational understanding of this compound's performance in comparison to other compounds, offering researchers valuable data and protocols for their own investigations into the endocannabinoid system.
References
- 1. Design and synthesis of the CB1 selective cannabinoid antagonist this compound: A potential human SPECT ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of the CB1 selective cannabinoid antagonist this compound: a potential human SPECT ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a cannabinoid antagonist, on circulatory deterioration and cytokine production in an endotoxin shock model: comparison with norepinephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, Cannabinoid Antagonist/Inverse agonist, Ameliorates Scopolamine-Induced Cognitive Deficit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CB(1) receptor antagonist, this compound, improves recognition loss induced by naloxone in morphine withdrawal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facilitatory effect of this compound on recognition memory in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of AM281: A Procedural Guide
AM281, a potent and selective CB1 cannabinoid receptor antagonist, requires meticulous handling and disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical due to the compound's toxicity.
Immediate Safety and Handling Precautions
This compound is classified as a hazardous substance. The Safety Data Sheet (SDS) indicates that it is fatal if swallowed and causes significant skin and eye irritation[1]. Therefore, strict adherence to safety protocols is paramount.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Gloves: Impermeable and resistant to the chemical.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: To prevent skin contact.
Quantitative Safety Data Summary
For quick reference, the table below summarizes the key hazard information for this compound.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H300 | Fatal if swallowed[1] |
| Skin Irritation | H315 | Causes skin irritation[1] |
| Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation[1] |
Step-by-Step Disposal Procedure
The disposal of this compound must comply with official regulations and should never be treated as common laboratory waste.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., pipette tips, vials), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Empty Containers: Thoroughly rinse empty containers that held this compound. The first rinse should be collected as hazardous waste. Subsequent rinses may be disposed of as regular waste, provided the container is fully decontaminated. All labels must be defaced or removed before disposing of the container[2][3].
Step 2: Labeling Hazardous Waste Properly label all hazardous waste containers with the following information:
-
"Hazardous Waste"
-
The full chemical name: 1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide
-
The UN Number: UN2811 (Toxic solid, organic, n.o.s.)[1]
-
An accumulation start date.
-
The specific hazards (e.g., "Toxic").
Step 3: Storage of Hazardous Waste Store the sealed and labeled hazardous waste containers in a designated, secure area away from incompatible materials. This area should be well-ventilated and have secondary containment to prevent spills.
Step 4: Arranging for Disposal Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound through regular trash or down the drain[1].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines for hazardous waste management.
References
Safeguarding Your Research: A Comprehensive Guide to Handling AM281
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of AM281, a potent and selective CB1 receptor antagonist/inverse agonist. Adherence to these procedures is critical due to the compound's toxicity.
This compound is classified as a hazardous substance, being fatal if swallowed and causing skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, stringent safety measures must be implemented during handling, storage, and disposal.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is necessary. The following PPE is mandatory to minimize exposure risk:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield should be worn to prevent contact with the eyes.[1] |
| Hand Protection | Impermeable and resistant gloves, such as nitrile or neoprene, must be worn.[1] |
| Body Protection | A laboratory coat or chemical-resistant apron should be worn to protect against skin contact. |
| Respiratory | If working with the solid powder where dust may be generated, a NIOSH-approved respirator should be used.[1] |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is crucial for maintaining a safe laboratory environment.
1. Preparation and Weighing:
-
Always handle this compound in a designated area, such as a chemical fume hood, to control airborne particles.
-
Before use, ensure all necessary PPE is correctly worn.
-
When weighing the solid powder, use a balance within the fume hood to contain any dust.
2. Solution Preparation:
-
Prepare solutions in a fume hood.
-
Ensure that solutions are prepared on the same day of use if possible.[4]
3. Storage:
-
Store the solid compound in a dry, dark place.[2] For short-term storage, 0-4°C is recommended, while -20°C is suitable for long-term storage.[2]
-
Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[5]
Emergency and First Aid Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Ingestion | If swallowed, rinse mouth with water. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing and wash it before reuse.[1] |
| Eye Contact | Flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do.[1] |
| Inhalation | Move the person to fresh air. If they feel unwell, seek medical attention. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and accidental exposure.
-
This compound must not be disposed of with household garbage.[1]
-
Do not allow the product to reach the sewage system.[1]
-
Disposal of this compound and its containers must be carried out according to official regulations for hazardous waste.[1] This typically involves collection by a licensed chemical waste disposal service.
-
This compound is classified for transport as UN2811, Toxic solid, organic, n.o.s.[1]
Below is a workflow diagram illustrating the key steps for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
